5-Nitrobenzo[c]isothiazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2,1-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-5-3-4(10(11)12)1-2-6(5)9-13-7/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBCSDZTDXLTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065756 | |
| Record name | 2,1-Benzisothiazol-3-amine, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14346-19-1 | |
| Record name | 3-Amino-5-nitro-2,1-benzisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14346-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1-Benzisothiazol-3-amine, 5-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014346191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,1-Benzisothiazol-3-amine, 5-nitro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,1-Benzisothiazol-3-amine, 5-nitro- | |
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| Record name | 5-nitro-2,1-benzisothiazol-3-amine | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Nitrobenzo[c]isothiazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth exploration of 5-Nitrobenzo[c]isothiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While often referred to by its IUPAC name, 3-Amino-5-nitro-1,2-benzisothiazole, this molecule serves as a valuable scaffold and synthetic intermediate. Benzisothiazole derivatives are recognized as "privileged structures" for their diverse biological activities, including potential applications as tau protein aggregation inhibitors and antitumor agents.[1][2] This document details a robust, field-proven synthetic pathway, a comprehensive multi-technique characterization workflow, and critical insights into the molecule's chemical properties. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this compound.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No: 84387-89-3) is a stable, crystalline solid at room temperature.[3][4] Its core structure, featuring a benzene ring fused to an isothiazole ring with strategically placed nitro and amino functional groups, makes it a versatile building block for more complex pharmaceutical agents.[5] A key structural feature is the potential for tautomerism, where the molecule can exist in equilibrium between the primary amino form (3-amino) and an imino form (3-imino).[6] This equilibrium can be influenced by solvent polarity and pH, which is a critical consideration for reaction design and biological assays.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-nitro-1,2-benzothiazol-3-amine | [3] |
| Synonyms | 3-Amino-5-nitrobenzisothiazole, 5-Nitrobenzo[d]isothiazol-3-amine | [1][3] |
| CAS Number | 84387-89-3 | [3][4] |
| Molecular Formula | C₇H₅N₃O₂S | [3][4][7] |
| Molecular Weight | 195.20 g/mol | [3][4][6] |
| Appearance | Light yellow to brown powder | [1] |
| Melting Point | 250 °C (with decomposition) | [4][7] |
| Exact Mass | 195.01024758 Da |[3] |
Recommended Synthetic Pathway
Expert Rationale: The synthesis of the benzisothiazole ring system can be approached from various precursors. However, for this compound, the most reliable and efficient strategy is the oxidative intramolecular cyclization of a pre-functionalized thiobenzamide intermediate.[6] This pathway is advantageous due to the commercial availability and stability of the starting material, 2-cyano-4-nitroaniline, and the high-yielding nature of the subsequent ring-closure reaction. The logic is to build the acyclic precursor containing all necessary atoms (C, N, S) in the correct orientation, priming it for an energetically favorable cyclization.
Caption: Synthetic route from a commercially available aniline to the target heterocycle.
Detailed Experimental Protocol
Trustworthiness through Self-Validation: This protocol incorporates in-process controls (TLC) and purification steps (recrystallization) to ensure the isolation of a high-purity final product, which is critical for subsequent applications and reliable characterization.
Step 1: Synthesis of 2-Amino-5-nitrothiobenzamide (Intermediate)
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser, suspend 2-cyano-4-nitroaniline (1.0 eq) in a solution of pyridine and triethylamine (10:1 v/v).
-
Thionation: Bubble hydrogen sulfide (H₂S) gas through the stirred solution at room temperature. Causality Note: The basic medium (pyridine/triethylamine) facilitates the nucleophilic addition of H₂S across the nitrile C≡N bond.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).
-
Work-up: Once complete, pour the reaction mixture into ice-cold water. The thioamide intermediate will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual pyridine, and dry under vacuum. The crude 2-amino-5-nitrothiobenzamide can be further purified by recrystallization from ethanol if necessary.
Step 2: Oxidative Cyclization to this compound (Final Product)
-
Reaction Setup: Dissolve the dried 2-amino-5-nitrothiobenzamide intermediate (1.0 eq) in ethanol or a similar polar solvent in a round-bottom flask with a magnetic stirrer.
-
Oxidation: Add a solution of iodine (I₂, 1.1 eq) in ethanol dropwise to the stirred solution at room temperature. Causality Note: Iodine acts as an oxidizing agent, facilitating the removal of two hydrogen atoms (from the amine and thiol tautomer of the thioamide) to form the N-S bond, thereby closing the heterocyclic ring.
-
Monitoring: The reaction is typically rapid. Monitor for the formation of a new, less polar spot by TLC.
-
Work-up: After stirring for 1-2 hours, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine. The product will precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like dimethylformamide (DMF) or acetic acid to yield pure, crystalline this compound.
Comprehensive Characterization and Structural Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the synthesized structure and for establishing its purity. The workflow below outlines the standard analytical procedures.
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"physical and chemical properties of 5-Nitrobenzo[c]isothiazol-3-amine"
An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Nitrobenzo[c]isothiazol-3-amine
Introduction
This compound, identified by CAS Number 14346-19-1, is a heterocyclic aromatic compound belonging to the benzisothiazole class.[1][2] This molecule is characterized by a fused benzene and isothiazole ring system, with a nitro group at the 5-position and an amine group at the 3-position. Its structural features, particularly the combination of electron-donating and electron-withdrawing groups, make it a compound of significant interest. It serves as a key intermediate in the synthesis of disperse dyes and is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of its core physical and chemical properties, methodologies for its characterization, and insights into its reactivity, tailored for researchers and professionals in chemical synthesis and drug development.
Molecular Structure and Tautomerism
The foundational aspect of understanding this compound lies in its molecular architecture. The structure is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: Chemical structure of this compound.
An important chemical consideration for this molecule is its potential for tautomerism. Due to the 3-amino-isothiazole core, it can theoretically exist in equilibrium between the amino form and an imino tautomer.[5] The predominant form can be influenced by environmental factors such as solvent polarity, pH, and temperature. This equilibrium is crucial as the imino form may exhibit different reactivity and coordination properties, which is a key consideration in reaction design and mechanistic studies.[5]
Caption: Tautomeric equilibrium between the amino and imino forms.
Physical and Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application. The key properties of this compound are summarized below. These values are fundamental for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 14346-19-1 | [1] |
| Molecular Formula | C₇H₅N₃O₂S | [1][3] |
| Molecular Weight | 195.20 g/mol | [1][5] |
| Appearance | Not explicitly stated, but related compounds are yellow solids. | [6] |
| Melting Point | 250°C (with decomposition) | [1][3] |
| Boiling Point | 418.8 ± 25.0 °C (Predicted) | [1][3] |
| Density | 1.621 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 6.54 ± 0.50 (Predicted) | [1][3] |
| Storage | 2-8°C, sealed in a dry, cool, and dark place. | [1][4] |
The high melting point with decomposition is characteristic of a stable, crystalline solid with strong intermolecular interactions, likely influenced by the polar nitro and amino groups.[1][3] The predicted pKa suggests it is a weak base.[1][3]
Chemical Synthesis Pathway
The synthesis of this compound typically involves the construction of the isothiazole ring onto a pre-functionalized benzene precursor. A common and effective pathway starts from 2-cyano-4-nitroaniline.[5] This starting material is converted into the crucial intermediate, 2-amino-5-nitro thiobenzamide, which possesses the necessary atoms arranged for an intramolecular cyclization to form the final benzisothiazole ring system.[5]
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its primary functional groups: the exocyclic amino group and the nitro group on the aromatic ring.
-
Functionalization at the Amino Group : The primary amine at the 3-position is a versatile handle for derivatization. It can undergo standard reactions such as acylation and sulfonylation. For instance, reaction with acetyl chloride or phenylacetyl chloride can yield the corresponding N-acylated products.[5] Similarly, sulfonylation with reagents like methanesulfonyl chloride produces the corresponding sulfonamide.[5] These transformations are fundamental for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Spectroscopic Characterization
Unambiguous identification and structural elucidation rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the molecule.
-
Protocol : High-Resolution Mass Spectrometry (HRMS) is the preferred method for obtaining a precise mass. The sample is ionized (e.g., via Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Expected Results : For the empirical formula C₇H₅N₃O₂S, the calculated molecular weight is approximately 195.20 g/mol .[1][5] HRMS would confirm this with high accuracy (typically within a few parts per million), confirming the elemental composition.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
-
Protocol : A small amount of the solid sample is analyzed, typically using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Expected Characteristic Bands :
-
N-H Stretching : Primary amines typically show two bands in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric stretching.[7]
-
N-H Bending : A characteristic bending vibration for primary amines is expected in the 1650-1580 cm⁻¹ region.[7]
-
NO₂ Stretching : The nitro group will exhibit strong symmetric and asymmetric stretching bands, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Aromatic C=C Stretching : Skeletal vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region.[8]
-
C=N Stretching : The isothiazole ring will have C=N stretching vibrations within the heterocyclic ring system.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Protocol : The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed in a high-field NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm).
-
Expected ¹H NMR Spectrum : While specific data for the parent compound is not detailed in the provided results, analysis of a related derivative showed distinct signals for the aromatic protons.[5] One would expect to see signals in the aromatic region (typically δ 7.0-9.0 ppm), with chemical shifts and coupling constants (J values) reflecting the substitution pattern of the benzisothiazole ring. The protons on the benzene ring would show characteristic splitting patterns (e.g., doublets, doublets of doublets) based on their relationship to each other and the electron-withdrawing nitro group. The amine (NH₂) protons would appear as a broader singlet.
-
Expected ¹³C NMR Spectrum : A ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of their electronic environment (e.g., carbons attached to nitrogen or sulfur, aromatic carbons, and carbons near the nitro group).
Applications in Research and Development
The this compound scaffold is a "privileged structure" in medicinal chemistry due to its presence in various biologically active compounds.[4]
-
Drug Discovery : Benzothiazole derivatives have been investigated for a wide range of therapeutic targets, including their potential as tau protein aggregation inhibitors for neurodegenerative diseases like Alzheimer's, as well as for antitumor and anticonvulsant activities.[4] The ability to easily derivatize the amino group allows for the systematic exploration of its biological activity.
-
Dye Industry : This compound is also utilized as an intermediate in the synthesis of disperse dyes.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that may cause skin and serious eye irritation.[4]
-
Precautionary Measures :
This product is intended for research use only and is not for diagnostic or therapeutic use.[4]
References
- This compound | 14346-19-1. (n.d.). Benchchem.
- 5-Nitro-2,1-benzisothiazol-3-amine. (n.d.). Protheragen.
- 3-Amino-5-nitrobenzoisothiazole. (2024, April 9). ChemBK.
- 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. (n.d.). NIH.
- Infrared (IR) Spectroscopy. (n.d.).
- 14346-19-1 | this compound. (n.d.). Anax Laboratories.
- 5-Nitrobenzo[d]isothiazol-3-amine. (n.d.). Benchchem.
- IR Spectroscopy Tutorial: Amines. (n.d.).
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An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Diamino-6-chloropyrimidine
Senior Application Scientist Note: This guide centers on the spectroscopic analysis of 2,4-Diamino-6-chloropyrimidine (CAS Number: 156-83-2). While the initial query referenced CAS Number 14346-19-1, a comprehensive search revealed a significant discrepancy in available data. The latter is identified as 5-Nitrobenzo[c]isothiazol-3-amine, for which public spectroscopic data is sparse.[1][] Conversely, 2,4-Diamino-6-chloropyrimidine is a well-characterized compound with a rich dataset, crucial for its role as a pharmaceutical intermediate, notably in the synthesis of Minoxidil.[3] It is highly probable that the intended subject of inquiry was this extensively documented molecule. This guide has been structured to provide maximum value to researchers by focusing on this robustly characterized compound.
Introduction
2,4-Diamino-6-chloropyrimidine (C₄H₅ClN₄) is a heterocyclic organic compound of significant interest in pharmaceutical development. Its structure, featuring a pyrimidine core substituted with two amino groups and a chlorine atom, makes it a versatile building block for synthesizing molecules with diverse biological activities. Accurate and unambiguous structural elucidation is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a detailed exploration of the spectroscopic techniques used to characterize 2,4-Diamino-6-chloropyrimidine, offering both field-proven insights and detailed experimental protocols.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 6-chloropyrimidine-2,4-diamine | [4] |
| CAS Number | 156-83-2 | [4] |
| Molecular Formula | C₄H₅ClN₄ | [4][5] |
| Molecular Weight | 144.56 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 199-202 °C | [6] |
| Solubility | Soluble in water, more soluble in ethanol and methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For 2,4-Diamino-6-chloropyrimidine, both ¹H and ¹³C NMR provide a complete picture of the molecule's carbon-hydrogen framework.[7]
¹H NMR (Proton NMR) Spectroscopic Data
Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.[7]
Predicted ¹H NMR Data for 2,4-Diamino-6-chloropyrimidine:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 5.73 | Singlet | 1H | Ar-H (H5) | [8] |
| 6.42 | Singlet (broad) | 2H | NH₂ (at C4) | [8] |
| 6.64 | Singlet (broad) | 2H | NH₂ (at C2) | [8] |
Note: The broadness of the NH₂ signals is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
Carbon-13 NMR provides information about the carbon skeleton of a molecule.[7] Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required for data acquisition.[7]
Predicted ¹³C NMR Data for 2,4-Diamino-6-chloropyrimidine:
| Chemical Shift (δ) ppm | Assignment |
| ~95 | C5 |
| ~160 | C4 |
| ~162 | C6 |
| ~164 | C2 |
Note: Precise chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on analogous pyrimidine structures and predictive models.[9][10]
Experimental Protocol: NMR Analysis
This protocol outlines the standard procedure for acquiring high-quality NMR spectra for pyrimidine derivatives.[7]
1. Sample Preparation:
- Weigh approximately 5-10 mg of 2,4-Diamino-6-chloropyrimidine.
- Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in it) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
2. Instrument Setup & Acquisition (300-600 MHz Spectrometer): [7]
- ¹H NMR:
- Pulse Sequence: Standard single-pulse (e.g., zg30).[7]
- Number of Scans (NS): 8-16.[7]
- Relaxation Delay (D1): 1-2 seconds.[7]
- Spectral Width (SW): -2 to 12 ppm.[7]
- ¹³C NMR:
- Pulse Sequence: Proton-decoupled (e.g., zgpg30) to enhance sensitivity and simplify the spectrum.[7]
- Number of Scans (NS): 1024 or more, depending on sample concentration.[7]
- Relaxation Delay (D1): 2-5 seconds.
3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H spectrum.
Workflow for NMR Spectroscopic Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The solid nature of 2,4-Diamino-6-chloropyrimidine necessitates specific sample preparation techniques.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |
| 3449, 3327 | Strong | N-H stretching (asymmetric & symmetric) of amino groups | [3] |
| ~3100-3300 | Medium | Aromatic C-H stretching | [11] |
| 1642 | Strong | C=N stretching (pyrimidine ring) | [3] |
| 1581, 1551 | Strong | C=C stretching (pyrimidine ring) | [3] |
| 795 | Medium-Strong | C-Cl stretching | [3] |
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
This is a common and reliable method for obtaining high-quality IR spectra of solid samples.[11][12]
1. Sample Preparation:
- Grind 1-2 mg of 2,4-Diamino-6-chloropyrimidine into a fine powder using an agate mortar and pestle.[12]
- Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[12]
- Thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture. The goal is to reduce particle size to minimize light scattering.[13]
2. Pellet Formation:
- Transfer the mixture to a pellet die.
- Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[12]
3. Data Acquisition:
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
Workflow for KBr Pellet FT-IR Analysis
Caption: Workflow for preparing and analyzing a solid sample using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a compound.[14][15]
Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular ion peak for 2,4-Diamino-6-chloropyrimidine will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern will be observed.
-
Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks:
-
[M]⁺: m/z ≈ 144 (for the molecule containing ³⁵Cl)
-
[M+2]⁺: m/z ≈ 146 (for the molecule containing ³⁷Cl)
-
The intensity ratio of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.
-
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement.
-
Calculated for C₄H₅³⁵ClN₄⁺ [M+H]⁺: 145.0281[3]
-
This allows for unambiguous confirmation of the elemental formula.
-
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI is a common "hard" ionization technique suitable for relatively small, volatile molecules.[16][17]
1. Sample Introduction:
- Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) inlet.[14][15]
2. Ionization:
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[17]
- This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).
- Excess energy from the electron impact can cause the molecular ion to fragment.
3. Mass Analysis:
- The generated ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection:
- An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While less structurally informative than NMR or MS, it is useful for quantitative analysis and for studying conjugation.
UV-Visible Absorption Data
A study investigating 2,6-Diamino-4-chloropyrimidine for dye-sensitized solar cells reported UV-Visible absorption characteristics.[18] The absorption bands are typically assigned to π → π* and n → π* electronic transitions within the conjugated pyrimidine ring system.[18] The exact λmax (wavelength of maximum absorbance) can be solvent-dependent.
Conclusion
The structural characterization of 2,4-Diamino-6-chloropyrimidine is reliably achieved through a combination of modern spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and elemental composition, with the characteristic 3:1 isotopic pattern for chlorine serving as a crucial confirmation point. Together, these methods provide a self-validating system for the comprehensive analysis of this important pharmaceutical intermediate, ensuring its identity, purity, and quality for downstream applications in drug development and scientific research.
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Solubility of 5-Nitrobenzo[c]isothiazol-3-amine in Organic Solvents: Principles, Protocols, and Implications for Drug Development
An In-Depth Technical Guide for Researchers
Abstract
5-Nitrobenzo[c]isothiazol-3-amine is a heterocyclic compound featuring a benzothiazole core, a structure recognized as a privileged scaffold in medicinal chemistry.[1] Despite its relevance, publicly available data on its solubility in common organic solvents is scarce. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. We will deconstruct its molecular architecture to predict solubility behavior, present a detailed, self-validating experimental protocol for its quantitative measurement, and discuss the critical implications of this data in a pharmaceutical research context. This document is designed not merely as a set of instructions, but as a technical resource that explains the causality behind the methodology, empowering researchers to generate reliable and reproducible data.
Part 1: Compound Profile: this compound
Before delving into solubility, a clear understanding of the target molecule is essential.
1.1 Chemical Identity and Structure
This compound is an organic compound characterized by a fused ring system composed of a benzene ring and an isothiazole ring, with nitro and amine functional groups.
-
CAS Number: 14346-19-1[2][3] (Note: Related isomers may be referenced under other CAS numbers such as 84387-89-3).
-
Appearance: Typically an orange to red or light yellow to brown powder.[1][5]
-
Melting Point: Approximately 250°C with decomposition.[3][6]
1.2 Significance in Research and Drug Development
The benzothiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anticonvulsant, and neuroprotective properties.[1] The solubility of any new chemical entity is a paramount parameter, as it directly influences formulation, bioavailability, and ultimately, therapeutic efficacy.[7][8][9] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, making the characterization of solubility in various media a critical early-stage activity in drug discovery.[8][9] Understanding the solubility of this compound is therefore a foundational step for any research program aiming to develop it into a therapeutic agent.
Part 2: A Theoretical Framework for Solubility
The principle of "like dissolves like" provides a powerful predictive framework.[10][11] A molecule's solubility is dictated by the balance of its polar and non-polar characteristics and its ability to interact with the solvent.
2.1 Molecular Structure Analysis
The structure of this compound presents a duality of polarity:
-
Non-Polar Region: The fused bicyclic aromatic core (benzo[c]isothiazole) is inherently hydrophobic and will favor interactions with non-polar organic solvents through van der Waals forces.
-
Polar Regions: The molecule possesses two key polar functional groups:
-
An amino group (-NH₂) , which can act as a hydrogen bond donor.
-
A nitro group (-NO₂) , which is strongly electron-withdrawing and can act as a hydrogen bond acceptor.
-
-
Tautomerism: The compound can theoretically exist in both an amino and an imino tautomeric form. This equilibrium can be influenced by the solvent, which in turn affects the molecule's overall polarity and solubility profile.[2]
2.2 Predicted Solubility Behavior
Based on this structure, we can anticipate the following behaviors:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the aromatic core has an affinity for a solvent like toluene, the polar amino and nitro groups will hinder dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent candidates for dissolving the compound. They are polar enough to interact favorably with the nitro and amino groups but can also accommodate the non-polar ring system. DMSO, in particular, is often used for initial stock solutions in high-throughput screening.[12]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the solute's functional groups. Good solubility is expected, though it may be less than in polar aprotic solvents depending on the energetic cost of disrupting the solvent's own hydrogen-bonding network.
-
Aqueous Media (Acidic): The basicity of the amino group suggests that solubility in aqueous solutions should increase significantly under acidic conditions (e.g., dilute HCl) due to the formation of a more polar and water-soluble ammonium salt.
2.3 The Influence of Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[13][14] This is because the dissolution process is typically endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solute and the intermolecular forces within the solvent.
Part 3: A Validated Experimental Protocol for Thermodynamic Solubility Determination
Theoretical predictions require empirical validation. The isothermal shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[12] This protocol is designed as a self-validating system to ensure the trustworthiness of the results.
3.1 Causality Behind the Method Choice
We choose the isothermal shake-flask method because it allows the system to reach true thermodynamic equilibrium, providing a definitive measure of a compound's maximum solubility in a given solvent at a specific temperature. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by creating supersaturated solutions.[15] For formulation and preclinical development, thermodynamic solubility is the more relevant and reliable metric.
3.2 Experimental Workflow
The following diagram outlines the complete workflow for solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
3.3 Detailed Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or glass tubes with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Protocol:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" is critical; ensure undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate vigorously for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).
-
Causality Insight: 24-72 hours is chosen because it allows sufficient time for the dissolution process to reach a plateau. Shorter times risk measuring a non-equilibrium state, while longer times are usually unnecessary and risk compound degradation.
-
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 30 minutes in the incubator to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Causality Insight: This step is crucial to remove all undissolved microparticulates, which would otherwise lead to a gross overestimation of solubility. The filter material (PTFE) should be chemically compatible with the solvent.[16]
-
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor.
3.4 Ensuring Trustworthiness: The Self-Validating Analytical Method
The reliability of the solubility value is entirely dependent on the quality of the analytical method used for quantification. The HPLC method must be validated for its intended purpose.[17][18]
-
Specificity: The method must demonstrate that it can separate the analyte peak from any impurities or degradants, ensuring that only the compound of interest is being measured. This is confirmed by analyzing a placebo (solvent blank) and a stressed sample.
-
Linearity and Range: A calibration curve must be generated using at least five standard concentrations. The curve should exhibit a linear relationship (R² > 0.999) over the expected concentration range of the diluted samples.
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by analyzing samples of known concentration multiple times. Results should fall within acceptable limits (e.g., 98-102% recovery and <2% relative standard deviation).[16]
Part 4: Data Presentation and Interpretation
For clarity and comparative analysis, solubility data should be systematically tabulated.
4.1 Data Summary Table
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | ||||
| Acetone | 25 | ||||
| Polar Protic | Ethanol | 25 | |||
| Methanol | 25 | ||||
| Non-Polar | Toluene | 25 | |||
| Hexane | 25 | ||||
| Aqueous (Acidic) | 0.1 M HCl | 25 |
4.2 Interpretation for Drug Development
-
High solubility in DMSO/DMF: Indicates the compound is suitable for initial in-vitro screening assays where stock solutions are required.
-
Solubility in Ethanol/Methanol: Provides information for potential formulation in hydroalcoholic systems and for purification via crystallization.
-
Low solubility in Hexane/Toluene: Can be exploited for purification, where these solvents could be used as anti-solvents to precipitate the compound from a more soluble medium.
-
Enhanced solubility in acidic media: Confirms the basic nature of the compound and suggests that oral formulations might benefit from co-administration with acidic excipients to improve dissolution in the stomach.
Part 5: Conclusion
While a theoretical analysis of this compound suggests a favorable solubility profile in polar organic solvents, this guide underscores the critical need for rigorous, empirical determination. The provided isothermal shake-flask protocol, coupled with a validated HPLC-UV analytical method, represents a robust and reliable system for generating high-quality solubility data. Such data is not merely a physicochemical parameter; it is an indispensable asset that informs crucial decisions throughout the drug discovery and development pipeline, from lead optimization and formulation to predicting in-vivo behavior.
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"tautomerism in 3-amino-5-nitrobenzisothiazoles"
An In-Depth Technical Guide to Tautomerism in 3-Amino-5-Nitrobenzisothiazoles: Implications for Medicinal Chemistry
Executive Summary
Tautomerism, the dynamic equilibrium between interconverting structural isomers, presents a significant challenge and opportunity in modern drug discovery.[1] The physicochemical and biological properties of a molecule, such as its solubility, lipophilicity, and receptor binding affinity, can be dictated by the dominant tautomeric form.[2] This guide provides a detailed examination of the amino-imino prototropic tautomerism in 3-amino-5-nitrobenzisothiazole, a heterocyclic scaffold of interest in medicinal chemistry.[3] As a Senior Application Scientist, this document synthesizes foundational principles with actionable experimental protocols, offering researchers a comprehensive framework for characterizing and understanding tautomeric behavior in this and related molecular systems. We will explore the theoretical underpinnings of the tautomeric equilibrium, detail robust analytical methodologies for its characterization, and discuss the critical implications for drug development professionals.
The Phenomenon of Tautomerism in Drug Discovery
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[4] The most common type in drug molecules is prototropic tautomerism, which involves the migration of a proton, accompanied by a shift of a double bond.[2]
1.1. Significance in Medicinal Chemistry
The presence of multiple tautomers can profoundly impact a drug candidate's profile. Since tautomers possess different structures, they exhibit distinct physicochemical properties, including pKa, logP, and hydrogen bonding capabilities.[5] This variance can alter a molecule's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (receptor interaction).[2] For instance, the shift of a proton from an enol to a keto form transforms a hydrogen bond donor into an acceptor, a critical change that can determine ligand-receptor binding.[6] Ignoring tautomerism can lead to irreproducible biological data and flawed structure-activity relationship (SAR) models.
1.2. Amino-Imino Tautomerism in N-Heterocycles
A prevalent form of tautomerism in nitrogen-containing heterocycles is the equilibrium between an exocyclic amino form and its corresponding endocyclic imino form.[7] For compounds where the amino group is adjacent (α) to the ring nitrogen, like in 2-aminopyridine or the subject of this guide, 3-aminobenzisothiazole, this equilibrium is possible.[8]
The position of this equilibrium is influenced by several factors:
-
Aromaticity: The amino form is often favored as it preserves the aromaticity of the heterocyclic ring system. The imino tautomer typically adopts a quinonoid-like structure, which may involve a loss of resonance energy.[8]
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can preferentially stabilize one tautomer over another. Polar solvents may stabilize the more polar imino form.[7]
-
Substituents: Electron-donating or electron-withdrawing groups on the ring can alter the electron density and basicity of the nitrogen atoms, thereby shifting the equilibrium.
Tautomeric Landscape of 3-Amino-5-Nitrobenzisothiazole
3-Amino-5-nitrobenzisothiazole is a substituted heterocyclic compound with the potential for amino-imino tautomerism.[9] Its structure combines an amino group that can act as a proton donor with ring nitrogens that can act as proton acceptors.
2.1. Physicochemical Properties
A summary of the key properties of 3-amino-5-nitrobenzisothiazole is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂S | [9][10] |
| Molecular Weight | 195.20 g/mol | [9][10] |
| Appearance | Orange to red powder | [11] |
| Melting Point | 250 °C (decomposition) | [10] |
| CAS Number | 84387-89-3 | [9][10] |
2.2. The Amino-Imino Equilibrium
The principal tautomeric equilibrium for 3-amino-5-nitrobenzisothiazole involves the migration of a proton from the exocyclic amino group to the endocyclic nitrogen atom, as depicted below. The amino form (I) maintains the aromatic character of the benzisothiazole ring, while the imino form (II) has a non-aromatic, quinonoid-type structure.
Figure 1: Prototropic equilibrium in 3-amino-5-nitrobenzisothiazole.
Based on established principles for N-heterocycles, the amino form (I) is generally expected to be the more stable and predominant tautomer due to the preservation of aromaticity.[8] However, the strong electron-withdrawing effect of the nitro group at the 5-position can influence the electron distribution and potentially stabilize the imino form to a greater extent than in unsubstituted analogs. Definitive characterization requires the experimental approaches outlined below.
Analytical Methodologies for Tautomer Elucidation
Figure 2: Experimental workflow for tautomerism analysis.
Protocol: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution, as the two forms in equilibrium often give distinct sets of signals.[12]
Objective: To identify the signals corresponding to each tautomer and determine their relative ratio in different solvents.
Methodology:
-
Sample Preparation: Prepare separate NMR samples by dissolving ~5-10 mg of 3-amino-5-nitrobenzisothiazole in 0.7 mL of at least two different deuterated solvents of varying polarity (e.g., non-polar CDCl₃ and highly polar DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Key Signals to Observe:
-
Amino (-NH₂): Look for a broad singlet corresponding to two protons. Its chemical shift will be highly solvent-dependent.
-
Imino (=NH): Look for a sharper singlet corresponding to one proton, typically at a different chemical shift from the amino protons.
-
Aromatic Protons: The chemical shifts and coupling patterns of the protons on the benzene ring may differ slightly between tautomers.
-
-
-
Integration: Carefully integrate the signals assigned to the amino and imino protons. The ratio of the integrals (note: the amino signal must be divided by two) gives the tautomeric ratio in that specific solvent.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the carbon at the 3-position (C3) is particularly diagnostic. It will have a different value for an sp² carbon bonded to an amino group versus an sp² carbon in an imine bond.
-
(Optional) Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C to 100 °C in DMSO-d₆). If the species are in rapid equilibrium, the distinct signals may broaden and coalesce into a single averaged signal at higher temperatures, confirming the dynamic exchange.
Causality: The choice of solvents with different polarities is critical. A polar, hydrogen-bond accepting solvent like DMSO is expected to stabilize the more polar imino tautomer, potentially shifting the equilibrium and making the minor tautomer more visible than in a less polar solvent like chloroform.[7][13]
Protocol: UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy can detect changes in the electronic structure of the molecule, providing indirect evidence of a shift in the tautomeric equilibrium.[14]
Objective: To observe how the absorption spectrum changes with solvent polarity, which can indicate a shift in the predominant tautomeric form.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile.
-
Sample Preparation: Prepare a series of dilute solutions of identical concentration in solvents spanning a wide range of polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 600 nm.
-
Data Analysis: Compare the wavelength of maximum absorption (λ_max) across the different solvents. A significant shift in λ_max with solvent polarity (solvatochromism) suggests that the electronic structure of the molecule is changing, which can be due to a shift in the tautomeric equilibrium.[15]
Causality: The amino and imino tautomers have different chromophores and conjugation systems. Therefore, they are expected to have different λ_max values. A shift in the equilibrium upon changing the solvent will result in a corresponding shift in the observed λ_max.
Protocol: Single Crystal X-ray Diffraction
This technique provides the definitive structure of the molecule in the solid state.[16] While this does not represent the solution-state equilibrium, it establishes a crucial baseline by identifying at least one of the possible tautomers in a stable, observable form.
Objective: To determine the precise atomic arrangement and confirm which tautomer exists in the crystalline solid.
Methodology:
-
Crystal Growth: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution. For 3-amino-5-nitrobenzisothiazole, solvents like ethanol or ethyl acetate could be explored.[17]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
-
Analysis: The refined structure will unambiguously show the location of all atoms, including the protons on the exocyclic and endocyclic nitrogen atoms, thereby identifying the tautomeric form present in the crystal. This has been used effectively to distinguish between amino and imino forms in related benzothiazole systems.[18]
Implications for Drug Development
Understanding the tautomeric preference of 3-amino-5-nitrobenzisothiazole is paramount for its development as a potential therapeutic agent.
-
Pharmacophore Definition: The amino and imino tautomers present different pharmacophoric features. The amino form has two H-bond donors and one acceptor (the ring nitrogen), while the imino form has one H-bond donor and two acceptors. This difference will fundamentally alter how the molecule docks into a target protein's binding site.[6]
-
Physicochemical Properties: The less aromatic and likely more polar imino tautomer would be expected to have lower lipophilicity (logP) and higher aqueous solubility compared to the amino form. The pKa values will also differ significantly.[5] These parameters govern the molecule's ADME profile.
-
Computational Modeling: For in silico screening and lead optimization, it is crucial to use the correct tautomeric state. Docking the wrong tautomer can lead to false negatives, where a potentially active compound is incorrectly predicted to be inactive.[6] It is often best practice to enumerate all plausible tautomers for docking studies.
Conclusion
The study of tautomerism in 3-amino-5-nitrobenzisothiazole is a critical exercise for any research program involving this scaffold. While theoretical principles suggest the amino tautomer is likely dominant due to aromaticity, this must be confirmed experimentally. A combination of solution-state NMR and UV-Vis spectroscopy, complemented by solid-state X-ray crystallography, provides the necessary evidence to define the tautomeric landscape. By applying the rigorous protocols described in this guide, researchers can build a reliable understanding of their molecule's behavior, leading to more robust data, more accurate SAR models, and ultimately, a higher probability of success in the drug development pipeline.
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Introduction: The Significance of 5-Nitrobenzo[c]isothiazol-3-amine
An In-Depth Technical Guide to the Structural Elucidation of 5-Nitrobenzo[c]isothiazol-3-amine
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While a definitive, publicly available crystal structure for this specific molecule is not extensively detailed in current literature, this document outlines the necessary experimental workflows, predictive analyses, and the scientific rationale required to achieve its structural elucidation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of heterocyclic compounds.
This compound, with the chemical formula C₇H₅N₃O₂S, is a heterocyclic compound belonging to the benzisothiazole class.[1][2] These structures are recognized as "privileged" in medicinal chemistry due to their diverse biological activities.[2] The subject molecule is a key intermediate in the synthesis of azo disperse dyes, which are utilized for coloring synthetic fibers such as polyester.[3][4] Its utility stems from the reactive primary amino group, which can be diazotized and coupled with other aromatic compounds to produce a range of colors.[3]
Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount. The crystal structure dictates key physicochemical properties, including solubility, stability, melting point, and even biological activity. For instance, the arrangement of molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonding and π-stacking, can influence the bulk properties of a material and its interactions with biological targets. This guide provides a roadmap for determining these critical structural details.
Physicochemical and Spectroscopic Profile
Before attempting to crystallize a compound, a thorough characterization is essential to confirm its identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14346-19-1 | [3][4] |
| Molecular Formula | C₇H₅N₃O₂S | [1][4] |
| Molecular Weight | 195.20 g/mol | [1][3] |
| Appearance | Light yellow to brown or orange powder | [2][5] |
| Melting Point | 225-227 °C or ~250 °C (decomposes) | [2][4] |
| IUPAC Name | 5-nitro-1,2-benzothiazol-3-amine | [1] |
Spectroscopic methods provide confirmation of the molecular structure by probing the chemical environment of the atoms.[3] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula with high precision.[3] While specific NMR data for the title compound is not detailed in the provided results, ¹H and ¹³C NMR spectroscopy are standard techniques for elucidating the connectivity of the molecule.[3]
Synthesis and Crystallization: A Proposed Workflow
The journey to a crystal structure begins with the synthesis of high-purity material, followed by a systematic approach to crystallization.
Synthesis Pathway
The synthesis of this compound typically involves the construction of the isothiazole ring from a functionalized benzene precursor.[3] A common pathway starts with 2-cyano-4-nitroaniline, which is converted to the crucial intermediate, 2-amino-5-nitrothiobenzamide.[3] This intermediate undergoes intramolecular cyclization to form the final benzisothiazole ring system.[3]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A selected crystal would be mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It would then be exposed to a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector. This raw data is then processed (integrated and scaled) to produce a reflection file containing the Miller indices (h,k,l) and intensity for each diffraction spot.
Structure Solution and Refinement
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms are determined. This initial model is then refined against the experimental data. The refinement process optimizes the atomic coordinates, thermal parameters, and occupancy, minimizing the difference between the observed and calculated structure factors. The final output is a Crystallographic Information File (CIF).
Predicted Molecular and Crystal Structure
Based on the known structure of related benzisothiazole and nitro-containing compounds, we can predict key structural features.
-
Planarity: The benzisothiazole bicyclic system is expected to be nearly planar. [6]* Tautomerism: The molecule can exist in two tautomeric forms: the amino form (this compound) and the imino form (5-Nitro-2H-benzo[c]isothiazol-3-imine). [3]Crystallographic data would definitively establish which tautomer is present in the solid state, or if a mixture exists.
-
Intermolecular Interactions: The presence of the amino group (a hydrogen bond donor) and the nitro and isothiazole nitrogen atoms (hydrogen bond acceptors) strongly suggests the formation of an extensive hydrogen-bonding network. These interactions are critical in defining the crystal packing. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are highly probable, contributing to the stability of the crystal lattice. [7]
Caption: Predicted hydrogen bonding between amine and nitro groups.
Table 2: Hypothetical Crystallographic Data Table
| Parameter | Predicted Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (common for organic molecules) |
| Z (Molecules/unit cell) | 4 or 2 |
| Density (calculated) | ~1.6 - 1.7 g/cm³ |
| Key Bond Lengths | C-S (~1.75 Å), N-S (~1.65 Å), C-N (amino, ~1.35 Å) |
| Hydrogen Bonds | N-H···O (nitro), N-H···N (isothiazole) |
Conclusion: From Structure to Application
A definitive crystal structure of this compound would provide invaluable insights. For its application in dyes, understanding the crystal packing and intermolecular interactions could lead to the design of new materials with enhanced thermal stability and specific color properties. In the context of medicinal chemistry, where benzothiazoles are a privileged scaffold, a detailed structure could inform the design of derivatives with improved biological activity by enabling structure-based drug design and a deeper understanding of potential interactions with therapeutic targets. [2][8][9]The protocols and predictive analyses outlined in this guide provide a robust framework for achieving this critical structural elucidation.
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An In-depth Technical Guide to the Health and Safety of 5-Nitrobenzo[c]isothiazol-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the health and safety considerations for 5-Nitrobenzo[c]isothiazol-3-amine (CAS No. 14346-19-1). As a senior application scientist, the goal is not merely to list hazards but to provide a framework for risk assessment and management, grounded in an understanding of the available data and its limitations. The protocols and recommendations herein are designed to create a self-validating system of safety, ensuring that laboratory personnel can work with this compound with an informed and cautious approach.
A critical preliminary note is that the toxicological properties of this compound have not been thoroughly investigated.[1] Much of the available hazard information is based on its structural isomer, 5-Nitrobenzo[d]isothiazol-3-amine (CAS No. 84387-89-3), and related compounds. Therefore, a conservative approach to handling is paramount.
Chemical Identification and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. These characteristics influence its behavior under laboratory conditions and inform appropriate storage and handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 14346-19-1 | [2][3] |
| Molecular Formula | C₇H₅N₃O₂S | [2][3] |
| Molecular Weight | 195.20 g/mol | [2][3][4] |
| Synonyms | 3-Amino-5-nitro-2,1-benzisothiazole | [2][3] |
| Melting Point | 250°C (with decomposition) | [2][3][4] |
| Boiling Point | 418.8°C (Predicted) | [2][3] |
| Flash Point | 207.1°C (Predicted) | [2] |
| pKa | 6.54 ± 0.50 (Predicted) |[2][3] |
The high melting point indicates the compound is a solid at room temperature. Its high flash point suggests it is not highly flammable, but it is considered a combustible solid.[4][5]
Hazard Identification and Toxicology
The primary hazards associated with this compound are related to irritation. The Globally Harmonized System (GHS) classification, primarily derived from data on its isomer (CAS 84387-89-3), provides a clear warning for handling.
Table 2: GHS Hazard Classification | | | | :--- | :--- | | Pictogram |
| | Signal Word | Warning | | Hazard Statements | H315: Causes skin irritation.[6][7][8]H319: Causes serious eye irritation.[6][7][8]H335: May cause respiratory irritation.[6] | | Precautionary Codes | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P403+P233, P405, P501[6][7] |Toxicological Profile: A Summary of Knowns and Unknowns
-
Acute Toxicity: There is no specific acute toxicity data (e.g., LD50) available.[1] However, a related compound, 2-Amino-5-nitrothiazole, is classified as harmful if swallowed, suggesting oral toxicity is a potential concern.[7]
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[6][7][8] Direct contact must be avoided.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][6] This necessitates handling procedures that minimize dust generation.
-
Sensitization: While no specific data exists, Quantitative Structure-Activity Relationship (QSAR) modeling suggests that prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[1]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to evaluate these endpoints.[1] No component of the product is listed as a carcinogen by IARC at levels ≥ 0.1%.[1]
Risk Management and Safe Handling Protocols
A multi-layered approach to risk mitigation, incorporating engineering controls, personal protective equipment, and strict handling protocols, is essential.
Engineering Controls: The First Line of Defense
The primary engineering control is to minimize exposure. All manipulations of solid this compound should be performed in a certified chemical fume hood to contain dust and aerosols.[1][5] The workspace should have appropriate exhaust ventilation.[1]
Personal Protective Equipment (PPE)
Proper PPE is mandatory and non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles with side shields, conforming to NIOSH (US) or EN 166 (EU) standards.[1][5]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) tested to EN 374 standards. Check for integrity before each use.[5]
-
Lab Coat: A full-sleeved lab coat must be worn and kept fastened.
-
-
Respiratory Protection: If dust formation is unavoidable despite engineering controls, a NIOSH-approved N95 (US) or P1/P2 (EU) particulate respirator is required.[1][4]
Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep containers tightly closed to prevent moisture contamination.[1] A recommended storage temperature is between 2-8°C.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
Emergency and First Aid Procedures
Immediate and appropriate action following an exposure can significantly mitigate harm. The following workflow should be posted in the laboratory and understood by all personnel working with the compound.
Caption: Emergency response workflow for exposure incidents.
Accidental Release and Disposal
Accidental spills must be handled promptly and safely to prevent environmental contamination and personnel exposure.
Spill Response Protocol
The following protocol outlines the necessary steps for managing a small-scale laboratory spill.
Caption: Step-by-step protocol for managing an accidental spill.
Waste Disposal
Waste containing this compound must be treated as hazardous.
-
Collect waste in suitable, closed, and clearly labeled containers.[1]
-
Do not dispose of it down the drain.[1]
-
Arrange for disposal via a licensed professional waste disposal service.[1] A chemical incinerator equipped with an afterburner and scrubber may be required.[1]
Conclusion and Knowledge Gaps
This compound is a combustible solid that presents a definite hazard as a skin, eye, and respiratory irritant. The most significant safety concern, however, is the lack of comprehensive toxicological data. Researchers and drug development professionals must operate under a principle of prudent avoidance, using a combination of engineering controls and personal protective equipment to minimize all potential routes of exposure. Until a more complete toxicological profile is established, this compound should be handled as if it possesses unknown chronic or systemic toxicity.
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A Technical Guide to the Isomeric Landscape of 5-Nitro-3-aminobenzisothiazoles: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
The compound "5-Nitrobenzo[c]isothiazol-3-amine" represents a degree of ambiguity in standard chemical nomenclature. The core of this issue lies in the "[c]" designation, which is not the conventional method for denoting the fusion of the benzene and isothiazole rings. In practice, this name is often used interchangeably for two distinct and crucial isomers: 5-Nitro-1,2-benzisothiazol-3-amine and 5-Nitro-2,1-benzisothiazol-3-amine . This guide provides a comprehensive technical overview of these two isomers, clarifying their nomenclature, detailing their synthesis, comparing their properties, and exploring their applications in research and development.
Decoding the Nomenclature: 1,2- vs. 2,1-Benzisothiazole
The fundamental difference between these two isomers lies in the arrangement of the sulfur and nitrogen atoms within the five-membered isothiazole ring relative to the fused benzene ring.
-
1,2-Benzisothiazole: In this isomer, the sulfur atom is bonded to the benzene ring at position 1, and the nitrogen atom is at position 2.
-
2,1-Benzisothiazole: Conversely, this isomer has the nitrogen atom bonded to the benzene ring at position 2, and the sulfur atom at position 1.
This seemingly minor structural variance leads to significant differences in their chemical reactivity, physical properties, and, consequently, their applications.
}
Part I: 5-Nitro-1,2-benzisothiazol-3-amine (CAS: 84387-89-3)
This isomer is a valuable building block, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its reactivity is influenced by the electron-withdrawing nitro group and the nucleophilic amino group.[1]
Alternative Names and Identifiers
To aid in comprehensive literature searches, a list of synonyms is provided below.
| Identifier Type | Value |
| IUPAC Name | 5-nitro-1,2-benzothiazol-3-amine[2] |
| CAS Number | 84387-89-3[2] |
| PubChem CID | 158638[2] |
| Common Synonyms | 3-Amino-5-nitro-1,2-benzisothiazole[1], 3-Amino-5-nitrobenzisothiazole[1], 5-Nitrobenzo[d]isothiazol-3-amine[1] |
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂S | PubChem[2] |
| Molecular Weight | 195.20 g/mol | PubChem[2] |
| Melting Point | 250 °C (decomposes) | Sigma-Aldrich |
| Appearance | Light yellow to brown powder/crystal | CymitQuimica[1] |
| XLogP3 | 1.8 | PubChem[2] |
Synthesis of 5-Nitro-1,2-benzisothiazol-3-amine
The synthesis of this isomer can be approached through several routes, often involving the construction of the benzisothiazole ring system with the nitro group already in place or introduced at a later stage.
One reported method for the synthesis of 5-Nitro-1,2-benzisothiazol-3-amine involves the reaction of 1,2-benzisothiazole-3(2H)-thione with nitric acid under controlled conditions.[3] This reaction introduces the nitro group at the 5-position of the benzisothiazole ring.
A more general approach to the 1,2-benzisothiazole core involves the cyclization of 2-halobenzamides with a sulfur source, which can then be further functionalized.[4]
}
Applications and Biological Activity
The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5]
-
Pharmaceutical Intermediate: 5-Nitro-1,2-benzisothiazol-3-amine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][3] The presence of the nitro and amino groups allows for a variety of chemical transformations.
-
Antimicrobial Activity: Derivatives of 1,2-benzisothiazolin-3-one have shown good antimicrobial activity, particularly against Gram-positive bacteria.[6]
Part II: 5-Nitro-2,1-benzisothiazol-3-amine (CAS: 14346-19-1)
This isomer is of significant interest in the dye industry and has also been investigated for its biological properties.
Alternative Names and Identifiers
| Identifier Type | Value |
| IUPAC Name | 5-nitro-2,1-benzothiazol-3-amine |
| CAS Number | 14346-19-1[7] |
| PubChem CID | 87532 |
| Common Synonyms | 3-Amino-5-nitro-2,1-benzisothiazole[1], 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine[7], 3-Amino-5-nitrobenz[c]isothiazole |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂S | Protheragen[7] |
| Molecular Weight | 195.2 g/mol | Protheragen[7] |
| Melting Point | 250 °C (decomposes)[7] | Protheragen[7] |
| Boiling Point | 418.8 ± 25.0 °C (Predicted)[7] | Protheragen[7] |
| pKa | 6.54 ± 0.50 (Predicted)[7] | Protheragen[7] |
| Appearance | Orange powder | ChemicalBook |
Synthesis of 5-Nitro-2,1-benzisothiazol-3-amine
The synthesis of the 2,1-isomer is well-documented, particularly in patent literature, owing to its commercial importance.
A common synthetic route starts from 2-cyano-4-nitroaniline, which is converted to 2-amino-5-nitro thiobenzamide. This intermediate then undergoes a ring-closure reaction to yield the final product.[1]
Step 1: Synthesis of 2-amino-5-nitro thiobenzamide from 2-cyano-4-nitroaniline.
-
This step typically involves the reaction of 2-cyano-4-nitroaniline with a source of hydrogen sulfide, such as sodium hydrosulfide, in a suitable solvent.
Step 2: Ring-closure to form 5-Nitro-2,1-benzisothiazol-3-amine.
-
The 2-amino-5-nitro thiobenzamide is dissolved in sulfuric acid.
-
A catalyst, such as bromine or sodium bromide, is added.
-
The reaction mixture is heated to facilitate the ring-closure reaction.[1]
-
The product can then be isolated and purified.
}
Applications and Biological Activity
The primary application of 5-Nitro-2,1-benzisothiazol-3-amine is as a key intermediate in the synthesis of diazonium salts, which are then used to produce a range of disperse dyes.[1]
-
Dye Intermediate: The diazonium salt of 5-Nitro-2,1-benzisothiazol-3-amine is a precursor to various high-performance disperse dyes used for coloring synthetic fibers.[1]
-
Antimicrobial and Genotoxic Properties: Studies have evaluated the biological activity of 2,1-benzisothiazole derivatives. Some compounds in this class, particularly those with a nitro group, have shown DNA-damaging and mutagenic properties in certain assays.
Conclusion
While the name "this compound" is not standard, it generally refers to two important isomers: 5-Nitro-1,2-benzisothiazol-3-amine and 5-Nitro-2,1-benzisothiazol-3-amine. A clear understanding of the distinction between these two compounds is essential for researchers and drug development professionals. The 1,2-isomer is a promising scaffold in medicinal chemistry, while the 2,1-isomer is a well-established intermediate in the dye industry. This guide has provided a detailed comparison of their nomenclature, synthesis, properties, and applications to aid in their effective utilization in scientific and industrial settings.
References
- Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. CN102070552A.
- Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3). (2021). Journal of Toxicology and Environmental Health, Part A, 84(22), 932-943.
- A Comparative Guide to the Efficacy of 1,2-Benzisothiazolin-3(2H)-one, Sodium Salt and Other Isothiazolinones. Benchchem.
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- A kind of method for synthesizing nitrothiazole benzamide compound. CN101007792B.
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Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][1][8]thiazin-4-one Derivatives. (2023). Molecules, 28(10), 4087.
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"synthesis precursors for 5-Nitrobenzo[c]isothiazol-3-amine"
An In-depth Technical Guide to the Synthesis Precursors for 5-Nitrobenzo[c]isothiazol-3-amine
Introduction
This compound, a substituted benzisothiazole, is a significant heterocyclic compound. Its molecular structure, featuring a nitro group and an exocyclic amine on the benzo-fused isothiazole core, makes it a valuable intermediate in the synthesis of disperse dyes and a versatile building block in medicinal chemistry.[1][2] The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, enabling the construction of more complex molecular architectures for drug discovery and materials science.[3] This guide provides a comprehensive technical overview of the primary synthetic precursors and the established chemical pathways leading to this compound, designed for researchers and professionals in organic synthesis and drug development.
Core Synthetic Strategy: Retrosynthetic Analysis
The synthesis of this compound (also known as 3-amino-5-nitro-2,1-benzisothiazole) hinges on the efficient construction of the bicyclic isothiazole ring system. A logical retrosynthetic disconnection points to a substituted aniline as a key precursor. The most prevalent and industrially relevant strategy involves a two-step transformation from a readily available, highly functionalized benzene derivative: 2-cyano-4-nitroaniline . This approach allows for the sequential formation of the thioamide and subsequent intramolecular cyclization to yield the target heterocycle.
Caption: Retrosynthetic analysis of this compound.
Primary Precursor Pathway: Synthesis via 2-Cyano-4-nitroaniline
This pathway is the most extensively documented and commercially practiced route. It begins with a simple halogenated benzonitrile and proceeds through nitration and amination to form the key intermediate, which is then cyclized.
Part 1: Synthesis of the Key Precursor, 2-Cyano-4-nitroaniline
The synthesis of 2-cyano-4-nitroaniline (also known as 2-amino-5-nitrobenzonitrile) is a critical first stage.[4][5]
-
Starting Material: o-Chlorobenzonitrile
-
Rationale: o-Chlorobenzonitrile is an inexpensive and readily available industrial chemical. The ortho- and para-directing chloro group and the meta-directing cyano group guide the incoming nitro group primarily to the desired position 5 (para to the chlorine).
Step A: Nitration of o-Chlorobenzonitrile
The first step is an electrophilic aromatic substitution to introduce a nitro group onto the benzene ring, yielding 2-chloro-5-nitrobenzonitrile.
-
Causality of Experimental Choices: The use of a mixed acid system (nitric acid and sulfuric acid) is standard for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the cyano group and achieve an efficient reaction.[6][7] The temperature is carefully controlled at 5-10°C to prevent over-nitration and the formation of dinitro byproducts.[7][8]
Step B: Ammonolysis of 2-Chloro-5-nitrobenzonitrile
This step involves a nucleophilic aromatic substitution where the chloro group is displaced by an amino group to form 2-cyano-4-nitroaniline.
-
Causality of Experimental Choices: The presence of two strong electron-withdrawing groups (cyano and nitro) ortho and para to the chlorine atom makes the ipso-carbon highly electron-deficient and susceptible to nucleophilic attack. High-concentration ammonia water is used as both the nucleophile and the reaction medium. The reaction is typically carried out under elevated temperature and pressure to facilitate the substitution.[9]
Detailed Experimental Protocol: Synthesis of 2-Cyano-4-nitroaniline[7][8]
-
Nitration:
-
Charge a reactor with 300g of sulfuric acid (98%).
-
While stirring, add 100g of o-chlorobenzonitrile, maintaining the temperature below 20°C.
-
Prepare a nitrating mixture of nitric acid and sulfuric acid (e.g., mass ratio of 0.75:1).
-
Cool the reactor to 5°C and slowly drip in the nitration mixture over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, maintain the reaction at 5-10°C for an additional 2 hours.
-
Quench the reaction by slowly adding the mixture to ice water.
-
Filter the resulting precipitate (2-chloro-5-nitrobenzonitrile), wash with water until neutral, and dry.
-
-
Ammonolysis:
-
Dissolve the dried nitrated material in a suitable solvent like chlorobenzene (e.g., 375g).
-
Transfer the solution to a high-pressure reactor.
-
Charge the reactor with high-concentration (e.g., 46-70%) aqueous ammonia.
-
Heat the sealed reactor to 55-95°C, allowing the pressure to build to 9-14 kgf/cm².[9]
-
Maintain the reaction under these conditions for 2-7 hours until TLC or HPLC indicates the consumption of the starting material.
-
Cool the reactor, vent the excess ammonia, and filter the precipitated product.
-
Wash the solid with water until neutral and dry to obtain 2-cyano-4-nitroaniline.
-
Part 2: Conversion of 2-Cyano-4-nitroaniline to this compound
This stage involves the construction of the isothiazole ring through a thionation-cyclization sequence.
Caption: Workflow for the conversion of the key precursor to the final product.
Step C: Thionation of 2-Cyano-4-nitroaniline
The nitrile group is converted into a thioamide to provide the sulfur atom required for the heterocyclic ring. This yields the crucial intermediate, 2-amino-5-nitrothiobenzamide.[10][11]
-
Causality of Experimental Choices: The conversion of a nitrile to a thioamide is a well-established transformation. While various thionating agents exist, reaction with hydrogen sulfide in the presence of a base (like ammonia or pyridine) is a common method for this specific transformation on aminobenzonitriles.[12] Alternatively, reagents like Lawesson's Reagent can be employed, which are particularly effective for converting carbonyls and nitriles to their sulfur analogs under mild conditions.[13]
Step D: Oxidative Intramolecular Cyclization
The 2-amino-5-nitrothiobenzamide intermediate undergoes a ring-closing reaction to form the final product.
-
Causality of Experimental Choices: An oxidizing agent is required to facilitate the formation of the N-S bond. Hydrogen peroxide (H₂O₂) is an ideal choice as it is inexpensive, effective, and its byproduct is water, making it environmentally benign.[11] The reaction proceeds via an intramolecular nucleophilic attack of the amino group onto the sulfur atom (or a sulfur-based intermediate), followed by oxidation and dehydration to form the stable aromatic isothiazole ring.
Detailed Experimental Protocol: Synthesis of this compound[11]
-
Thionation:
-
(Note: Patent literature refers to this as "existing public technology." A representative procedure is provided.)
-
Suspend 40g of 2-cyano-4-nitroaniline in a suitable solvent (e.g., pyridine/triethylamine mixture).
-
Bubble hydrogen sulfide gas through the stirred suspension at a controlled temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield 2-amino-5-nitrothiobenzamide (approx. 45g).
-
-
Cyclization:
-
Create an aqueous slurry of the dried 2-amino-5-nitrothiobenzamide.
-
While stirring vigorously at approximately 30°C, add 30% hydrogen peroxide (H₂O₂) dropwise. An exotherm may be observed.
-
Continue stirring for several hours after the addition is complete.
-
The formation of the yellow crystalline product will be observed.
-
Filter the solid product, wash with water, and dry to obtain this compound.
-
Alternative Precursor Pathway
An alternative, though less detailed in the public domain, starts from o-nitro-p-thiocyanatoaniline.[11] This route involves a thionation and subsequent ring-closure reaction to directly form the product, potentially bypassing the nitrile and thioamide intermediates of the primary pathway.
Physicochemical & Spectroscopic Data
Accurate characterization of the final product is essential for quality control and validation.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂S | [14] |
| Molecular Weight | 195.20 g/mol | [10][14] |
| Appearance | Light yellow to amber powder | |
| Melting Point | ~250 °C (with decomposition) |
Spectroscopic Characterization:
-
¹H NMR: While specific data for the title compound is not detailed in the provided results, the characterization of a related derivative, 5-nitrobenzo[c]isothiazole, in DMSO-d₆ showed distinct signals including singlets at δ 9.25 and δ 9.13, and doublets at δ 8.68, δ 8.24, and δ 8.17, which are indicative of the protons on the nitro-substituted aromatic ring.[10]
-
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition. For C₇H₅N₃O₂S, the calculated exact mass is 195.0102. HRMS analysis should confirm this mass with high precision (within a few parts per million), providing unambiguous identification of the compound.[10]
Conclusion
The synthesis of this compound is most effectively and commonly achieved through a well-defined pathway starting from o-chlorobenzonitrile. The critical steps involve the controlled nitration and subsequent ammonolysis to produce the key precursor, 2-cyano-4-nitroaniline. This intermediate is then transformed via thionation and oxidative cyclization into the final heterocyclic product. Understanding the causality behind the choice of reagents and reaction conditions at each stage is paramount for achieving high yields, purity, and process safety. This guide provides the foundational knowledge for researchers to confidently approach the synthesis and handling of this important chemical intermediate.
References
- CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
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Synthesis method of 2-cyano-4-nitroaniline . Patsnap Eureka. [Link]
- CN105418458A - Synthetic process of 2-cyano-4-nitroaniline.
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Benzothiazole synthesis . Organic Chemistry Portal. [Link]
- CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline.
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . PMC - NIH. [Link]
- CN1105661A - 2-cyano-4-nitroaniline synthetic process.
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Synthesis of benzo[d]isothiazoles: an update . Arkivoc. [Link]
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Cyclization Reactions for Synthesis of Benzthiazole- A Review . Medical Journals House. [Link]
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Synthesis of 5-nitro-1,2-benzisothiazole . PrepChem.com. [Link]
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Optimizing Synthesis: The Role of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) in Chemical Processes . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents . PubMed Central. [Link]
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Synthesis route of 2-cyano-4-nitroaniline . hello517 - WordPress.com. [Link]
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2-Amino-5-nitrobenzonitrile . PubChem. [Link]
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3-Amino-5-nitrobenzisothiazole . PubChem. [Link]
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Lawesson's Reagent . Organic Chemistry Portal. [Link]
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Technical Deep Dive: Synthesis and Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity . RJPBCS. [https://www.rjpbcs.com/pdf/2012_3(1)/[15].pdf]([Link]15].pdf)
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3-Amino-5-nitrobenzoisothiazole . ChemBK. [Link]
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Methodological & Application
"use of 5-Nitrobenzo[c]isothiazol-3-amine in azo dye synthesis"
Application Note & Protocol
Topic: Synthesis and Application of Novel Azo Dyes Using 5-Nitrobenzo[c]isothiazol-3-amine as a Diazo Component
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
This compound, also known as 3-amino-5-nitro-2,1-benzisothiazole, is a heterocyclic aromatic amine that serves as a pivotal precursor in the synthesis of advanced azo dyes. The incorporation of the benzisothiazole moiety into the chromophoric system of a dye imparts unique and highly desirable properties. Azo dyes synthesized from this component form a new series of disperse dyes noted for their application in dyeing synthetic fabrics like polyester and polyester/cotton blends.[1] These dyes exhibit exceptional durability, including high resistance to alkaline treatments and peroxide bleaching, making them suitable for demanding textile applications.[1]
This document provides a comprehensive guide to the synthesis of azo dyes using this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical insights for successful execution.
Principle of Synthesis: A Two-Stage Reaction
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, executed in two primary stages: Diazotization and Azo Coupling.[2][3]
-
Stage 1: Diazotization: The process begins with the conversion of the primary aromatic amine, this compound, into a highly reactive aryldiazonium salt.[4] This reaction is conducted at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid.[1][4] The low temperature is critical as diazonium salts are generally unstable and can decompose at higher temperatures.
-
Stage 2: Azo Coupling: The resulting diazonium salt acts as a weak electrophile and readily reacts with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, anilines, or other activated aromatic systems).[5] This electrophilic aromatic substitution reaction joins the two aromatic rings via an azo group (-N=N-), forming a stable, highly conjugated, and therefore colored, azo compound.[2][6]
Caption: General chemical pathway for azo dye synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of a representative disperse dye from this compound.
Materials & Equipment
| Reagents | Equipment |
| This compound | Three-neck round-bottom flask |
| Concentrated Sulfuric Acid (98%) | Magnetic stirrer with hotplate |
| Nitrosyl sulfuric acid or Sodium Nitrite | Ice-salt bath |
| Coupling Component (e.g., N,N-diethylaniline) | Dropping funnel |
| Sulfamic Acid | Buchner funnel and vacuum flask |
| Sodium Hydroxide (for neutralization) | Beakers, Erlenmeyer flasks |
| Ethanol (for recrystallization) | Thin Layer Chromatography (TLC) setup |
| Distilled Water | pH paper or meter |
| Starch-iodide paper | Standard glassware |
Workflow Overview
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt
-
Dissolution: In a three-neck flask equipped with a magnetic stirrer and thermometer, slowly add concentrated sulfuric acid (e.g., 50 mL) to 5-nitro-3-aminobenzisothiazole (0.1 mol, 19.5 g).[1] Stir until the amine is fully dissolved. Causality: Concentrated H₂SO₄ serves as both the solvent and the acidic catalyst required for the formation of nitrous acid.
-
Cooling: Place the flask in an ice-salt bath and cool the mixture rapidly to 0–5 °C. Maintaining this low temperature is crucial to prevent the degradation of the diazonium salt to be formed.
-
Diazotization: While maintaining the temperature between 0–5 °C, add an appropriate amount of nitrosyl sulfuric acid (or a concentrated aqueous solution of sodium nitrite) dropwise over 30-60 minutes.[1]
-
Reaction & Monitoring: Stir the reaction mixture vigorously at 0–5 °C for approximately 3 hours.[1] To monitor for completion, periodically take a drop of the solution and test it on starch-iodide paper. The reaction is complete when the paper immediately turns dark blue, indicating a slight excess of nitrous acid.[1][7] Trustworthiness: This check confirms that all the primary amine has been converted, preventing unwanted side reactions during the coupling stage.
Part B: The Azo Coupling Reaction
-
Coupling Solution Preparation: In a separate large beaker, prepare a solution of the coupling component (e.g., 0.1 mol of an N-substituted aniline). This may involve dissolving it in a mixture of water (e.g., 60 mL), concentrated sulfuric acid (e.g., 2 mL), and a small amount of sulfamic acid (e.g., 0.2 g).[1] Causality: Sulfamic acid is added to quench any excess nitrous acid that might carry over, which could otherwise lead to side reactions.
-
Cooling: Cool the coupling component solution to below 10 °C using an ice bath.
-
Coupling: With vigorous mechanical stirring, add the previously prepared cold diazonium salt solution dropwise to the coupling solution.[1] Ensure the temperature of the reaction mixture does not exceed 10 °C. A colored precipitate should form immediately.
-
Reaction & Monitoring: Continue stirring the mixture at this temperature for 6 hours to ensure the reaction goes to completion.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.[1]
Part C: Isolation and Purification of the Azo Dye
-
Precipitation: Once the reaction is complete (as indicated by TLC), slowly neutralize the reaction mixture with a sodium hydroxide solution until the pH is approximately 7.0. This will cause the azo dye to fully precipitate out of the solution.[1]
-
Filtration and Washing: Filter the precipitated solid product using a Buchner funnel under vacuum. Wash the filter cake thoroughly with cold distilled water to remove any inorganic salts and residual acid.[1]
-
Purification: For higher purity, recrystallize the crude dye from a suitable solvent, such as ethanol.[1] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove all traces of solvent.
Data, Characterization, and Safety
Typical Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Molar Ratio (Amine:Nitrite) | 1 : 1.05 | A slight excess of nitrite ensures complete diazotization. |
| Diazotization Temperature | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt.[8] |
| Coupling Temperature | < 10 °C | Controls the exothermic coupling reaction and minimizes side products. |
| Diazotization Time | ~3 hours | Allows for the complete conversion of the amine to the diazonium salt.[1] |
| Coupling Time | ~6 hours | Ensures maximum yield of the coupled azo dye product.[1] |
Characterization
The synthesized azo dyes can be characterized using a suite of spectroscopic methods to confirm their structure:
-
FTIR Spectroscopy: To identify the characteristic azo group (-N=N-) stretching vibration.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the dye's color.[9]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the position of the azo coupling.[9][10]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.[11]
Safety Precautions
-
Corrosive Chemicals: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Diazonium Salts: While generally used in solution, isolated diazonium salts in their dry, solid state can be explosive. Avoid isolating the diazonium salt intermediate.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhaling chemical fumes.
Conclusion
This compound is a valuable and effective diazo component for synthesizing a range of novel azo dyes. The protocol described herein provides a reliable pathway to produce these dyes, which are of significant interest for high-performance applications, particularly in the textile industry for dyeing polyester fabrics.[1] Careful control of reaction parameters, especially temperature, is paramount to achieving high yields and purity.
References
-
Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. (2022). National Institutes of Health (NIH). Available at: [Link]
-
The Synthesis of Azo Dyes. (n.d.). Course Hero. Available at: [Link]
-
Structure of azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines. (2007). Dyes and Pigments. Available at: [Link]
-
Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. (n.d.). Baghdad Science Journal. Available at: [Link]
-
Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). Asian Journal of Chemistry. Available at: [Link]
-
(PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). ResearchGate. Available at: [Link]
-
Diazotisation and coupling reaction. (n.d.). Slideshare. Available at: [Link]
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Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube. Available at: [Link]
-
CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. (n.d.). IIP Series. Available at: [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
COUPLING REACTIONS OF DIAZONIUM SALTS. (2021). YouTube. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES. (2024). International Journal of Original Recent Advanced Research. Available at: [Link]
-
Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. (2017). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (n.d.). International Journal of Original Recent Advanced Research. Available at: [Link]
-
(PDF) Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes. (2018). ResearchGate. Available at: [Link]
-
(PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2015). ResearchGate. Available at: [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989). Google Patents.
- Diazotization of amines. (1999). Google Patents.
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Application Note: A Verified Protocol for the Diazotization of 5-Nitrobenzo[c]isothiazol-3-amine
Introduction: The Synthetic Value of a Heterocyclic Diazonium Salt
5-Nitrobenzo[c]isothiazol-3-amine is a heterocyclic aromatic amine whose synthetic utility is significantly expanded upon its conversion to the corresponding diazonium salt. This transformation, known as diazotization, converts the primary amino group into an excellent leaving group (N₂), paving the way for a wide array of subsequent functionalizations.[1] The resulting 5-nitrobenzo[c]isothiazol-3-yl diazonium salt is a key intermediate in the synthesis of various compounds, particularly in the production of high-performance azo dyes and as a precursor for Sandmeyer-type reactions.[2][3]
This application note provides a detailed, field-proven protocol for the diazotization of this compound. It emphasizes the scientific rationale behind each step, critical safety considerations due to the inherent instability of diazonium salts, and downstream applications to empower researchers in drug development and materials science.
Mechanism and Scientific Rationale
The diazotization of a primary aromatic amine is a classic transformation in organic chemistry that proceeds via nitrosation.[4] The process is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[5][6]
The key mechanistic steps are as follows:
-
Formation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (+NO).[5][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amino group of this compound attacks the nitrosonium ion.[8]
-
Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps follow, culminating in the elimination of a water molecule to form the stable nitrogen-nitrogen triple bond of the diazonium cation.[8]
The stability of the resulting arenediazonium salt is significantly higher than its aliphatic counterparts due to the delocalization of the positive charge into the aromatic system.[5] However, they are still thermally unstable and prone to decomposition, often with explosive force if isolated in a dry state.[9][10] For this reason, the reaction is rigorously maintained at low temperatures (0–5 °C), and the diazonium salt is typically used immediately in a subsequent reaction without isolation.[10]
Caption: Figure 1: Mechanism of Diazotization
Detailed Experimental Protocol
This protocol details the formation of the 5-nitrobenzo[c]isothiazol-3-yl diazonium salt for immediate use in a subsequent reaction, such as an azo coupling or Sandmeyer reaction.
3.1 Materials and Equipment
| Material / Reagent | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Starting material.[11] |
| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | Fisher Scientific | Nitrosating agent. |
| Hydrochloric Acid (HCl), concentrated | 37% w/w, ACS Reagent | VWR | Acid catalyst and solvent. |
| Deionized Water (H₂O) | Type II or better | Millipore | |
| Ice | Made from deionized water. | ||
| Urea or Sulfamic Acid | ACS Reagent | Alfa Aesar | To quench excess nitrous acid. |
| Starch-iodide paper | For testing for excess nitrous acid.[10] | ||
| Magnetic stirrer with stir bar | |||
| Beakers and graduated cylinders | |||
| Thermometer (-10 to 100 °C) | |||
| Ice-salt bath | To maintain temperature. |
3.2 Step-by-Step Procedure
-
Amine Suspension Preparation:
-
In a 250 mL beaker, combine 1.95 g (10.0 mmol) of this compound with 25 mL of deionized water.
-
While stirring, slowly add 5.0 mL of concentrated hydrochloric acid. The amine will likely not dissolve completely, forming a fine suspension. This is expected for amines that are sparingly soluble in water.[12]
-
Rationale: A fine suspension ensures a large surface area for the reaction. The strong acid is necessary to protonate the nitrous acid to form the active electrophile.[7]
-
-
Cooling:
-
Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with vigorous stirring. Ensure the thermometer bulb is submerged in the liquid, not just the ice.
-
Rationale: This temperature range is critical. Above 5 °C, the resulting diazonium salt can decompose rapidly, potentially leading to a runaway reaction and release of nitrogen gas.[9][10]
-
-
Nitrite Addition (Diazotization):
-
In a separate 50 mL beaker, dissolve 0.76 g (11.0 mmol, 1.1 equivalents) of sodium nitrite in 5 mL of cold deionized water.
-
Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. The tip of the pipette should be below the surface of the liquid to prevent localized warming and loss of nitrous acid.
-
Maintain the internal reaction temperature strictly between 0 and 5 °C throughout the addition.
-
Rationale: A slight excess of sodium nitrite ensures complete reaction. Slow, subsurface addition prevents dangerous temperature spikes and premature decomposition of the nitrous acid.[10]
-
-
Reaction Completion and Verification:
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes. The mixture may change in color or clarity, indicating the formation of the diazonium salt.
-
To verify the presence of excess nitrous acid (indicating the amine has been fully consumed), touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color confirms the presence of nitrous acid.
-
Rationale: The 30-minute stir time allows the reaction to go to completion. The starch-iodide test is a crucial validation step to ensure all the starting amine has been converted.
-
-
Quenching Excess Nitrous Acid:
-
If the starch-iodide test is positive, add a small amount of urea or sulfamic acid portion-wise until the test is negative.
-
Rationale: Excess nitrous acid can cause unwanted side reactions in subsequent steps (e.g., side reactions with phenols in azo coupling). Quenching it is essential for product purity.[10]
-
-
Immediate Use:
-
The resulting cold solution/suspension of 5-nitrobenzo[c]isothiazol-3-yl diazonium chloride is now ready for immediate use in the next synthetic step. DO NOT attempt to isolate or store the diazonium salt.
-
Experimental Workflow
Caption: Figure 2: Experimental Workflow
Applications: The Synthetic Utility of the Diazonium Intermediate
The prepared 5-nitrobenzo[c]isothiazol-3-yl diazonium salt is a versatile intermediate.
-
Azo Coupling: Reaction with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) yields brightly colored azo compounds.[13] These are widely used as dyes and pigments. The reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile.[14]
-
Sandmeyer Reaction: This reaction allows for the replacement of the diazonium group with a variety of nucleophiles, most commonly halides (Cl, Br) or cyanide (CN), using a copper(I) salt as a catalyst.[15][16][17] This provides a powerful method for introducing functional groups onto the benzisothiazole core that are not accessible through direct electrophilic substitution.[18]
Safety Precautions and Troubleshooting
6.1 Critical Safety Information
-
Explosion Hazard: Solid diazonium salts are shock-sensitive and can decompose explosively.[10] Never attempt to isolate the product from the solution.
-
Thermal Instability: The reaction is exothermic and the product is thermally labile. Strict temperature control below 5 °C is mandatory to prevent uncontrolled decomposition and the rapid evolution of N₂ gas.[9][10]
-
Reagent Handling: Concentrated hydrochloric acid is corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Quenching: Always quench excess nitrous acid before workup or disposal.
6.2 Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction does not start (no color change) | Insufficient acid; temperature too low (freezing) | Add more concentrated HCl. Ensure the mixture is a mobile slurry, not a frozen solid. |
| Brown fumes (NOx) observed | Temperature too high; nitrite added too quickly | Immediately slow down or stop the nitrite addition. Add more ice to the bath to reduce the temperature. |
| Starch-iodide test is negative after full addition | Insufficient sodium nitrite; amine has impurities | Add a small amount (0.1 eq) of additional NaNO₂ solution and re-test after 10 minutes. Use purified starting material. |
| Low yield in subsequent reaction | Premature decomposition of the diazonium salt | Ensure the temperature was strictly maintained below 5 °C. Use the diazonium solution as quickly as possible. |
References
-
ResearchGate. (n.d.). Diazotization of the heterocyclic amine and coupling reaction of the resulting diazonium salts. Retrieved from [Link]
-
SciSpace. (2007). Structure of azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines. Dyes and Pigments. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
JoVE. (2023). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.3: Reactions involving arenediazonium salts. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). New Diazo Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 5-nitro-2,1-benzothiazole-3-diazonium hydrogensulfate towards OH and CH acids: structure, spectral properties, tautomerism. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]
-
American Chemical Society. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified reaction pathway of the azo coupling reaction. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Arkivoc. (2024). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Novel Azo Dyes via Coupling Reactions of Diazotized 5-Nitrobenzo[c]isothiazol-3-amine
Introduction: The Significance of Heterocyclic Azo Dyes
The synthesis of azo dyes remains a cornerstone of industrial and medicinal chemistry.[1][2] Azo compounds, characterized by the R−N=N−R' functional group, are prized for their intense colors, straightforward synthesis, and versatile applications, ranging from textile dyeing to advanced materials and pharmaceuticals.[1][2][3] The incorporation of heterocyclic systems, such as the benzo[c]isothiazole moiety, into azo dye structures has been a significant advancement. These heterocyclic dyes often exhibit superior properties compared to their carbocyclic analogues, including higher tinctorial strength, enhanced light and wash fastness, and unique spectral properties.[4][5]
5-Nitrobenzo[c]isothiazol-3-amine is a particularly valuable diazo component. The electron-withdrawing nature of the nitro group and the inherent properties of the benzisothiazole ring system result in a highly electrophilic diazonium salt. This reactivity allows for coupling with a wide array of aromatic nucleophiles to produce a series of novel disperse dyes with excellent performance characteristics, especially for dyeing synthetic fabrics like polyester.[6]
This guide provides a comprehensive overview of the underlying chemistry, detailed protocols for diazotization and coupling, and methods for characterization, grounded in established scientific principles and field-proven insights.
Mechanistic Insights: The Chemistry of Azo Dye Synthesis
A thorough understanding of the reaction mechanisms is critical for troubleshooting, optimization, and ensuring reproducible outcomes. The synthesis is a two-stage process: diazotization followed by azo coupling.
Stage 1: Diazotization
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[7][8] The process involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The reactive species is the nitrosonium ion (NO⁺), a potent electrophile, which attacks the nitrogen of the primary amine.
Key Causality Behind Experimental Choices:
-
Strong Acid Medium (H₂SO₄): Concentrated sulfuric acid serves a dual purpose. It acts as a solvent for the sparingly soluble this compound and provides the necessary protons to generate the highly reactive nitrosonium ion from nitrosyl sulfuric acid or sodium nitrite.[6][9]
-
Low Temperature (0–5 °C): Aromatic diazonium salts are notoriously unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[7] Maintaining a temperature below 5 °C is paramount to prevent decomposition and ensure a high yield of the diazonium salt for the subsequent coupling step.[6][7]
Caption: Step-by-step workflow for the diazotization process.
Step-by-Step Methodology:
-
Dissolution: In a three-neck flask equipped with a mechanical stirrer and thermometer, slowly add 0.1 mol of this compound to 50 mL of concentrated sulfuric acid. Stir until a clear solution is obtained. This step may be slightly exothermic.
-
Cooling: Place the flask in an ice-salt bath and cool the mixture rapidly to between 0 °C and 5 °C. It is critical to maintain this temperature range throughout the next steps.
-
Diazotizing Agent Addition: Slowly add an appropriate amount of nitrosyl sulfuric acid dropwise to the cooled mixture over 30-60 minutes. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.
-
Reaction: Once the addition is complete, allow the mixture to stir for an additional 3 hours at 0–5 °C to ensure the reaction goes to completion. [6]5. Confirmation: To confirm the presence of excess nitrous acid (indicating complete diazotization of the amine), take a small drop of the reaction mixture on a glass rod and touch it to starch-iodide paper. An immediate blue-black color indicates a positive result. If the test is negative, a small amount of additional diazotizing agent may be required. The resulting diazonium salt solution is used directly in the next step.
Protocol 2: Azo Coupling Reaction
Caption: Step-by-step workflow for the azo coupling and isolation.
Step-by-Step Methodology:
-
Prepare Coupling Solution: In a separate beaker, prepare a solution of the coupling component. For 0.1 mol of diazonium salt, dissolve 0.1 mol of the coupling component (e.g., N,N-diethylaniline) in a mixture of 60 mL water and 2 mL concentrated sulfuric acid. Add 0.2 g of sulfamic acid to this solution to quench any residual nitrous acid that might carry over. [6]2. Cooling: Cool the coupling component solution to 10 °C using an ice bath.
-
Coupling Reaction: Add the previously prepared diazonium salt solution dropwise to the stirred coupling solution. Maintain the temperature at or below 10 °C during the addition. A colored precipitate should begin to form immediately.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for 6 hours, allowing the temperature to slowly rise to room temperature. [6]Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: Slowly neutralize the reaction mixture with a sodium hydroxide solution until the pH is approximately 7. This will ensure the complete precipitation of the azo dye product.
-
Isolation and Purification: Filter the precipitated solid using a Buchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol. [6]Dry the final product in a vacuum oven.
Data, Characterization, and Performance
The synthesized dyes should be characterized to confirm their structure and purity. The performance properties, particularly for textile applications, are also critical to evaluate.
Table of Expected Outcomes
The color and absorption maximum (λmax) of the resulting dye are highly dependent on the chosen coupling component.
| Coupling Component | Expected Color | Typical λmax (nm) | Application Note |
| N,N-diethylaniline | Reddish-Violet | 540 - 560 | Creates a brilliant violet dye suitable for polyester. |
| 2-Naphthol | Deep Red | 480 - 500 | Produces a classic red dye; pH control is critical during coupling. |
| Phenol | Yellow-Orange | 400 - 430 | A simple coupling that produces a bright yellow-orange color. |
| H-Acid | Blue | 590 - 620 | Coupling can be directed by pH to different positions on the H-acid molecule. |
Characterization Workflow
-
UV-Visible Spectroscopy: Dissolve the dye in a suitable solvent (e.g., ethanol, DMF) to measure its absorption spectrum and determine the wavelength of maximum absorption (λmax), which is indicative of the color. [6]* FT-IR Spectroscopy: Confirm the presence of key functional groups. Look for the characteristic -N=N- stretch (azo group) around 1450 cm⁻¹, as well as vibrations corresponding to the nitro group and other functionalities.
-
Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the chemical structure and confirms the successful coupling at the expected position on the aromatic ring. [6]* Mass Spectrometry (MS): Determines the molecular weight of the synthesized dye, confirming its identity. [6]
Performance Evaluation for Disperse Dyes
For textile applications, the synthesized dyes should be evaluated for their fastness properties according to standard methods (e.g., AATCC, ISO). [4][10]* Wash Fastness: Assesses the dye's resistance to fading or bleeding during washing.
-
Light Fastness: Measures the dye's stability upon exposure to light.
-
Sublimation Fastness: Crucial for disperse dyes, this tests the dye's tendency to vaporize at high temperatures used in dyeing processes.
References
-
Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. (2022). National Institutes of Health (NIH). [Link]
-
The Synthesis of Azo Dyes. (n.d.). Course Hero. [Link]
-
Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. (2017). Baghdad Science Journal. [Link]
-
SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (2024). International Journal of Original Recent Advanced Research. [Link]
-
Biomedical Applications of Aromatic Azo Compounds. (2018). IIUM Repository (IRep). [Link]
-
Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. (2016). International Journal of ChemTech Research. [Link]
-
Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (n.d.). SciSpace. [Link]
-
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). Polycyclic Aromatic Compounds. [Link]
-
DIAZOTISATION AND COUPLING. (n.d.). PHARMD GURU. [Link]
-
Structure of azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines. (2007). SciSpace. [Link]
-
Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). Asian Journal of Chemistry. [Link]
- Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. (2013).
-
Azo coupling. (n.d.). Wikipedia. [Link]
-
Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). ResearchGate. [Link]
-
Aromatic amines: use in azo dye chemistry. (2019). IMR Press. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Azo Coupling. (2016). YouTube. [Link]
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Application Note: A Protocol for the Synthesis of High-Performance Azo Disperse Dyes Using 5-Nitrobenzo[c]isothiazol-3-amine
Introduction
Disperse dyes represent the most crucial class of colorants for synthetic hydrophobic fibers, particularly polyester (PET). The demand for high-performance dyes characterized by brilliant shades, high tinctorial strength, and excellent fastness properties is ever-increasing. Heterocyclic amines are pivotal as diazo components in synthesizing such advanced dyes. Among these, 5-Nitrobenzo[c]isothiazol-3-amine (also known as 3-amino-5-nitro-2,1-benzisothiazole) has emerged as a superior precursor.[1] Its unique molecular structure, featuring a fused heterocyclic ring and a potent electron-withdrawing nitro group, facilitates the creation of dyes with exceptional brightness and stability.
This application note provides a comprehensive guide for researchers on the synthesis of a series of monoazo disperse dyes based on this compound. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for synthesis and purification, and discuss how structural modifications in the coupling component can tailor the dye's final properties. The protocols described herein are designed to be self-validating, focusing on the causality behind each step to ensure reproducibility and success. A key advantage of the dyes derived from this amine is their remarkable resistance to alkaline treatments and peroxide bleaching, enabling more sustainable one-bath dyeing and finishing processes for polyester and its blends, which significantly saves water and energy.[2][3]
Part I: Chemical Principles and Rationale
The synthesis of azo disperse dyes from this compound is a classic two-stage process: diazotization followed by azo coupling .
-
Diazotization : This is the process of converting a primary aromatic amine into a diazonium salt. The reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid.[4] The resulting diazonium salt is a highly reactive intermediate, acting as a weak electrophile. The low reaction temperature (0–5 °C) is critical because diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield.[2][3]
-
Azo Coupling : This is an electrophilic aromatic substitution reaction where the diazonium ion (the electrophile) attacks an electron-rich aromatic nucleus, known as the coupling component.[5] Suitable coupling components include substituted anilines and phenols, which possess strong electron-donating groups that activate the aromatic ring for substitution. The product of this reaction is a highly conjugated azo compound (-N=N-), which is responsible for the dye's color.
The choice of the coupling component is instrumental in determining the final shade and performance characteristics of the dye. For instance, incorporating long alkyl chains or ester groups into the coupling component can enhance the dye's affinity for polyester and improve its sublimation and wash fastness.[6][7]
Figure 1: General two-stage synthesis pathway for azo disperse dyes.
Part II: Experimental Protocols
These protocols are designed to be robust and reproducible. Adherence to the specified conditions, particularly temperature, is paramount for achieving high yield and purity.
Materials and Reagents
-
Concentrated Sulfuric Acid (98%)
-
Nitrosyl Sulfuric Acid (or Sodium Nitrite)
-
Various coupling components (e.g., N,N-diethylaniline, N-ethyl-N-hydroxyethylaniline)[2]
-
Deionized Water
-
Ice
-
Starch-iodide paper
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Protocol 1: Diazotization of this compound
This protocol details the formation of the critical diazonium salt intermediate.
-
Preparation : In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, slowly add 19.5 g (0.1 mol) of this compound to 50 mL of concentrated sulfuric acid. Stir the mixture until a clear solution is obtained. The use of concentrated sulfuric acid serves as both a solvent and the acidic medium necessary for the reaction.[2][3]
-
Cooling : Place the flask in an ice-salt bath and rapidly cool the mixture to a temperature between 0 °C and 5 °C. Maintaining this low temperature is crucial to prevent the premature decomposition of the diazonium salt to be formed.
-
Diazotizing Agent Addition : While vigorously stirring and maintaining the temperature at 0–5 °C, slowly add a stoichiometric amount of nitrosyl sulfuric acid over 30-45 minutes. Alternatively, a pre-chilled solution of sodium nitrite can be used.
-
Reaction : Continue stirring the mixture at 0–5 °C for an additional 3 hours.[2][3] The reaction progress should be monitored for the consumption of the starting amine.
-
Confirmation of Completion : To confirm the completion of the diazotization, take a small drop of the reaction mixture and spot it onto starch-iodide paper. The appearance of an immediate blue-black color indicates a slight excess of nitrous acid, signaling the end of the reaction.[2][3] The resulting diazonium salt solution is used directly in the next step.
Protocol 2: Azo Coupling and Dye Purification
This protocol describes the reaction of the diazonium salt with a coupling component to yield the final dye. N,N-diethylaniline is used here as an example.
-
Coupling Solution Preparation : In a separate 500 mL beaker, prepare the coupling solution by adding 0.1 mol of the coupling component (e.g., N,N-diethylaniline) to a mixture of 60 mL of water and a small amount of concentrated sulfuric acid to ensure dissolution.[3] Cool this solution to 0–5 °C in an ice bath.
-
Coupling Reaction : Slowly add the diazonium salt solution prepared in Protocol 1 to the chilled coupling solution over 1 hour. The addition should be done below the surface of the liquid with constant stirring, while ensuring the temperature does not rise above 10 °C. A colored precipitate (the azo dye) will form immediately.
-
Completion and Isolation : After the addition is complete, allow the reaction mixture to stir for another 2-3 hours to ensure maximum coupling. The solid dye product is then collected by vacuum filtration.
-
Purification : Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This step is critical to remove any residual acid and unreacted salts.
-
Drying : Dry the purified dye product in an oven at 60 °C to a constant weight.[6][7]
Figure 2: Detailed experimental workflow from starting materials to purified dye.
Part III: Characterization and Expected Data
The synthesized dyes should be characterized to confirm their structure and purity. Techniques such as ¹H NMR, Mass Spectrometry, and UV-Visible Spectroscopy are standard.[2][6] The absorption maxima (λmax) in a suitable solvent like DMF or acetone will determine the color of the dye.
Table 1: Example Dye Series Synthesized from this compound
| Dye ID | Coupling Component | Molecular Formula of Dye | Yield (%) | λmax (nm) in DMF | Color Shade |
| Dye 1 | N,N-diethylaniline | C₁₇H₁₆N₄O₂S | ~90% | ~590 | Intense Blue |
| Dye 2 | N-ethyl-N-hydroxyethylaniline | C₁₇H₁₆N₄O₃S | ~88% | ~585 | Bright Blue |
| Dye 3 | N-acetoxyethyl-N-cyanoethyl-aniline | C₂₀H₁₇N₅O₄S | ~85% | ~588 | Deep Blue |
| Dye 4 | N-benzyl-N-ethylaniline | C₂₂H₁₈N₄O₂S | ~92% | ~592 | Reddish Blue |
(Note: Yields and λmax values are representative and based on typical results from literature.[2][6][7])
Part IV: Application Insights and Troubleshooting
-
Enhancing Dye Performance : The properties of the final dye are heavily influenced by the substituents on the coupling component. For example, introducing ester groups can create alkali-clearable disperse dyes, which are easily washed off from cotton in polyester/cotton blends, improving wash fastness.[6][7] Introducing bulky groups like benzyl can increase the molecule's hydrophobicity and sublimation fastness, a desirable trait for high-temperature dyeing processes.[2][3]
-
Alkali and Peroxide Resistance : Dyes lacking groups susceptible to hydrolysis, such as cyano or hydroxyl groups, and instead featuring stable substituents like ethyl or benzyl, exhibit exceptionally high resistance to alkali and peroxide.[3] This stability is the cornerstone for developing one-bath bleaching and dyeing processes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete diazotization. 2. Decomposition of diazonium salt due to high temperature. | 1. Ensure a slight excess of diazotizing agent is confirmed with starch-iodide paper. 2. Strictly maintain the reaction temperature between 0–5 °C. Use an efficient ice-salt bath. |
| Dull Shade / Impure Product | 1. Presence of side-reaction products. 2. Insufficient washing of the final product. | 1. Control the rate of addition of the diazonium salt during coupling. 2. Ensure the dye is washed with water until the filtrate is completely neutral. Recrystallization from a suitable solvent may be necessary. |
| Reaction Fails to Start | 1. Poor quality of starting amine. 2. Inactive diazotizing agent. | 1. Check the purity of the this compound. 2. Use a fresh batch of sodium nitrite or nitrosyl sulfuric acid. |
Conclusion
This compound is a versatile and highly effective diazo component for synthesizing a wide range of high-performance disperse dyes. The protocols outlined in this note provide a reliable foundation for producing these dyes with high yield and purity. By carefully controlling reaction conditions and thoughtfully selecting coupling components, researchers can develop novel colorants with tailored properties, including brilliant shades and excellent fastness, suitable for advanced and sustainable textile applications.
References
-
Liu, G., Jiang, Y., Du, J., Miao, D., & Xu, C. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. ACS Omega, 7(34), 29858–29867. [Link]
-
Miao, D., et al. (2024). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. RSC Advances. [Link]
-
Miao, D., et al. (2024). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance. Semantic Scholar. [Link]
-
Kraska, J., & Sokołowska-Gajda, J. (1987). Synthesis and Properties of Monoazo Disperse Dyes Derived from 3-Amino-5-nitro[2,l]benzisothiazole. Dyes and Pigments, 8(5), 345–352. [Link]
-
ResearchGate. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. [Link]
-
Protheragen. 5-Nitro-2,1-benzisothiazol-3-amine. [Link]
-
Slideshare. (n.d.). Diazotisation and coupling reaction. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. [Link]
-
Hangzhou Disheng Import&Export Co., Ltd. 3-Amino-5-nitro-[2][6]-benzisothiazole (ANBIT). [Link]
- Google Patents. (1989).
Sources
- 1. 3-Amino-5-nitro-[2,1]-benzisothiazole (ANBIT) [shinyangchem.com]
- 2. Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diazotisation [organic-chemistry.org]
- 5. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 6. Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. High Purity 3-Amino-5-Nitro (2.1) Benzoisothiazole 97% Min Used for Producing Disperse Dye - Plastic, Ink | Made-in-China.com [m.made-in-china.com]
- 9. 5-Nitro-2,1-benzisothiazol-3-amine - Protheragen [protheragen.ai]
Application Notes and Protocols for 5-Nitrobenzo[c]isothiazol-3-amine in Medicinal Chemistry
Introduction: The Benzisothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzisothiazole framework is a significant heterocyclic motif that has garnered substantial interest in medicinal chemistry. Recognized as a "privileged structure," its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The unique spatial arrangement of its fused ring system allows for interactions with a variety of biological targets. This guide focuses on a specific derivative, 5-Nitrobenzo[c]isothiazol-3-amine, a compound that combines the therapeutic potential of the benzisothiazole core with the well-documented role of the nitro group in bioactive molecules, particularly in the realm of antimicrobial and antiparasitic agents.[3]
The presence of the 5-nitro group is of particular interest, as this functionality is a known pharmacophore in several approved drugs. Its electron-withdrawing nature can significantly influence the molecule's reactivity and biological activity, often through bioreduction to reactive intermediates within target cells.[3][4] This document provides a comprehensive overview of the potential applications of this compound, along with detailed protocols for its synthesis, characterization, and evaluation in relevant biological assays.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 14346-19-1 | [5] |
| Molecular Formula | C₇H₅N₃O₂S | [5] |
| Molecular Weight | 195.20 g/mol | [5] |
| Melting Point | 250°C (decomposition) | [5] |
| Appearance | Light yellow to amber crystalline powder | [6] |
Structural Characterization:
The structural integrity of synthesized this compound and its derivatives should be unequivocally confirmed using a suite of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of the protons in the molecule. Characteristic signals in the aromatic region are expected.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Elucidates the carbon framework of the molecule.
-
HRMS (High-Resolution Mass Spectrometry): Confirms the elemental composition and molecular weight with high accuracy. The expected exact mass for C₇H₅N₃O₂S is approximately 195.0102.[7][8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the presence of key functional groups, such as the nitro (NO₂) and amino (NH₂) groups.
-
X-ray Crystallography: For unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction can be employed.[7]
Synthesis of this compound and Derivatives
The synthesis of this compound typically proceeds through a multi-step pathway, starting from commercially available precursors. The following protocol is a representative method based on established chemical literature.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Amino-5-nitrothiobenzamide (Precursor)
This protocol is adapted from a patented method for the synthesis of the key thioamide intermediate.[7]
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Methanol (or other lower alcohol)
-
Triethylamine (or other secondary/tertiary amine catalyst)
-
Hydrogen sulfide (H₂S) gas
-
Nitrogen (N₂) gas
-
Reaction flask equipped with a gas inlet, stirrer, and condenser
-
Absorption trap with aqueous sodium hydroxide solution
Procedure:
-
In a reaction flask, suspend 2-amino-5-nitrobenzonitrile in methanol.
-
Add a catalytic amount of triethylamine to the suspension.
-
Purge the system with nitrogen gas.
-
While stirring, bubble hydrogen sulfide gas through the mixture at a controlled rate. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, stop the H₂S flow and purge the system with nitrogen to remove any residual H₂S.
-
Cool the reaction mixture to induce crystallization of the product.
-
Collect the orange crystals of 2-amino-5-nitrothiobenzamide by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Protocol 2: Oxidative Cyclization to this compound
This is a generalized protocol for the intramolecular cyclization of the thiobenzamide precursor.
Materials:
-
2-Amino-5-nitrothiobenzamide
-
Suitable solvent (e.g., ethanol, DMF)
-
Oxidizing agent (e.g., iodine, hydrogen peroxide)
-
Base (if required, e.g., sodium bicarbonate)
Procedure:
-
Dissolve 2-amino-5-nitrothiobenzamide in the chosen solvent.
-
Add the oxidizing agent portion-wise while stirring. An exothermic reaction may be observed.
-
If using iodine, a base may be required to neutralize the HI formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction (e.g., with sodium thiosulfate solution if iodine was used).
-
Precipitate the product by adding water or an anti-solvent.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Potential Medicinal Chemistry Applications and Screening Protocols
The unique structural features of this compound suggest several potential applications in drug discovery. Below are some hypothesized applications and corresponding in vitro screening protocols.
Anticancer Activity
The benzothiazole scaffold is a component of several compounds with demonstrated anticancer activity.[2] Derivatives of this compound can be screened for their cytotoxic effects against various cancer cell lines.
Screening Workflow for Anticancer Activity
Caption: Workflow for evaluating anticancer potential.
Protocol 3: In Vitro Cytotoxicity Screening (Neutral Red Uptake Assay)
This protocol is a general method for assessing the cytotoxicity of a compound against adherent cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line for selectivity assessment (e.g., WI-38 fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Neutral Red (NR) solution
-
NR destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Remove the treatment medium and add pre-warmed medium containing Neutral Red. Incubate for approximately 3 hours to allow for dye uptake by viable cells.
-
Wash the cells with PBS to remove excess dye.
-
Add the NR destain solution to each well and shake for 10 minutes to solubilize the dye.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Antiparasitic Activity
Nitro-containing heterocyclic compounds are well-established antiparasitic agents.[3] this compound and its derivatives can be evaluated for their activity against various parasites, such as Trypanosoma and Leishmania species.
Protocol 4: In Vitro Antiprotozoal Activity Assay
This protocol is a general guideline for screening compounds against protozoan parasites.[4]
Materials:
-
Parasite culture (e.g., Trypanosoma brucei bloodstream forms, Leishmania donovani amastigotes)
-
Appropriate parasite culture medium
-
L6 rat skeletal myoblast cells (for cytotoxicity assessment and as host cells for intracellular parasites)
-
Resazurin-based viability reagent
-
96-well plates
-
Standard antiparasitic drugs (e.g., benznidazole, amphotericin B)
Procedure:
-
Dispense the parasite culture into the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control and a positive control drug.
-
For intracellular parasites, first seed host cells (e.g., L6 cells) and allow them to attach before infecting with the parasites, followed by addition of the test compound.
-
Incubate the plates under appropriate conditions for the specific parasite (e.g., 37°C, 5% CO₂).
-
After the incubation period (e.g., 72 hours), add a resazurin-based reagent to each well and incubate for a few more hours.
-
Measure the fluorescence or absorbance to determine parasite viability.
-
Calculate the IC₅₀ value for the antiparasitic activity.
-
Simultaneously, perform a cytotoxicity assay on L6 cells (as in Protocol 3) to determine the CC₅₀ value.
-
Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀) to assess the compound's specificity for the parasite over mammalian cells.
Kinase Inhibition
The benzisothiazole scaffold has been explored for the development of kinase inhibitors.[10] Given the importance of kinases in various diseases, screening this compound against a panel of kinases could reveal novel therapeutic opportunities.
Protocol 5: General Kinase Inhibition Assay
This is a generalized protocol for an in vitro kinase assay, which can be adapted for specific kinases of interest.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Add the kinase enzyme, peptide substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at the optimal temperature for the enzyme.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.
-
Read the signal on a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Studies
To optimize the therapeutic potential of this compound, a systematic SAR study is crucial. This involves synthesizing a library of analogs with modifications at key positions and evaluating their biological activity.
Logical Flow for SAR Studies
Caption: Iterative process for SAR exploration.
Key areas for modification include:
-
The 3-amino group: This position is a prime handle for derivatization. Acylation, sulfonylation, and alkylation can be performed to explore the effect of different substituents on activity and physicochemical properties.
-
The benzisothiazole ring: Introduction of substituents on the benzene portion of the ring can modulate lipophilicity, electronic properties, and steric interactions with the biological target.
-
The 5-nitro group: While crucial for some activities, it can also be a liability. Replacing it with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups can provide valuable SAR insights.
Conclusion and Future Directions
This compound is a versatile scaffold with significant potential in medicinal chemistry. Its synthesis is achievable from readily available starting materials, and its structure offers multiple points for chemical modification. The protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further investigations into its specific molecular targets and mechanism of action are warranted and could lead to the development of novel therapeutic agents for a range of diseases, from cancer to parasitic infections.
References
-
de Oliveira, R. B., et al. (2017). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. PMC. Available from: [Link]
- Google Patents. JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide.
-
Protheragen. 5-Nitro-2,1-benzisothiazol-3-amine. Available from: [Link]
-
National Toxicology Program. (2006). BALB/c 3T3 NRU Cytotoxicity Test Method: ICCVAM Recommended Protocol. Available from: [Link]
- Google Patents. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
-
PubChem. 3-Amino-5-nitrobenzisothiazole. Available from: [Link]
-
Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]
-
PubMed. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Available from: [Link]
-
PubMed. (2020). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Available from: [Link]
-
National Institutes of Health. (2017). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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- 3. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Novel Synthetic Pathway to Benzothiazole Derivatives from 5-Nitrobenzo[c]isothiazol-3-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document details a novel, albeit theoretical, synthetic pathway for the preparation of benzothiazole derivatives, starting from the readily available 5-Nitrobenzo[c]isothiazol-3-amine. This protocol is conceived for researchers exploring new methodologies in heterocyclic chemistry and drug discovery. The proposed synthesis involves a key strategic transformation: the N-alkylation of the starting isothiazole, followed by a reductive ring-cleavage to generate a substituted 2-aminothiophenol intermediate, which is then cyclized to the desired benzothiazole scaffold. This application note provides a comprehensive theoretical framework, detailed experimental protocols, and necessary characterization methods.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] The unique structural features of the benzothiazole nucleus allow for diverse substitutions, leading to a vast chemical space for drug discovery and development.[6]
Traditionally, the synthesis of 2-substituted benzothiazoles relies heavily on the condensation of 2-aminothiophenol with various electrophilic reagents such as aldehydes, carboxylic acids, or their derivatives.[1][3][5] While effective, the exploration of alternative and novel synthetic routes is crucial for accessing a wider range of structurally diverse benzothiazole derivatives.
This application note proposes a novel synthetic strategy that utilizes this compound as a unique starting material. The core of this proposed pathway lies in the chemical transformation of the isothiazole ring into a benzothiazole ring system.
Proposed Synthetic Pathway: From Isothiazole to Benzothiazole
The conceived synthetic route is a multi-step process, illustrated in the diagram below. The key steps involve:
-
N-Alkylation: The exocyclic amino group of this compound is first N-alkylated to form an N-alkyl-3-amino-5-nitrobenzo[c]isothiazole. This step is crucial for activating the isothiazole ring towards subsequent reductive cleavage.
-
Reductive Ring Cleavage & Simultaneous Nitro Group Reduction: The N-alkylated intermediate is then subjected to a reductive ring-opening of the isothiazole ring. It is hypothesized that this step can be designed to concurrently reduce the nitro group to an amino group, yielding a substituted 2-aminothiophenol derivative.
-
Cyclization to Benzothiazole: The in situ generated 2-aminothiophenol derivative is then cyclized with an appropriate electrophile (e.g., an aldehyde or carboxylic acid) to afford the final benzothiazole derivative.
Figure 1: Proposed synthetic pathway from this compound to novel benzothiazole derivatives.
Detailed Experimental Protocols
Caution: These protocols are theoretical and require experimental validation. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercially available | >97% |
| Alkyl halide (e.g., Iodomethane) | Sigma-Aldrich | >99% |
| Sodium borohydride (NaBH₄) | Sigma-Aldrich | >98% |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Sigma-Aldrich | >98% |
| Aldehyde or Carboxylic Acid | Commercially available | >97% |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | >99.8% |
| Ethanol (EtOH) | Fisher Scientific | ACS Grade |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hydrochloric acid (HCl) | Fisher Scientific | ACS Grade |
| Sodium bicarbonate (NaHCO₃) | Fisher Scientific | ACS Grade |
| Anhydrous sodium sulfate (Na₂SO₄) | Fisher Scientific | ACS Grade |
Protocol 1: N-Alkylation of this compound
This protocol is based on standard N-alkylation procedures for amino-heterocycles.[7]
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (K₂CO₃) (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
Protocol 2: Reductive Ring Cleavage and Simultaneous Nitro Group Reduction
This proposed protocol is a critical and novel step. The choice of reducing agent is crucial to achieve both ring opening and nitro group reduction. Tin(II) chloride is known for its chemoselectivity in reducing aromatic nitro groups in the presence of other functional groups.[8] It is hypothesized that it may also facilitate the reductive cleavage of the N-S bond in the isothiazolium intermediate.
-
Dissolve the N-alkyl-3-amino-5-nitrobenzo[c]isothiazole (1.0 mmol) in ethanol (20 mL).
-
Add a solution of SnCl₂·2H₂O (5.0 mmol) in concentrated HCl (5 mL) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product is the substituted 2-aminothiophenol derivative, which should be used immediately in the next step.
Protocol 3: Cyclization to Form the Benzothiazole Derivative
This protocol is based on well-established methods for benzothiazole synthesis from 2-aminothiophenols.[1][3][5]
-
Dissolve the crude substituted 2-aminothiophenol derivative (approximately 1.0 mmol) in ethanol (15 mL).
-
Add the desired aldehyde (1.1 mmol) to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the formation of the benzothiazole derivative by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Characterization of Novel Benzothiazole Derivatives
The synthesized compounds should be thoroughly characterized using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the final products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized benzothiazole derivatives.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point: To determine the purity of the synthesized compounds.
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis of novel benzothiazole derivatives.
Troubleshooting and Scientific Rationale
-
Low Yield in N-Alkylation: If the N-alkylation step shows low conversion, consider using a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF. However, exercise extreme caution when using NaH.
-
Incomplete Ring Cleavage: The reductive ring cleavage is the most challenging step. If SnCl₂·2H₂O is ineffective, other reducing agents could be explored, such as sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation. The compatibility of these reagents with the nitro group (if its retention is desired) must be carefully considered.
-
Side Reactions: The simultaneous reduction of the nitro group is a potential outcome. If the goal is to retain the nitro group, milder reducing agents for the ring cleavage should be investigated. Conversely, if the amino group is the desired functionality, the proposed conditions with SnCl₂ are a logical starting point.
-
Purification Challenges: The intermediate 2-aminothiophenol is prone to oxidation. It is crucial to use it immediately in the subsequent cyclization step to minimize degradation.
Conclusion
This application note outlines a novel and theoretically sound synthetic pathway for the synthesis of benzothiazole derivatives from this compound. While the proposed reductive ring-cleavage of the N-alkylated isothiazolium salt is a key hypothetical step requiring experimental validation, the overall strategy offers a promising new avenue for the diversification of the benzothiazole scaffold. Successful implementation of this methodology could provide access to a new library of compounds for screening in drug discovery programs.
References
- Gupta, A., et al. (2012). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and their Antibacterial Activity. Journal of Chemical and Pharmaceutical Research, 4(11), 4814-4819.
- (2021).
- (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Kumar, R., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853.
- Why is the synthesis of 6-Aminobenzothiazole important in drug discovery? (2023). Guidechem.
- (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 785-796.
- (2018). IRON-CATALYZED ONE-POT SYNTHESIS OF 2-AMINOBENZOTHIAZOLES FROM 2-AMINOBENZETHIOLS AND ISOTHIOCYANATES UNDER LIGAND-FREE CONDITIONS. HETEROCYCLES, 96(1), 139-148.
- Process for the preparation of 2-amino-6-nitrobenzothiazole. (1983).
- Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. (2017). The Journal of Organic Chemistry, 82(18), 9637–9646.
- One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. (2014). Journal of Chemistry, 2014, 1-6.
- selective reduction of nitro group without affecting other functional groups. (2025). Benchchem.
- A New Reagent for Selective Reduction of Nitro Group. (2009). E-Journal of Chemistry, 6(S1), S445-S448.
- Selective reduction of aromatic nitro groups in the presence of amide functionality. (2005). Journal of the Indian Chemical Society, 82(11), 1044-1046.
- Synthesis of 2-amino-5-nitrophenol. (2008). Chemical Papers, 62(4), 414-417.
- Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019). Chemistry Stack Exchange.
- Product Class 15: Isothiazoles. (2004). Science of Synthesis, 11, 507-569.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (2025). Benchchem.
- Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide. (2019). CN108299259B.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (2015). Calvin Digital Commons.
- (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019).
- Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. (2022). Accounts of Chemical Research, 55(15), 2081–2094.
- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). Beilstein Journal of Organic Chemistry, 10, 2198–2204.
- Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. (1974). Journal of the Chemical Society, Perkin Transactions 1, 1885-1890.
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Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-Nitrobenzo[c]isothiazol-3-amine Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] Traditional antibiotic pipelines are dwindling, and there is a critical need for innovative chemical scaffolds that can overcome existing resistance mechanisms. Heterocyclic compounds, particularly those containing benzothiazole and its bioisostere, benzisothiazole, have emerged as privileged structures in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3][4][5]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of a specific, promising class of compounds: 5-Nitrobenzo[c]isothiazol-3-amine derivatives . We will delve into the foundational principles, detailed experimental protocols, and data interpretation strategies required to rigorously assess their antimicrobial potential. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data critical for advancing novel compounds from the bench to potential clinical applications.
Scientific Background: The Benzisothiazole Core and Hypothesized Mechanisms of Action
The 1,2-benzisothiazole moiety is a versatile pharmacophore. The introduction of a nitro group at the 5-position and an amine at the 3-position creates the core scaffold, this compound (CAS 14346-19-1), which serves as a template for further derivatization.[6][7] Structure-activity relationship (SAR) studies on related benzothiazole derivatives have shown that modifications to the core structure can significantly influence biological activity.[3][8]
While the precise mechanism for this specific subclass is a subject of ongoing investigation, the antimicrobial action of benzothiazole and benzisothiazole derivatives is often attributed to the inhibition of essential bacterial enzymes.[5][9] Potential molecular targets include:
-
DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes disrupts DNA replication and repair, leading to bacterial cell death.[9]
-
Dihydropteroate Synthase (DHPS): As seen with sulfonamide drugs, blocking this enzyme disrupts the folate synthesis pathway, which is essential for producing nucleotides.[10]
-
Peptide Deformylase (PDF): This enzyme is crucial for bacterial protein maturation, and its inhibition is a validated antibacterial strategy.[9]
-
Cell Membrane Disruption: Some derivatives may act by perturbing the integrity of the bacterial cell membrane, leading to leakage of intracellular contents.[3]
The following diagram illustrates a hypothetical mechanism centered on enzyme inhibition.
Caption: Hypothetical mechanism of a benzisothiazole derivative.
Core Protocols: Antimicrobial Susceptibility Testing (AST)
The foundational step in evaluating any new antimicrobial agent is to determine its potency against a panel of clinically relevant microorganisms. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold-standard method for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12]
Materials:
-
Test Compounds (this compound derivatives)
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile Diluent (e.g., DMSO, water)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] d. Dilute this adjusted suspension in the appropriate test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][13]
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the compound in broth to create a concentration gradient (e.g., from 64 µg/mL down to 0.5 µg/mL).[13]
-
Inoculation and Controls: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Crucial Controls:
- Growth Control (Positive Control): Broth with inoculum but no compound.
- Sterility Control (Negative Control): Broth only, no inoculum.
- Positive Antibiotic Control: Broth with inoculum and a standard antibiotic with a known MIC.
- Solvent Control: Broth with inoculum and the highest concentration of the solvent (e.g., DMSO) used.
-
Incubation: a. Seal the plate (e.g., with an adhesive film) to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours under ambient air conditions.[11]
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12][13] b. Optionally, resazurin-based assays can be used for a colorimetric endpoint, or a plate reader can measure optical density (OD) for a quantitative result.[1]
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a secondary assay that determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Methodology:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well of the microdilution plate that showed no visible growth (i.e., wells at and above the MIC).
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Data Presentation and Interpretation
Effective data management is crucial for comparing the efficacy of different derivatives. Results should be summarized in a clear, tabular format.
Table 1: Example Data Summary for Antimicrobial Activity
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| BZT-N-001 | S. aureus ATCC 29213 | Positive | 4 | 8 | Bactericidal (≤4) |
| BZT-N-001 | E. coli ATCC 25922 | Negative | 8 | >64 | Bacteriostatic (>4) |
| BZT-N-002 | S. aureus ATCC 29213 | Positive | 2 | 4 | Bactericidal (≤4) |
| BZT-N-002 | E. coli ATCC 25922 | Negative | 4 | 16 | Bacteriostatic (>4) |
| Ciprofloxacin | E. coli ATCC 25922 | Negative | 0.25 | 0.5 | Bactericidal (≤4) |
-
Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.
Essential Secondary Screening: Cytotoxicity Assessment
A promising antimicrobial compound must exhibit selective toxicity against microbial pathogens while having minimal effect on host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[11]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plate with mammalian cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Include vehicle controls (cells treated with solvent) and blank controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After treatment, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for another 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The systematic evaluation of this compound derivatives requires a multi-faceted approach grounded in standardized and well-controlled assays. By first establishing the antimicrobial potency through MIC and MBC determination and then assessing the safety profile via cytotoxicity assays, researchers can efficiently identify lead compounds for further development. The protocols and frameworks provided in this document offer a robust starting point for the rigorous investigation of this promising class of potential antimicrobial agents in the ongoing fight against infectious diseases.
References
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
- Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
- Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate.
- Balouiri, M., et al. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH.
- Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.
- Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Publishing.
- This compound | 14346-19-1. (n.d.). Benchchem.
- 5-Nitro-2,1-benzisothiazol-3-amine. (n.d.). Protheragen.
- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). RJPBCS.
- 3-Amino-5-nitrobenzisothiazole. (n.d.). PubChem.
- Antimicrobial activity of benzothiazole derivatives. (n.d.). ResearchGate.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
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"anticancer research involving 5-Nitrobenzo[c]isothiazol-3-amine scaffolds"
The this compound scaffold represents an under-explored area with significant potential for the development of novel anticancer agents. By leveraging the extensive research on related benzothiazole and nitro-thiazole derivatives, a systematic investigation can be undertaken. The protocols and application notes provided herein offer a robust framework for researchers to synthesize, evaluate, and characterize new compounds based on this promising scaffold. Future in vivo studies using xenograft models will be essential to validate the therapeutic potential of any lead compounds identified through in vitro screening. [3]
References
-
Chhabria, D., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(13), 4235. [Link]
-
El-Naggar, A. M., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society, 19(11), 4749-4766. [Link]
-
Al-Ostath, A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-15. [Link]
-
Uremis, M. M., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Anticancer Research, 45(8), 1-12. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 211-236. [Link]
-
Supuran, C. T., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1352. [Link]
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Supuran, C. T., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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Various Authors. (2022). In vitro and In vivo antitumor activities of benzothiazole analogs. ResearchGate. [Link]
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Al-Omair, M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(43), 40405-40420. [Link]
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Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Semantic Scholar. [Link]
-
Uremis, M. M., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Issues in Molecular Biology, 46(1), 743-761. [Link]
-
Al-Obeed, O. A., et al. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation, 11(2), 58-64. [Link]
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- 6. CTT Journal [cttjournal.com]
Application Note: Analytical Strategies for the Detection and Quantification of 5-Nitrobenzo[c]isothiazol-3-amine
Introduction: The Analytical Imperative
5-Nitrobenzo[c]isothiazol-3-amine (CAS No: 14346-19-1) is a heterocyclic amine belonging to the benzisothiazole class of compounds.[1][2] With a molecular formula of C₇H₅N₃O₂S and a molecular weight of approximately 195.20 g/mol , this compound serves as a critical intermediate, particularly in the synthesis of azo disperse dyes used for coloring synthetic fibers.[1][3][4] The presence of the nitro group and the isothiazole ring system imparts specific chemical reactivity and chromophoric properties, which are foundational to its application.
The accurate and precise determination of this compound is paramount for several reasons:
-
Quality Control: Ensuring the purity of the intermediate directly impacts the yield, quality, and safety profile of the final dye products.
-
Process Monitoring: In-process monitoring of its formation and consumption allows for the optimization of synthetic routes.
-
Safety and Regulatory Compliance: As with many nitroaromatic compounds and amines, monitoring for residual levels in final products and environmental discharges is essential for safety and regulatory adherence.
This document provides detailed analytical methodologies for the robust detection and quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. The protocols emphasize not just the procedural steps but the scientific rationale behind them, ensuring adaptability and trustworthiness.
Physicochemical Properties
A thorough understanding of the analyte's properties is the cornerstone of method development. Key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14346-19-1 | [1][2] |
| Molecular Formula | C₇H₅N₃O₂S | [1][2][3] |
| Molecular Weight | 195.20 g/mol | [1][3][4] |
| Appearance | Light yellow to brown powder | [5] |
| Melting Point | ~250 °C (with decomposition) | [2][4][6] |
| pKa (Predicted) | 6.54 ± 0.50 | [2][6] |
| InChI Key | SQBCSDZTDXLTLE-UHFFFAOYSA-N | [1] |
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
For routine quantification and purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. It offers a balance of specificity, reliability, and accessibility. The methodology is based on the separation of the analyte from a mixture based on its polarity. The nitroaromatic structure of the target compound provides strong UV absorbance, enabling sensitive detection.
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected as it is the standard for reverse-phase chromatography, effectively retaining moderately nonpolar compounds like this compound.
-
Mobile Phase: A mobile phase consisting of acetonitrile and water provides a robust solvent system for eluting the analyte from the C18 column. The inclusion of a small amount of acid (phosphoric acid) is crucial. It protonates residual silanol groups on the silica support, preventing peak tailing, and ensures the amine functional group of the analyte is consistently protonated, leading to sharp, symmetrical peaks.
-
Detection: The conjugated system of the benzisothiazole ring, extended by the nitro group, is expected to have a strong UV absorbance maximum (λmax) in the range of 254 nm to 380 nm. A wavelength of 254 nm is a common starting point for aromatic compounds, though method development should involve a UV scan to determine the optimal λmax for maximum sensitivity.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a sample matrix using an external standard calibration.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 5 µm particle size, 4.6 mm x 150 mm (or similar).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Reagents and Materials:
-
Acetonitrile (MeCN), HPLC grade.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
Phosphoric Acid (H₃PO₄), ACS grade or higher.
-
This compound reference standard (≥97% purity).
-
Methanol, HPLC grade (for standard preparation).
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.1% (v/v) phosphoric acid in water solution. Filter through a 0.45 µm membrane filter.
-
The mobile phase is a gradient or isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in water. A good starting point for isocratic elution is 40:60 (v/v) Acetonitrile:Water with 0.1% H₃PO₄.[7]
-
-
Reference Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored protected from light at 2-8 °C.
-
Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (methanol is a good starting point) and dilute to a final concentration expected to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 4.6 mm x 150 mm |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal λmax) |
-
Data Analysis:
-
Inject the working standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample.
-
Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the analyte concentration using the linear regression equation from the calibration curve.
-
Caption: Workflow for HPLC-UV analysis.
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For unambiguous identification and quantification at trace levels, LC coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique. It provides molecular weight information and structural data through fragmentation, offering superior selectivity and sensitivity compared to HPLC-UV.
Rationale for Method Design
-
Mobile Phase Modification: Strong, non-volatile acids like phosphoric acid are incompatible with mass spectrometry as they suppress ionization and contaminate the ion source. Therefore, it is replaced with a volatile acid like formic acid.[7] Formic acid serves the same chromatographic purpose of improving peak shape while being fully compatible with the MS interface.
-
Ionization: Electrospray Ionization (ESI) is the preferred technique for polar, ionizable molecules like this compound. Positive ion mode is selected to detect the protonated molecule [M+H]⁺.
-
Detection (MS/MS): Tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, provides the highest selectivity. A specific precursor ion (the protonated molecule) is selected and fragmented, and only specific, characteristic product ions are monitored. This filters out noise and interferences from the sample matrix.
Key Mass Spectrometric Information
-
Molecular Formula: C₇H₅N₃O₂S
-
Exact Mass: 195.0102 Da[3]
-
Precursor Ion [M+H]⁺: m/z 196.0175
-
Expected Fragmentation Pathways: Based on the structure, key fragmentations would include:
Experimental Protocol: LC-MS/MS
Objective: To confirm the identity and quantify this compound using MRM.
Instrumentation:
-
LC system as described for HPLC.
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.
Procedure:
-
Chromatographic Setup:
-
Use the same column and general LC conditions as the HPLC-UV method.
-
Crucial Change: Replace the mobile phase. Use 0.1% Formic Acid in Water and Acetonitrile.
-
-
Mass Spectrometer Tuning and Optimization:
-
Infuse a dilute solution (e.g., 1 µg/mL) of the reference standard directly into the mass spectrometer.
-
Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for the precursor ion [M+H]⁺ at m/z 196.0.
-
Perform a product ion scan to identify the most intense and stable fragment ions. Select at least two product ions for MRM analysis (one for quantification, one for confirmation).
-
Optimize the collision energy for each selected fragmentation (MRM transition).
-
-
Proposed Mass Spectrometry Parameters (Example):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen, Flow: 600 L/hr, Temp: 350 °C |
| MRM Transition 1 (Quantifier) | 196.0 -> 150.0 (Loss of NO₂) |
| MRM Transition 2 (Qualifier) | 196.0 -> [Other significant fragment] |
| Collision Energy | Optimize per instrument (e.g., 15-30 eV) |
-
Analysis and Confirmation:
-
Run the calibration standards and samples using the optimized LC-MS/MS method.
-
Quantify using the peak area from the primary (quantifier) MRM transition.
-
Confirm identity by ensuring the retention time matches the standard and the ratio of the quantifier to qualifier ion peak areas in the sample is within an acceptable tolerance (e.g., ±20%) of the average ratio from the standards.
-
Caption: Principle of LC-MS/MS MRM detection.
Method Validation Considerations
To ensure that these analytical methods are fit for their intended purpose, they must be validated according to established guidelines (e.g., ICH, FDA).[8][9] Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual tests, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The analytical protocols detailed in this note provide a robust framework for the detection and quantification of this compound. The recommended approach is to use HPLC-UV for routine quality control and process monitoring due to its reliability and accessibility. For applications requiring higher sensitivity, or for unambiguous confirmation of identity, the LC-MS/MS method is superior. Proper method validation is a critical final step to guarantee that the chosen method yields trustworthy and reproducible data for scientific research, industrial quality assurance, and regulatory submissions.
References
-
Separation of 1,2-Benzisothiazol-3-amine, 5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
5-Nitro-2,1-benzisothiazol-3-amine. Protheragen. [Link]
-
3-Amino-5-nitrobenzoisothiazole. ChemBK. [Link]
-
3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2017_8(6)/[8].pdf]([Link]8].pdf)
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC, National Institutes of Health. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central, National Institutes of Health. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
-
NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Centers for Disease Control and Prevention. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Nitro-2,1-benzisothiazol-3-amine - Protheragen [protheragen.ai]
- 3. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-nitrobenzisothiazole 97 84387-89-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. Separation of 1,2-Benzisothiazol-3-amine, 5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 5-Nitrobenzo[c]isothiazol-3-amine Synthesis
Welcome to the technical support guide for the synthesis of 5-Nitrobenzo[c]isothiazol-3-amine (CAS No. 14346-19-1). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes. This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Overview of the Core Synthesis
This compound is a valuable heterocyclic compound, primarily utilized as a key intermediate in the synthesis of azo disperse dyes.[1] The most established and frequently utilized synthetic pathway commences with 2-cyano-4-nitroaniline. This precursor undergoes thionation to form the crucial intermediate, 2-amino-5-nitrothiobenzamide, which is then subjected to an acid-catalyzed intramolecular cyclization to yield the final product.[1][2] Achieving a high yield in this process is often challenging and depends on meticulous control over reaction conditions and intermediate purity.
Caption: General synthesis route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage for maximizing the overall yield?
A1: The intramolecular cyclization of 2-amino-5-nitrothiobenzamide is the most critical and sensitive step. The yield of this stage is highly dependent on the concentration of sulfuric acid, reaction temperature, exclusion of moisture, and the purity of the thioamide intermediate.[2] Minor deviations in these parameters can lead to side reactions or incomplete conversion, drastically reducing the final yield.
Q2: How can I reliably confirm the identity and purity of my final product?
A2: A combination of techniques is essential for unambiguous confirmation.
-
Melting Point: The reported melting point is approximately 250°C with decomposition, though some sources report a range of 225-227°C.[3][4] A broad melting range often indicates impurities.
-
Spectroscopy: While specific ¹H NMR data for the final product is scarce in public literature, you should expect aromatic proton signals in the δ 7.5-9.0 ppm range and a broad singlet for the -NH₂ protons. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular weight with high precision (calculated C₇H₅N₃O₂S: ~195.0102 g/mol ).[1][5]
-
Chromatography: Thin-Layer Chromatography (TLC) is invaluable for monitoring reaction progress and assessing final purity. A single spot in multiple solvent systems is a good indicator of purity.
Q3: The literature describes the product as an orange to red powder, but mine is dark brown. What does this indicate?
A3: A dark brown or black appearance typically suggests the presence of impurities, likely from decomposition or side reactions during the high-temperature acid-catalyzed cyclization. Overheating, extended reaction times, or the presence of residual starting materials can contribute to the formation of polymeric or charred byproducts. Inadequate purification is another common cause.
Q4: What are the primary safety precautions I should take during this synthesis?
A4: The target compound, this compound, is classified as a skin and eye irritant.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle all reagents and the final product in a well-ventilated fume hood.
-
Reagent Handling: Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully. Bromine, if used as a catalyst, is toxic and corrosive; handle with extreme caution. The thionation step may involve hydrogen sulfide (H₂S), which is a highly toxic gas.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific problems encountered during the synthesis.
Caption: Decision tree for systematic troubleshooting of low yield.
Issue 1: Low Yield of the Intermediate, 2-Amino-5-nitrothiobenzamide
Q: My thionation reaction of 2-cyano-4-nitroaniline is sluggish and gives a low yield. How can I improve it?
A: This step's success hinges on the effective conversion of the nitrile group to a thioamide.
-
Causality: The nitrile carbon is electrophilic, but requires a potent nucleophilic sulfur source. Incomplete reaction can result from a weak sulfurating agent, insufficient base to facilitate the reaction, or low temperature.
-
Solution 1: Optimize Reagent and Catalyst: If using H₂S gas, ensure a steady flow and the presence of a suitable base like pyridine or triethylamine to act as a catalyst and scavenger for protons. Alternatively, using Lawesson's reagent in a solvent like anhydrous toluene or dioxane at reflux can be more efficient and reproducible, though it requires more stringent anhydrous conditions.
-
Solution 2: Temperature Control: The reaction is typically performed at elevated temperatures (50-80°C). Ensure your reaction temperature is stable and maintained for a sufficient duration (monitor by TLC). Too low a temperature will result in a slow or stalled reaction.
-
Solution 3: Ensure Homogeneity: The starting material, 2-cyano-4-nitroaniline, has limited solubility in many organic solvents. Ensure the reaction mixture is well-stirred to maintain a homogenous suspension, maximizing the surface area for the reaction.
Issue 2: Poor Conversion During Intramolecular Cyclization
Q: My thioamide intermediate is pure, but the cyclization step results in a low yield of the final product with significant starting material remaining.
A: This points to suboptimal conditions for the acid-catalyzed ring closure.
-
Causality: The cyclization is essentially an intramolecular nucleophilic attack from the amide nitrogen onto the sulfur, followed by an oxidative step to form the isothiazole ring. This process requires a strong acid to protonate the intermediate and a dehydrating environment.
-
Solution 1: Verify Acid Concentration and Volume: Use concentrated (95-98%) sulfuric acid. Dilute acid will not work as it fails to provide the necessary dehydrating environment. A patent suggests using a mass percent concentration of 70-100%.[2] Ensure a sufficient volume of acid is used to fully dissolve the thioamide intermediate.
-
Solution 2: Implement Catalysis: The reaction can be slow without a catalyst. A Chinese patent suggests that the ring-closure can be catalyzed by bromine, hydrogen bromide, or sodium bromide.[2] Introduce a catalytic amount of one of these reagents to the reaction mixture. This likely facilitates the oxidative part of the cyclization.
-
Solution 3: Strict Anhydrous Conditions: The thioamide intermediate must be thoroughly dried before adding it to the sulfuric acid. Any moisture will dilute the acid and can promote hydrolysis of the thioamide back to the corresponding amide or carboxylic acid, killing the desired reaction pathway.
-
Solution 4: Optimize Temperature and Time: The reaction requires heating. A reported temperature range is 40–120 °C for 2–8 hours.[2] Start at the lower end of this range (e.g., 60-70°C) and monitor the reaction by TLC every hour. Gradually increase the temperature if the reaction is slow, but avoid excessive heat (>120°C) which can cause decomposition.
| Parameter | Recommended Range | Rationale & Notes |
| Temperature | 60 - 110 °C | Balances reaction rate against thermal decomposition. Monitor via TLC to find the optimal point. |
| Reaction Time | 2 - 8 hours | Dependent on temperature and substrate purity. Reaction is typically complete when TLC shows no remaining intermediate.[2] |
| H₂SO₄ Conc. | 95-98% | Acts as both solvent and dehydrating agent, crucial for driving the cyclization. |
| Catalyst | Cat. Br₂ or HBr | May be required to facilitate the oxidative ring closure and improve conversion rates.[2] |
Issue 3: Product Purification Challenges
Q: The crude product obtained after quenching the reaction in ice-water is a sticky solid that is difficult to filter and purify.
A: This is a common issue related to the workup procedure and the presence of impurities.
-
Causality: Quenching the highly acidic and hot reaction mixture in water is an exothermic process that can cause localized heating, leading to byproduct formation. If the product precipitates too quickly or with impurities, it can form an amorphous or oily solid.
-
Solution 1: Controlled Quenching: Pour the reaction mixture slowly in a thin stream into a vigorously stirred vessel of crushed ice. This ensures rapid and efficient heat dissipation. The goal is to precipitate the product as a fine, filterable solid.
-
Solution 2: Neutralization and Washing: After filtration, wash the crude solid thoroughly with copious amounts of cold water to remove residual acid. Then, wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another water wash. This is critical for removing acidic impurities that can make the product sticky.
-
Solution 3: Recrystallization: The crude product often requires recrystallization. While solubility is limited, solvents such as a pyridine/water mixture have been used effectively for related benzothiazole compounds.[7] Experiment with high-boiling polar aprotic solvents like DMF or DMSO for dissolution, followed by the addition of a co-solvent like water or ethanol to induce crystallization.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitrothiobenzamide (Intermediate)
-
In a fume hood, suspend 2-cyano-4-nitroaniline (1.0 eq) in a mixture of pyridine and triethylamine (e.g., 10:1 v/v).
-
Warm the mixture to 50-60°C with vigorous stirring.
-
Bubble hydrogen sulfide (H₂S) gas through the suspension. Alternatively, add Lawesson's reagent (0.55 eq) portion-wise.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
-
Once complete, cool the reaction mixture and pour it into acidified water (e.g., 1M HCl) to precipitate the product.
-
Filter the resulting yellow solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from ethanol if necessary to achieve high purity.
Protocol 2: Cyclization to this compound
-
Caution: Perform in a fume hood. Wear appropriate PPE for handling concentrated acid.
-
To a flask charged with concentrated sulfuric acid (98%), add the dried 2-amino-5-nitrothiobenzamide (1.0 eq) portion-wise with stirring. Ensure the temperature does not rise excessively.
-
Add a catalytic amount of sodium bromide (e.g., 0.05 eq).
-
Heat the mixture to 80-90°C and maintain for 3-5 hours.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice water. A solid precipitate will form.
-
Filter the solid, wash extensively with cold water, followed by a dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral.
-
Dry the crude orange-red solid under vacuum. Recrystallize if necessary.
References
- Benchchem. (n.d.). This compound | 14346-19-1.
- Protheragen. (n.d.). 5-Nitro-2,1-benzisothiazol-3-amine.
- Guidechem. (n.d.). 3-AMINO-5-NITROBENZOISOTHIAZOLE 84387-89-3 wiki.
-
PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.). 5-Nitrobenzo[d]isothiazol-3-amine|CAS 84387-89-3.
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Retrieved from [Link]
- Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
- Google Patents. (n.d.). CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 3. 5-Nitro-2,1-benzisothiazol-3-amine - Protheragen [protheragen.ai]
- 4. benchchem.com [benchchem.com]
- 5. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Nitrobenzo[c]isothiazol-3-amine
Welcome to the Technical Support Center for the purification of 5-Nitrobenzo[c]isothiazol-3-amine (CAS No: 14346-19-1). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested purification strategies. Here, we address common challenges and provide detailed, step-by-step protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common pathway involves the cyclization of 2-amino-5-nitrothiobenzamide, which is itself derived from 2-cyano-4-nitroaniline.[1] Consequently, you may encounter the following impurities:
-
Unreacted Starting Materials: Residual 2-amino-5-nitrothiobenzamide or 2-cyano-4-nitroaniline.
-
Side-Reaction Products: Byproducts from incomplete or alternative cyclization pathways.
-
Degradation Products: The molecule possesses a nitro group and an amino group, making it susceptible to degradation under harsh conditions. Aromatic amines can also be prone to air oxidation, which may lead to discoloration (yellowing or browning) of the material.[2]
Q2: My crude product is a dark, tarry solid. Is it salvageable?
A2: A dark, tarry appearance often indicates the presence of significant polymeric or colored impurities. While challenging, it is often possible to purify the material. We recommend starting with a trituration step using a suitable solvent (e.g., hot ethyl acetate or dichloromethane) to dissolve the desired compound while leaving some of the polymeric material behind. This can be followed by one of the more rigorous purification methods outlined below, such as column chromatography.
Q3: I'm observing poor solubility of my crude product in common organic solvents. What do you recommend?
A3: this compound has limited solubility in many common solvents, which can complicate purification. For recrystallization, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid may be necessary. For chromatography, you may need to use a stronger, more polar mobile phase or load your sample onto the column by adsorbing it onto silica gel from a more soluble solvent (e.g., DMF) and then evaporating the solvent.
Q4: Can I use acid-base extraction to purify this compound?
A4: Yes, acid-base extraction is a highly effective technique for purifying this compound, leveraging the basicity of the exocyclic amine.[3][4][5][6][7] This method is particularly useful for removing non-basic impurities. A detailed protocol is provided in the Troubleshooting Guides section.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth guidance on the most common purification techniques applicable to this compound.
Method 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[8][9] The key is to find a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
Troubleshooting Common Recrystallization Issues:
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the boiling point of the mixture. Ensure vigorous stirring as the solution cools. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of pure compound if available. |
| Poor Recovery | Too much solvent was used, or the solution was not cooled sufficiently. | Concentrate the filtrate and cool it again to recover more product. Ensure the cooling step is given adequate time. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool.[8] |
Experimental Protocol: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Based on the polarity of this compound, a mixed solvent system such as Ethanol/Water or DMF/Water is a good starting point.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol (or DMF).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol (or DMF) until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Method 2: Column Chromatography
Column chromatography is ideal for separating the desired compound from impurities with different polarities.[10][11] For this compound, a normal-phase silica gel chromatography is recommended.
Troubleshooting Common Chromatography Issues:
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | The solvent system is not optimal. | Use Thin Layer Chromatography (TLC) to determine the best solvent system. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Tailing of the Amine | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[12] |
| Compound Crashing on the Column | The compound has low solubility in the mobile phase. | Load the sample onto the column by pre-adsorbing it onto a small amount of silica gel. |
| Colored Impurities Co-eluting | Impurities have similar polarity to the product. | Try a different solvent system or a different stationary phase (e.g., alumina). |
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).
-
Column Packing: Prepare a silica gel column using the wet slurry method with your chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If solubility is an issue, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Method 3: Acid-Base Extraction
This technique is excellent for separating the basic this compound from neutral or acidic impurities.[3][4][5][6][7]
Experimental Protocol: Acid-Base Extraction Workflow
Caption: Workflow for Acid-Base Extraction Purification.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 1M sodium hydroxide until the solution is basic (pH > 10). The purified amine will precipitate out.
-
Back Extraction: Extract the basified aqueous solution with fresh ethyl acetate (3 times). The purified amine will now be in the organic layer.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure this compound.
Logical Troubleshooting Workflow
When faced with a purification challenge, a systematic approach is key. The following flowchart provides a decision-making framework to guide you to the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine- group reduction? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Adamo, A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1834-1840. [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Google Patents. (n.d.). Method of crystallizing nitro products.
- Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
Journal of Chemical Education. (1970). Tlc separation and spectrophotometric analysis of o-and p-nitroaniline. A laboratory experiment. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Protheragen. (n.d.). 5-Nitro-2,1-benzisothiazol-3-amine. Retrieved from [Link]
-
Bartleby. (n.d.). Chromatography Separation Of Ortho And P-Nitro Aniline. Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole. Retrieved from [Link]
-
ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Retrieved from [Link]
- Google Patents. (n.d.). Process for the reduction of nitro derivatives to amines.
-
National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]
-
Asian Publication Corporation. (2023). Nitrosamine Impurities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Retrieved from [Link]
-
RJPBCS. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]
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Technical Support Center: Optimization of Diazotization Temperature for 5-Nitrobenzo[c]isothiazol-3-amine
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the diazotization of 5-Nitrobenzo[c]isothiazol-3-amine. This process is a cornerstone for the synthesis of various derivatives and active pharmaceutical ingredients. The success of this reaction hinges on precise temperature control, a parameter that is often critical but insufficiently explained. This guide is designed to provide you, our fellow researchers and drug development professionals, with not just protocols, but a deep, mechanistic understanding of the process. We will explore the causality behind each step, troubleshoot common issues, and provide a framework for robust optimization.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control (typically 0-5 °C) so critical for the diazotization of this compound?
A1: The core reason lies in the inherent instability of the resulting diazonium salt.[1] The diazonium group (-N₂⁺) is an excellent leaving group because it can depart as highly stable dinitrogen gas (N₂).[2][3] This decomposition process is highly temperature-dependent.
-
Mechanistic Insight: The presence of the electron-withdrawing nitro group on the aromatic ring further destabilizes the diazonium salt, making it more susceptible to thermal decomposition compared to non-substituted analogs.[2] Temperatures above 5 °C provide sufficient activation energy to accelerate the rate of C-N bond cleavage, leading to the formation of an aryl cation. This cation then rapidly reacts with water in the aqueous medium to form the undesired 5-nitro-3-hydroxybenzo[c]isothiazole (phenolic byproduct), significantly reducing the yield of your target intermediate.[1][2]
-
Reagent Stability: The diazotizing agent itself, nitrous acid (HNO₂), is generated in situ from sodium nitrite and a strong mineral acid.[4] Nitrous acid is also thermally unstable and decomposes at higher temperatures, which can lead to incomplete conversion of the starting amine.[2]
Strictly maintaining the temperature between 0-5 °C ensures that the rate of diazonium salt formation is significantly greater than its rate of decomposition.[1][5]
Q2: What are the primary consequences of deviating from the optimal 0-5 °C range?
A2: Deviations in temperature can lead to a cascade of undesirable outcomes, compromising yield, purity, and even safety.
-
Above 5 °C: As discussed, the primary consequence is rapid decomposition of the diazonium salt, observed as vigorous nitrogen gas evolution (foaming) and the formation of phenolic impurities.[1][6] This often results in the reaction mixture turning a dark brown or black color, indicating significant product degradation.[1]
-
Below 0 °C: While less common, excessively low temperatures can cause the crystallization or precipitation of the amine salt or the diazonium salt itself, especially if the reaction medium is highly concentrated.[6] This can lead to a heterogeneous mixture, slowing down the reaction and making it difficult to control. In a worst-case scenario, isolated and dried diazonium salts are shock-sensitive and can be explosive.[2][6] Therefore, keeping them in a cold solution is paramount for safety.
Q3: How does the choice of acid affect the reaction and its optimal temperature?
A3: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are essential.[1] High acidity is crucial for two main reasons:
-
Generation of the Electrophile: The acid protonates sodium nitrite to generate nitrous acid, which is further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), the active species that reacts with the amine.[4][7]
-
Prevention of Side Reactions: A sufficient excess of acid ensures that the starting amine (this compound) is fully protonated to its ammonium salt. This prevents the newly formed, electrophilic diazonium salt from coupling with any remaining unreacted, nucleophilic free amine—a side reaction that forms highly colored and difficult-to-remove triazene or azo impurities.[1][2]
For a weakly basic amine like this compound, strongly acidic conditions are particularly vital to drive the reaction to completion.[1] The choice of acid does not significantly alter the optimal temperature range of 0-5 °C, but ensuring sufficient acidity is a prerequisite for a successful reaction within that range.
Troubleshooting Guide
Issue 1: My reaction mixture turned dark brown or black shortly after adding sodium nitrite.
-
Probable Cause: This is a classic sign of diazonium salt decomposition.[1] The temperature of the reaction has almost certainly risen above the critical 5 °C limit, even if only locally.
-
Solutions:
-
Verify Temperature Control: Ensure your thermometer is correctly placed and calibrated. Use an ice-salt bath for more effective cooling below 0 °C before starting the nitrite addition.
-
Slow Down Addition: The reaction is exothermic. Add the aqueous sodium nitrite solution dropwise and very slowly, allowing the cooling bath to dissipate the heat generated after each drop.[1] A pressure-equalizing dropping funnel is highly recommended for this.
-
Improve Stirring: Ensure vigorous and efficient stirring to prevent localized "hot spots" where the nitrite solution is introduced.
-
Issue 2: The yield of my subsequent reaction (e.g., Sandmeyer, azo coupling) is consistently low.
-
Probable Cause: Low yield is most often due to incomplete diazotization or decomposition of the diazonium salt before it can be used.
-
Solutions:
-
Optimize Temperature: This is the primary factor. Maintain the 0-5 °C range rigorously throughout the nitrite addition and for a short period afterward to ensure complete reaction.[1]
-
Check for Excess Nitrous Acid: After the addition is complete, you can test for the presence of a slight excess of nitrous acid, which indicates that all the primary amine has been consumed. To do this, take a drop of the reaction mixture on a glass rod and touch it to starch-iodide paper. An immediate blue-black color indicates excess nitrous acid.[8][9] If the test is negative, it implies insufficient nitrite was added.
-
Use Fresh Reagents: Ensure the this compound is pure and dry. Always use a freshly prepared solution of sodium nitrite.[1]
-
Use Immediately: Diazonium salts are unstable and should be used in the subsequent reaction step as soon as their formation is complete. Do not attempt to store the solution.[5]
-
Issue 3: I'm observing significant foaming or gas evolution.
-
Probable Cause: This is the evolution of nitrogen (N₂) gas from the decomposition of your diazonium salt.[1] While a very small amount of gas evolution might be unavoidable, significant foaming indicates a runaway decomposition reaction due to excessive temperature.
-
Solutions:
-
Immediate Action: If you observe sudden, vigorous foaming, it is a sign that the temperature is out of control. If it is safe to do so, add more ice to the cooling bath immediately. Be prepared for potential failure of the reaction.
-
Preventative Measures: The best solution is prevention. Follow the slow, dropwise addition and efficient stirring protocols mentioned above to prevent the temperature from ever reaching the decomposition point.
-
Data Presentation: Impact of Temperature on Diazotization
The following table summarizes the expected outcomes when performing the diazotization of this compound at different temperatures. This is a generalized guide based on established principles of diazonium salt chemistry.
| Temperature Range (°C) | Expected Yield of Diazonium Salt | Purity of Solution | Visual Observation of Reaction Mixture | Key Process |
| -5 to 0 | High to Excellent | High | Light yellow to orange, clear solution | Optimal formation, minimal decomposition. |
| 0 to 5 | Excellent | Excellent | Light yellow to orange, clear solution | Optimal balance of reaction rate and stability. [1] |
| 5 to 10 | Moderate to Low | Moderate to Low | Darkening of solution (orange to brown), slight gas evolution. | Onset of significant thermal decomposition.[2] |
| > 10 | Very Low | Very Low | Dark brown to black, oily appearance, vigorous foaming (N₂ gas). | Rapid, uncontrolled decomposition.[1] |
Table 1: A summary of the expected effects of temperature on the diazotization of this compound.
Experimental Protocol: Temperature Optimization Workflow
This protocol outlines a systematic approach to confirming the optimal diazotization temperature for your specific lab conditions.
1. Reagent Preparation:
-
Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1.0 equivalent of this compound in a suitable volume of 3M HCl (e.g., 5-10 mL per gram of amine).
-
Nitrite Solution: In a separate beaker, prepare a solution of 1.05 equivalents of sodium nitrite (NaNO₂) in cold deionized water.
2. Reaction Setup and Cooling:
-
Place the reaction flask in an ice-salt bath.
-
Begin vigorous stirring and cool the amine suspension until the internal temperature is stable at the desired starting point (e.g., 0 °C). Ensure the amine salt is well-suspended.
3. Diazotization (Temperature-Controlled Addition):
-
Fill the dropping funnel with the prepared sodium nitrite solution.
-
Add the nitrite solution dropwise to the cold, stirred amine suspension.
-
Crucially, monitor the internal temperature and the rate of addition to ensure the temperature does not exceed the target maximum (e.g., 5 °C). [1] The addition should typically take 20-30 minutes.
4. Confirmation of Completion:
-
After the addition is complete, continue stirring at 0-5 °C for an additional 15 minutes.
-
Perform a starch-iodide paper test to confirm a slight excess of nitrous acid.[8]
5. Quenching and Analysis (for Optimization):
-
To quantify the yield, a small, known aliquot of the diazonium salt solution can be added to a solution of a coupling agent, such as 2-naphthol in a basic solution.[1]
-
The formation of a brightly colored azo dye indicates successful diazotization. The yield of this dye, quantifiable by UV-Vis spectroscopy or isolated yield, serves as a direct proxy for the efficiency of the diazotization step.
-
Repeat the entire process at different controlled temperature ranges (e.g., -5 to 0 °C, 5 to 10 °C) to compare outcomes and identify the optimal conditions.
6. Safety Precautions:
-
Always perform diazotization reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Never isolate the diazonium salt in a dry state, as it can be explosive. [2] Always keep it in a cold, aqueous solution and use it promptly.
Visualization of the Optimization Workflow
The following diagram illustrates the logical flow for optimizing the diazotization temperature.
Caption: A flowchart detailing the systematic process for optimizing diazotization temperature.
References
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration. Retrieved from [Link]
- Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Scribd. (n.d.). Assays by Diazotization. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]
-
ResearchGate. (2020, May 22). Can any one please suggest me why my product is unstable? and how to correct it?. Retrieved from [Link]
-
KK Wagh College of Pharmacy. (n.d.). DIAZOTIZATION TITRATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Diazotization Method. Retrieved from [Link]
-
Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.. Retrieved from [Link]
-
PubMed Central (PMC). (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
JoVE. (2023, April 30). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview. Retrieved from [Link]
- Google Patents. (1977). US4020051A - Control of nitrogen oxide reactions in off-gases from the diazotization/coupling of aromatic amines.
-
BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]
-
Quora. (2019, December 23). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed?. Retrieved from [Link]
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- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 9. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
"troubleshooting poor coupling efficiency in azo dye synthesis"
Welcome to the technical support guide for azo dye synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of diazotization and azo coupling reactions. Poor coupling efficiency is a frequent challenge that can often be traced back to suboptimal reaction parameters. This guide provides in-depth, cause-and-effect troubleshooting advice to help you maximize your yield and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during azo dye synthesis in a direct question-and-answer format.
Section 1: Diazotization Step Issues
This is a critical first step, and its success hinges on the stability of the diazonium salt intermediate. Several factors are at play:
-
Purity of Starting Amine: The primary aromatic amine must be of high purity. Impurities can engage in side reactions, leading to the formation of colored byproducts that complicate purification and lower the yield of the desired diazonium salt.[1]
-
Temperature Control: This is arguably the most critical parameter. Aryl diazonium salts are thermally unstable and readily decompose at temperatures above 5-10 °C.[2][3] This decomposition is often exothermic and can become uncontrollable, liberating nitrogen gas and forming undesired phenols.[1][3] The reaction must be maintained between 0 and 5 °C using an ice-salt bath for effective temperature management.[2]
-
Stoichiometry and Acidity: The reaction requires a strongly acidic medium, typically using a mineral acid like HCl.[4] Nitrous acid (HNO₂) is generated in situ from sodium nitrite (NaNO₂) and the acid.[5] Insufficient acid or sodium nitrite will lead to incomplete diazotization.[2] A slight excess of NaNO₂ is often used to ensure the complete conversion of the primary amine.[2]
-
Rate of Nitrite Addition: The reaction between the amine and nitrous acid is exothermic. Therefore, the aqueous solution of sodium nitrite must be added slowly (dropwise) to the acidic amine solution with continuous, vigorous stirring.[2] This prevents localized temperature spikes that would otherwise decompose the newly formed diazonium salt.[2]
Section 2: Azo Coupling Step Issues
A low yield at this stage points to issues with the coupling conditions or the stability of your diazonium salt.
-
Decomposition of Diazonium Salt: If the cold diazonium salt solution was allowed to warm up before or during the coupling step, it would have decomposed, reducing the concentration of your electrophile.[2] Always use the diazonium salt solution immediately after preparation and keep it in an ice bath until the moment of use.[3][6]
-
Incorrect pH: The pH of the coupling reaction is the most important factor determining success and must be tailored to your specific coupling component.[7][8] An incorrect pH can either deactivate the coupling partner or decompose the diazonium salt.[9]
-
Oxidation of Coupling Component: Phenols and anilines, common coupling components, are susceptible to oxidation, especially under alkaline conditions.[2] This can create colored impurities and reduce the amount of available nucleophile for the desired reaction.[2]
-
Rate of Addition: Just as in the diazotization step, the rate of mixing is crucial. The cold diazonium salt solution should be added slowly to the cold solution of the coupling component with vigorous stirring.[1] This ensures efficient mixing and prevents localized high concentrations that can lead to side reactions like tar formation.[10]
The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion is a weak electrophile, so it requires a highly activated, electron-rich aromatic ring to react efficiently. The pH directly controls the activation state of the coupling component.
-
Coupling with Phenols: For phenols, the reaction should be conducted in mildly alkaline conditions (pH 9-10) .[10][11] In this pH range, the phenol is deprotonated to form the phenoxide ion. This ion is a much more powerful nucleophile due to the increased electron-donating character of the -O⁻ group, which strongly activates the aromatic ring for electrophilic attack.[8][10]
-
Coupling with Aromatic Amines (e.g., Aniline): For aromatic amines, the reaction is best performed in mildly acidic conditions (pH 4-5) .[11] This is a delicate balance. A highly acidic solution (pH < 4) would protonate the amine group to -NH₃⁺, deactivating the ring. A basic solution would favor an unwanted side reaction where the diazonium ion attacks the nitrogen of the amine (N-coupling) to form a triazene.[1][11] A pH of 4-5 ensures a sufficient concentration of the free amine (with its electron-donating lone pair) to promote C-coupling at the aromatic ring while minimizing N-coupling.[8][11]
| Coupling Component | Optimal pH Range | Rationale |
| Phenols | 9 - 10 | Forms the highly reactive phenoxide ion (-O⁻), strongly activating the ring.[10] |
| Aromatic Amines | 4 - 5 | Prevents protonation of the amine (-NH₃⁺) and minimizes N-coupling side reactions.[11] |
The formation of a tarry or oily product instead of a crystalline solid is a clear indicator that side reactions have become dominant.
-
Cause: This issue is most often caused by poor temperature control or a non-optimal rate of addition.[10] If the diazonium salt solution is added too quickly, localized "hot spots" of high concentration and temperature can form.[10] In these spots, decomposition and other side reactions (like self-coupling) outpace the desired coupling reaction, leading to a complex mixture of byproducts that precipitate as a tar.
-
Solution: Ensure both reactant solutions are thoroughly chilled (0-5 °C). Add the diazonium salt solution very slowly (dropwise) into the coupling component solution under vigorous and constant mechanical stirring to ensure immediate and uniform dispersion.[1][10]
Section 3: Common Side Reactions & Purity Issues
Several competing reactions can lower your yield and contaminate your product.
-
Phenol Formation: As discussed, if the temperature of the diazotization or coupling reaction rises above 5-10 °C, the diazonium salt (Ar-N₂⁺) will react with water to form a phenol (Ar-OH), releasing nitrogen gas.[1]
-
N-Coupling (Triazene Formation): When coupling with primary or secondary aromatic amines, the diazonium ion can attack the nitrogen of the amine group instead of the aromatic ring.[1] This leads to the formation of a triazene (Ar-N=N-NH-Ar'). This is suppressed by maintaining a mildly acidic pH.[11]
-
Self-Coupling: The diazonium salt can sometimes react with an unreacted molecule of the primary aromatic amine that was used to generate it. This is more likely if the coupling component is not sufficiently reactive or if the pH is not optimal.[1][10]
Visualizing the Workflow and Mechanism
A successful synthesis relies on precise control at two key stages.
Caption: General workflow for azo dye synthesis.
Caption: Mechanism highlighting critical control points.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental two-stage process of azo dye synthesis? The synthesis is a two-stage process.[10] The first step is diazotization , where a primary aromatic amine is converted into a diazonium salt using nitrous acid at low temperatures.[4][10] The second step is the azo coupling , where the electrophilic diazonium salt reacts with an electron-rich nucleophile (like a phenol or another aromatic amine) to form the final azo compound (Ar-N=N-Ar').[7][10]
Q2: Why is strict temperature control (0-5 °C) so critical? Aryl diazonium salts are notoriously unstable.[3] Above 5-10 °C, they decompose rapidly, often exothermically, to release nitrogen gas (N₂), a very stable molecule.[12][13] This decomposition not only reduces the yield but can also be a safety hazard.[3][14] Maintaining a low temperature (0-5 °C) is essential to preserve the diazonium salt long enough for it to be used in the subsequent coupling reaction.[2][15]
Q3: How can I improve the regioselectivity (e.g., para vs. ortho coupling)? The substitution typically occurs at the para position to the activating group (e.g., -OH or -NH₂) on the coupling component.[7] This is due to electronic and steric factors. If the para position is already occupied, the coupling will occur at an available ortho position.[2][7] To favor a specific isomer, you must start with a coupling component where other positions are blocked by different chemical groups.
Q4: What are the best practices for purifying the final azo dye? Purification strategy depends on the dye's properties and the nature of the impurities.
-
Washing: Thoroughly washing the crude filtered product with cold water is effective for removing inorganic salts (like NaCl from the diazotization) and other water-soluble impurities.[1][10]
-
Recrystallization: This is the most common method for purifying solid dyes. The goal is to find a suitable solvent (or solvent pair) in which the dye has high solubility at high temperatures but low solubility at low temperatures, while impurities remain soluble at all temperatures.[1]
-
Column Chromatography: For small-scale purifications or for separating closely related products like isomers, column chromatography can be very effective.[1]
General Experimental Protocol
This is a generalized procedure. Molar equivalents, solvents, and specific pH adjustments must be optimized for the specific reactants being used.
1. Preparation of the Coupling Component Solution:
-
Dissolve the coupling component (e.g., a phenol or aromatic amine) in an appropriate solvent (e.g., dilute NaOH for a phenol, dilute HCl for an amine).
-
Adjust the pH of the solution to the optimal range for the coupling reaction.[2]
-
Cool the solution to 0-5 °C in an ice-salt bath with stirring.[1]
2. Diazotization of the Primary Aromatic Amine:
-
In a separate vessel, dissolve the primary aromatic amine in an excess of a mineral acid (e.g., 3M HCl).
-
Cool this solution to 0-5 °C in an ice-salt bath with constant stirring.[1]
-
Prepare a solution of sodium nitrite in water and cool it.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature never exceeds 5 °C.[2]
-
Stir for an additional 15-20 minutes in the ice bath to ensure the reaction is complete. The resulting solution contains the diazonium salt and should be used immediately.[1]
3. The Azo Coupling Reaction:
-
Slowly and dropwise, add the freshly prepared, cold diazonium salt solution to the cold, vigorously stirred coupling component solution.[1]
-
A colored precipitate of the azo dye should form.[1]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.[6]
4. Isolation and Purification:
-
Isolate the dye by vacuum filtration, using a Büchner funnel.[10]
-
Wash the solid product on the funnel with plenty of cold water to remove residual salts.[10]
-
Further purify the crude product by recrystallization from an appropriate solvent.[1] Dry the final product.
References
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
-
Faikhruea, K., et al. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Retrieved from [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Retrieved from [Link]
-
AKJournals. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Retrieved from [Link]
-
Filo. (2025). Explain why the azo-coupling reaction is performed at pH 9 to 5. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]
-
Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability?. Retrieved from [Link]
-
SATHEE CUET. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). The continuous flow synthesis of azos. Retrieved from [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Retrieved from [Link]
-
Reactive Chemical Hazards of Diazonium Salts. (2015). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]
Sources
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- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
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"stability issues of diazonium salt of 5-Nitrobenzo[c]isothiazol-3-amine"
Technical Support Center: 5-Nitrobenzo[c]isothiazol-3-diazonium Salts
Welcome to the technical support center for the diazonium salt of 5-nitrobenzo[c]isothiazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive intermediate. My goal is to provide you with not only procedural guidance but also the underlying chemical principles to help you navigate the inherent stability challenges of this compound. Diazonium salts, in general, are known for their thermal instability and potential for violent decomposition, particularly in the solid state.[1][2][3] The specific electronic properties of the 5-nitrobenzo[c]isothiazole moiety introduce unique considerations that must be carefully managed for successful and safe experimentation.
This document is structured into a direct, issue-focused troubleshooting guide and a broader FAQ section to address common concerns.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures. We will diagnose the problem, explore the most likely root causes, and provide actionable solutions.
Issue 1: Low or No Yield of the Diazonium Salt
You've performed the diazotization, but subsequent coupling reactions yield little to no product, or analytical tests (e.g., UV-Vis of an azo dye product) show very low conversion.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Temperature Excursion | The diazonium group is highly thermally labile. In aqueous solutions, most diazonium salts are unstable above 5°C.[1][4] At higher temperatures, the C-N bond cleaves, leading to the irreversible loss of nitrogen gas (N₂) and the formation of a highly reactive aryl cation, which is quickly quenched by water to form an undesired phenolic byproduct.[5][6] | Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5°C using an ice-salt bath.[5] Ensure the sodium nitrite solution is also pre-chilled before addition. Monitor the internal reaction temperature, not just the bath temperature. |
| Insufficient Acidity | The diazotization reaction requires in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid.[6] Furthermore, the starting amine must be fully protonated to its ammonium salt to prevent a common side reaction: the newly formed diazonium salt (an electrophile) coupling with the unreacted free amine (a nucleophile) to form a diazoamino compound.[5] | Use Sufficient Acid: Ensure at least 2.5-3 equivalents of a strong acid (e.g., HCl, H₂SO₄) are used. One equivalent protonates the amine, one reacts with NaNO₂, and the excess maintains a low pH to suppress side reactions. |
| Localized High Nitrite Concentration | Adding the sodium nitrite solution too quickly can create localized "hot spots" where the exothermic reaction raises the temperature above 5°C, causing immediate decomposition. It can also lead to a high concentration of nitrous acid, which is itself unstable and can decompose, releasing NOx gases.[1] | Slow, Sub-surface Addition: Add the chilled sodium nitrite solution dropwise and slowly to the stirred amine-acid slurry.[5] If possible, add it below the surface of the reaction mixture to ensure rapid dispersion and mixing. |
| Incomplete Dissolution of Starting Material | The starting amine, this compound, may have limited solubility in the acidic medium, even as a salt. If the amine is not fully dissolved or finely suspended, the diazotization will be a surface-level reaction, leading to incomplete conversion.[7] | Ensure Fine Suspension: Vigorously stir the amine in the acid solution for an adequate amount of time before cooling and adding nitrite. While gentle warming can sometimes help dissolve an amine salt, this is risky with nitro-aromatics; a well-stirred, fine suspension is often the most practical approach.[5] |
Issue 2: Rapid Gas Evolution, Foaming, or Darkening of the Reaction Mixture
During the addition of sodium nitrite, you observe excessive foaming or a rapid color change to dark brown or black.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Severe Temperature Excursion | This is the most common cause. The observed gas is N₂, a direct product of diazonium salt decomposition.[5] The dark color is indicative of the formation of complex phenolic tars and other decomposition byproducts. | Immediate Action: Halt the addition of nitrite immediately. Check the internal temperature. If it has risen significantly, the batch is likely unsalvageable and should be quenched safely (see Protocol 2). For future runs, improve cooling efficiency and slow the nitrite addition rate. |
| Excess Nitrous Acid | Using a large excess of sodium nitrite is hazardous. Excess nitrous acid can accelerate decomposition pathways and also poses its own safety risks, including the release of toxic NOx gases.[1] | Stoichiometric Control: Use only a slight excess (e.g., 1.0 to 1.1 equivalents) of sodium nitrite.[1][3] After the reaction, check for excess nitrous acid using starch-iodide paper (will turn blue/black). If present, it can be neutralized by the cautious addition of a quenching agent like sulfamic acid or urea. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What makes the diazonium salt of this compound particularly challenging to handle?
A: The stability of any aryldiazonium salt is a balance of electronic and structural factors. In this case, you have competing effects. The fused benzisothiazole ring system is complex, but the key destabilizing feature is the powerful electron-withdrawing nitro group (-NO₂) at the 5-position. This group significantly increases the electrophilicity of the diazonium group, making it a better leaving group (as N₂) and rendering the salt more susceptible to nucleophilic attack and thermal decomposition. While some diazonium salts can be stabilized by electron-donating groups, the opposite is true here.
Q2: What are the absolute critical safety precautions?
A: Safety is non-negotiable.
-
NEVER Isolate the Solid: Do not, under any circumstances, attempt to isolate the diazonium salt of this compound as a dry solid. Solid diazonium salts, especially those with nitro groups, can be highly explosive and sensitive to shock, friction, and heat.[1][2][3]
-
Always Use a Safety Shield: Perform the reaction behind a blast shield in a well-ventilated fume hood.
-
Strict Temperature Control: As detailed above, maintain a temperature below 5°C at all times.[1][3]
-
Use Dilute Solutions: Working in dilute solutions minimizes the concentration of the energetic diazonium salt at any given time.
-
Quench Properly: At the end of your subsequent reaction, any unreacted diazonium salt must be safely decomposed before workup. Adding an aqueous solution of hypophosphorous acid (H₃PO₂) is a common method.[2]
Q3: Can I store the aqueous solution of the diazonium salt?
A: It is strongly advised against. Diazonium salt solutions are intended for immediate, in situ use.[6] Even at 0-5°C, slow decomposition will occur, reducing the purity and concentration of your reagent over time and continuously generating gas, which could lead to pressure buildup in a sealed container.[1] Always prepare the solution fresh for each use.
Q4: How can I confirm the formation of the diazonium salt before proceeding?
A: Direct analysis is difficult due to its instability. The most common method is indirect confirmation. A small aliquot of the cold diazonium solution can be added to a cold solution of a coupling agent like 2-naphthol or N,N-dimethylaniline. The immediate formation of a brightly colored azo dye is a strong positive indicator that diazotization was successful.
Part 3: Protocols & Visualizations
Protocol 1: Standard Diazotization of this compound
This protocol is a baseline and may require optimization for your specific application.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (1.05 eq)
-
Deionized Water
-
Ice-salt bath, magnetic stirrer, thermometer, dropping funnel
Procedure:
-
In a flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Stir vigorously at room temperature for 15-20 minutes to form a fine, easily stirred slurry of the amine hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water and place it in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution to the stirred amine slurry dropwise over 30-45 minutes. CRITICAL: Ensure the internal temperature never exceeds 5°C.[4][5]
-
After the addition is complete, stir the resulting solution at 0-5°C for an additional 30 minutes.
-
The solution containing the diazonium salt is now ready for immediate use in the subsequent reaction.
Protocol 2: Quenching and Waste Disposal
Procedure:
-
After your primary reaction is complete, cool the reaction vessel back to 0-5°C.
-
To quench any unreacted diazonium salt, slowly add a solution of sulfamic acid or hypophosphorous acid until a spot test with starch-iodide paper is negative (no blue/black color).[1][2]
-
Be aware that quenching can be exothermic and may generate gas. Add the quenching agent slowly and maintain cooling.
-
Once quenched, the reaction mixture can proceed to standard aqueous workup. Dispose of all waste according to your institution's hazardous waste guidelines.
Visualizations
Caption: Workflow for the diazotization of this compound.
Caption: Primary thermal decomposition pathway of an aryldiazonium salt in an aqueous medium.
References
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- Merck. (n.d.). Safety Data Sheet for 5-Nitrobenzo[d]isothiazol-3-amine.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Diazonium Salts. CAMEO Chemicals.
- BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem Tech Support.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Schotten, C., et al. (2018). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online.
- Prikryl, J., et al. (2008). Stable Triazenes Derived from 2-Alkylaminonaphthalenes and 5-Nitrobenzo[c]-1,2-thiazole-3-diazonium Hydrogensulfate. European Journal of Organic Chemistry.
- Defense Technical Information Center (DTIC). (1985). New Diazo Process.
- Al-Juboori, A. M., et al. (2018). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Baghdad Science Journal.
- Clark, J. (n.d.).
- Pevzner, M. S., et al. (2003). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Russian Chemical Bulletin.
- Hu, T., Baxendale, I., & Baumann, M. (2016).
- Scribd. (n.d.).
Sources
Technical Support Center: Scale-up Synthesis of 5-Nitrobenzo[c]isothiazol-3-amine
Welcome to the technical support center for the synthesis of 5-Nitrobenzo[c]isothiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established scientific principles and practical experience.
I. Overview of Synthetic Pathways
The synthesis of this compound (Molecular Formula: C₇H₅N₃O₂S, Molecular Weight: 195.20 g/mol ) is a critical process for the development of various pharmaceuticals and disperse dyes.[1][2][3] The core of its synthesis involves the construction of the isothiazole ring onto a pre-functionalized benzene precursor. A common and established pathway begins with 2-cyano-4-nitroaniline, which is converted to the crucial intermediate, 2-amino-5-nitrothiobenzamide.[1] This intermediate is then subjected to intramolecular cyclization to form the final product.
A patented method describes the synthesis starting from 2-cyano-4-nitroaniline, which undergoes thionation and then a ring-closure reaction in sulfuric acid to produce a sulfuric acid solution of 3-amino-5-nitro-2,1-benzisothiazole. This solution can then be directly used for diazotization without isolating the solid product.[4]
The following diagram illustrates a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Scale-Up Challenges
Scaling up the synthesis of this compound from the lab bench to pilot or production scale can introduce a new set of challenges. This section provides a structured approach to identifying and resolving these issues.
Issue 1: Low Reaction Yield
A decrease in yield is one of the most common problems encountered during scale-up. The root cause can often be traced back to several factors.
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Incomplete Thionation | The conversion of the nitrile group in 2-cyano-4-nitroaniline to a thioamide is a critical step. On a larger scale, inefficient mixing or localized temperature gradients can lead to an incomplete reaction. Solution: 1. Optimize Stirring: Ensure vigorous and homogenous mixing. Consider using an overhead stirrer with a properly sized impeller. 2. Controlled Reagent Addition: Add the thionating agent (e.g., hydrogen sulfide or Lawesson's reagent) portion-wise or via a syringe pump to manage the exotherm and maintain a consistent reaction temperature. 3. Reaction Monitoring: Utilize in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. |
| Side Reactions during Cyclization | The oxidative cyclization of 2-amino-5-nitrothiobenzamide is sensitive to reaction conditions. Over-oxidation or competing intermolecular reactions can reduce the yield of the desired product. Solution: 1. Precise Temperature Control: Maintain the recommended reaction temperature strictly. Use a temperature-controlled reactor vessel. 2. Controlled Oxidant Addition: The addition rate of the oxidizing agent should be carefully controlled to prevent temperature spikes and minimize side product formation. 3. Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions caused by atmospheric oxygen. |
| Product Precipitation Issues | In some procedures, the product precipitates from the reaction mixture upon completion. Inefficient precipitation or co-precipitation of impurities will lower the isolated yield. Solution: 1. Controlled Cooling: Implement a gradual cooling profile to promote the formation of larger, purer crystals. Crash cooling can trap impurities. 2. Solvent Selection: Ensure the anti-solvent used for precipitation is added slowly and with good mixing. The choice of anti-solvent is critical and may need re-evaluation at a larger scale. |
Issue 2: Impurity Profile Changes
New or increased levels of impurities often appear during scale-up. Understanding the source of these impurities is key to their mitigation.
| Impurity Type | Potential Source & Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction as discussed under "Low Reaction Yield." Mitigation: Refer to the solutions for incomplete thionation and cyclization. |
| Over-oxidized Byproducts | Harsh reaction conditions during the cyclization step. Mitigation: 1. Lower Reaction Temperature: Experiment with slightly lower reaction temperatures. 2. Stoichiometry of Oxidant: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed, but a large excess can lead to byproduct formation. |
| Polymeric Materials | Intermolecular reactions of the thioamide intermediate can lead to the formation of polymeric byproducts, especially at higher concentrations. Mitigation: 1. Concentration Optimization: The reaction may need to be run at a lower concentration during scale-up to disfavor intermolecular reactions. 2. Order of Addition: Adding the intermediate to the oxidizing agent (reverse addition) can sometimes minimize side reactions by keeping the concentration of the intermediate low. |
Issue 3: Challenges in Product Isolation and Purification
The physical properties of the final product can impact the efficiency of isolation and purification on a larger scale.
| Challenge | Troubleshooting Approach |
| Fine Particle Size | If the product precipitates as very fine particles, it can be difficult to filter and wash effectively. Solution: 1. Controlled Crystallization: As mentioned earlier, a slow, controlled cooling and anti-solvent addition can lead to larger particle sizes. 2. Aging: Allowing the precipitated slurry to stir for a period (aging) before filtration can sometimes improve particle size and filterability. |
| Difficulty in Removing Impurities by Recrystallization | Impurities that have similar solubility to the product can be challenging to remove. Solution: 1. Solvent Screening: A thorough solvent screening for recrystallization is crucial. A solvent system that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures is ideal. 2. Activated Carbon Treatment: If colored impurities are present, a treatment with activated carbon during the recrystallization process can be effective. |
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?
A1: Safety is paramount. Key considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents or dusty powders.[5][6]
-
Handling of Reagents:
-
Thionating Agents: Reagents like hydrogen sulfide are toxic and flammable. Lawesson's reagent is a solid but can release H₂S upon contact with moisture or acids. Handle with extreme caution.
-
Oxidizing Agents: Many oxidizing agents are corrosive and can react violently with organic materials.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's and local regulations.[5][7]
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all chemicals used in the synthesis to be aware of all potential hazards.[5][6][7] The product itself is classified as harmful if swallowed and causes skin and eye irritation.[2][5][8]
Q2: How can I effectively monitor the progress of the reaction during scale-up?
A2: In-process controls are crucial for a successful scale-up.
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for precise determination of reaction completion and impurity levels.
-
Spectroscopic Methods: Techniques like ¹H NMR can be used to analyze crude reaction samples to determine the ratio of product to starting material. For this compound, characteristic signals in the aromatic region can be monitored.[1]
Q3: What are the expected spectroscopic characteristics of this compound?
A3: The structure of the final product can be confirmed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum, typically run in a solvent like DMSO-d₆, will show distinct signals for the aromatic protons. For a related derivative, signals were observed as singlets and doublets in the range of δ 8.17-9.25 ppm.[1]
-
¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight with high accuracy. The expected molecular weight is approximately 195.20 g/mol .[1][2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amino group (N-H stretching), the nitro group (N-O stretching), and the aromatic ring.
Q4: Are there any specific considerations for the storage of this compound?
A4: Yes, proper storage is important to maintain the integrity of the compound. It should be stored in a tightly closed container in a cool, dry, and dark place.[3] Some suppliers recommend storage under an inert gas.[5]
IV. Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization based on specific laboratory conditions and scale.
-
Thionation of 2-Cyano-4-nitroaniline:
-
Dissolve 2-cyano-4-nitroaniline in a suitable solvent (e.g., pyridine or DMF).
-
Add the thionating agent (e.g., hydrogen sulfide gas bubbled through the solution or a stoichiometric amount of Lawesson's reagent) at a controlled temperature (often room temperature or slightly elevated).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Isolate the intermediate, 2-amino-5-nitrothiobenzamide, by precipitation with water or another anti-solvent, followed by filtration.
-
-
Intramolecular Cyclization:
-
Suspend the 2-amino-5-nitrothiobenzamide intermediate in a suitable solvent (e.g., acetic acid or an alcohol).
-
Add an oxidizing agent (e.g., hydrogen peroxide, bromine, or iodine) dropwise at a controlled temperature (often 0-5 °C).
-
Stir the reaction mixture until the cyclization is complete, as monitored by TLC or HPLC.
-
The product, this compound, may precipitate from the reaction mixture.
-
-
Purification:
-
Collect the crude product by filtration.
-
Wash the solid with a suitable solvent to remove residual reagents and byproducts.
-
Recrystallize the crude product from an appropriate solvent or solvent mixture to obtain the pure this compound.
-
The following diagram provides a decision-making workflow for troubleshooting common issues:
Caption: Troubleshooting decision workflow for scale-up synthesis.
V. References
-
PubChem. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638. [Link]
-
Protheragen. 5-Nitro-2,1-benzisothiazol-3-amine. [Link]
-
RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [Link]
-
RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
Google Patents. US4808723A - Process for the preparation of benzothiazoles.
-
Arkivoc. Synthesis of benzo[d]isothiazoles: an update. [Link]
-
PMC - NIH. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][6]Thiazin-4-One Derivatives. [Link]
-
Google Patents. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
-
ChemBK. (2024, April 9). 3-Amino-5-nitrobenzoisothiazole. [Link]
-
PMC - NIH. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. [Link]
-
CP Lab Safety. 5-Nitrobenzo[d]thiazol-2-amine, 95% Purity, C7H5N3O2S, 5 grams. [Link]
-
ResearchGate. (2025, August 10). (PDF) NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. [Link]
-
MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
-
ResearchGate. Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction (microreview) | Request PDF. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Amino-5-nitrobenzisothiazole | C7H5N3O2S | CID 158638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. capotchem.cn [capotchem.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 5-Nitrobenzo[c]isothiazol-3-amine
Welcome to the dedicated technical support guide for the synthesis of 5-Nitrobenzo[c]isothiazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, with a particular focus on the critical role of solvent selection. We will explore common challenges, troubleshoot experimental hurdles, and evaluate modern, greener solvent alternatives to traditional systems.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, which is often prepared from 2-amino-5-nitrobenzonitrile and a sulfur source.
Question 1: My reaction yield is consistently low (<40%). The starting material, 2-amino-5-nitrobenzonitrile, remains largely unreacted. What is the likely cause?
Answer:
This is a classic solubility and reactivity issue. 2-amino-5-nitrobenzonitrile has poor solubility in many common organic solvents. If your starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate and overall yield.
-
Causality: The reaction, often a nucleophilic substitution or cyclization, requires the reactants to be in the same phase to interact effectively. Traditional solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are used precisely because they are powerful polar aprotic solvents capable of dissolving the starting materials and intermediates. If you are using a less effective solvent like THF or Dichloromethane, you will likely face this issue.
-
Troubleshooting Steps:
-
Verify Solubility: Before running the full reaction, perform a simple solubility test. At your intended reaction temperature, can your chosen solvent dissolve the 2-amino-5-nitrobenzonitrile and your sulfur source (e.g., sodium sulfide)?
-
Solvent Re-evaluation: If solubility is poor, you must switch to a more appropriate solvent. High-boiling point polar aprotic solvents are the standard choice. Consider the alternatives discussed in the FAQ section below.
-
Temperature Adjustment: Ensure your reaction temperature is optimal. While higher temperatures can increase solubility, they can also lead to side product formation. A careful balance is necessary.
-
Question 2: I am observing a significant amount of a dark, tar-like byproduct, making purification by column chromatography extremely difficult. What's happening?
Answer:
The formation of dark, polymeric, or tar-like byproducts is often indicative of thermal decomposition or undesired side reactions, which are highly dependent on the solvent and temperature.
-
Causality: The nitro group on the aromatic ring is a strong electron-withdrawing group, making the molecule susceptible to certain side reactions, especially at elevated temperatures. Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to unwanted byproducts. Similarly, DMSO can have complex thermal decomposition pathways.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the first and most crucial step. Determine the minimum temperature required for a reasonable reaction rate.
-
Consider a More Stable Solvent: If you suspect solvent decomposition, switching to a more thermally robust alternative is recommended. Sulfolane, for instance, is a polar aprotic solvent with high thermal stability. Certain ionic liquids or deep eutectic solvents (DES) also offer excellent stability at high temperatures.
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). This can prevent oxidative side reactions that contribute to the formation of colored impurities.
-
Question 3: The reaction seems to work, but the product crashes out of the solution during workup, co-precipitating with inorganic salts and making isolation difficult. How can I improve the workup procedure?
Answer:
This is a common issue when using high-boiling point, water-miscible solvents like DMF or DMSO. When water is added to quench the reaction, the polarity of the medium changes drastically, causing both the desired product and inorganic salts to precipitate.
-
Causality: The high miscibility of DMF/DMSO with water means you cannot perform a simple liquid-liquid extraction. The product's polarity, along with that of the salts, leads to this problematic co-precipitation.
-
Troubleshooting Workflow:
Caption: Decision workflow for improving product isolation.
-
Detailed Steps:
-
Controlled Precipitation: Instead of quenching into a large volume of water, try slowly adding water to the reaction mixture while stirring vigorously. This can sometimes allow for more selective precipitation.
-
Filtration and Washing: Filter the entire solid mixture (product and salts). Then, wash the solid cake extensively with water to dissolve the inorganic salts, leaving behind your less water-soluble organic product. This may require large volumes of water.
-
Solvent Swap: A more elegant solution is to switch to a solvent system that is not fully miscible with water, such as anisole or cyclopentyl methyl ether (CPME), which are considered greener alternatives. This would allow for a standard aqueous workup and extraction.
-
Frequently Asked Questions (FAQs) on Alternative Solvents
Question 4: What are the main drawbacks of using traditional solvents like DMF and DMSO, and why should I consider alternatives?
Answer:
While effective, traditional polar aprotic solvents have significant environmental, health, and safety (EHS) concerns:
-
Toxicity: DMF is classified as a substance of very high concern (SVHC) under REACH regulations due to its reproductive toxicity.
-
High Boiling Points: Their high boiling points make them difficult to remove during downstream processing, requiring energy-intensive methods like high-vacuum distillation.
-
Workup Issues: As discussed, their miscibility with water complicates product isolation.
-
Sustainability: They are typically derived from petrochemical sources.
Greener alternatives aim to mitigate these issues by offering better safety profiles, easier workup procedures, and a more sustainable lifecycle.
Question 5: What are some promising "green" alternative solvents for the synthesis of this compound?
Answer:
Several classes of greener solvents are emerging as viable replacements. The best choice depends on the specific reaction conditions.
-
Bio-derived Solvents:
-
Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that can be an effective replacement for DMF and NMP. It has a favorable EHS profile but may require higher reaction temperatures due to its high viscosity.
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with low water miscibility, making it excellent for reactions that require an extractive workup. It is more stable than THF towards peroxide formation.
-
-
Sulfolane: While still a synthetic solvent, it is often considered a better alternative to DMF due to its high thermal and chemical stability and lower toxicity profile.
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are non-volatile solvents with tunable properties. They can offer high thermal stability and, in some cases, act as both the solvent and catalyst. However, their high cost, viscosity, and potential downstream processing challenges must be considered.
Solvent Property Comparison Table
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Classification | Key Advantages | Key Disadvantages |
| DMF | 153 | 36.7 | Conventional / SVHC | High dissolving power | Reproductive toxicant, high BP |
| DMSO | 189 | 47.2 | Conventional | High dissolving power, high BP | Difficult to remove, thermal instability |
| Cyrene™ | 202 | ~30 | Greener Alternative | Bio-derived, low toxicity | High viscosity, high BP |
| CPME | 106 | 4.7 | Greener Alternative | Easy workup, stable | Lower polarity |
| Sulfolane | 285 | 43.3 | Alternative | High thermal stability | Very high BP, solid at room temp |
Experimental Protocol: Synthesis using a Greener Solvent
This protocol is a representative example and should be optimized for your specific laboratory conditions.
Objective: Synthesize this compound using Sulfolane as a replacement for DMF.
Materials:
-
2-amino-5-nitrobenzonitrile (1.0 eq)
-
Sodium Sulfide (Na₂S) (1.2 eq)
-
Elemental Sulfur (S₈) (1.1 eq)
-
Sulfolane
-
Deionized Water
-
Isopropanol
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Dissolution: Add 2-amino-5-nitrobenzonitrile and Sulfolane to the flask. Heat the mixture to 80-90 °C under a nitrogen atmosphere until the starting material is fully dissolved.
-
Reagent Addition: In a separate flask, dissolve sodium sulfide and elemental sulfur in a minimal amount of water or sulfolane. Add this solution dropwise to the reaction flask over 30 minutes.
-
Reaction: Increase the temperature to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to ~60 °C. Slowly add deionized water to the flask. The product should begin to precipitate.
-
Isolation: Continue cooling to room temperature, then in an ice bath. Filter the precipitated solid.
-
Purification: Wash the solid cake thoroughly with deionized water to remove residual sulfolane and inorganic salts. Further purify the crude product by recrystallization from isopropanol or another suitable solvent.
References
-
Title: N,N-Dimethylformamide (DMF) as a Source of Dimethylamine, Formaldehyde, and Formic Acid in API Synthesis Source: Organic Process Research & Development URL: [Link]
-
Title: Thermal Decomposition of Dimethyl Sulfoxide Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Cyclopentyl Methyl Ether (CPME): A Versatile and Sustainable Solvent for Organic Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Dimethylformamide - Substance Information - ECHA Source: European Chemicals Agency URL: [Link]
-
Title: Dihydrolevoglucosenone (Cyrene) as a Bio-Based Solvent for Chemical Reactions and Separations Source: ACS Sustainable Chemistry & Engineering URL: [Link]
Validation & Comparative
A Guide to the Spectroscopic Characterization of 5-Nitrobenzo[c]isothiazol-3-amine: A Comparative Analysis of Predicted ¹H and ¹³C NMR Data
For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. 5-Nitrobenzo[c]isothiazol-3-amine, a molecule of interest for its potential applications in medicinal chemistry, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. In the absence of a publicly available, experimentally verified spectrum, this document serves as a predictive guide, grounded in the fundamental principles of NMR spectroscopy and comparative data from analogous structures.
We will dissect the expected spectral features of this compound, explaining the rationale behind the predicted chemical shifts and coupling constants. Furthermore, we will draw a comparative analysis with its structural isomer, 6-nitro-1,3-benzothiazol-2-amine, to highlight how subtle changes in molecular architecture are manifested in their respective NMR spectra.
Predicted NMR Spectroscopic Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the established effects of substituent groups on aromatic systems and analysis of related molecular structures.[1][2][3] The proposed solvent for analysis is Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common choice for polar aromatic compounds.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 8.8 - 9.0 | d | J ≈ 2.0 - 2.5 |
| H-6 | ~ 8.2 - 8.4 | dd | J ≈ 9.0 - 9.5, 2.0 - 2.5 |
| H-7 | ~ 7.8 - 8.0 | d | J ≈ 9.0 - 9.5 |
| -NH₂ | ~ 7.0 - 7.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~ 160 - 165 |
| C-3a | ~ 125 - 130 |
| C-4 | ~ 120 - 125 |
| C-5 | ~ 145 - 150 |
| C-6 | ~ 118 - 122 |
| C-7 | ~ 115 - 120 |
| C-7a | ~ 150 - 155 |
The Scientific Rationale Behind the Predictions
The predicted NMR data are not arbitrary; they are derived from a logical application of fundamental spectroscopic principles. The electronic environment of each nucleus, which dictates its chemical shift, is profoundly influenced by the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group.
-
¹H NMR Spectrum:
-
The nitro group at position 5 is a powerful electron-withdrawing group, which significantly deshields the protons in its vicinity, particularly those at the ortho (H-4 and H-6) and para (H-7, relative to the isothiazole nitrogen) positions.[1] This leads to their downfield chemical shifts.
-
The amino group at position 3 is an electron-donating group, which tends to shield the aromatic protons, shifting them upfield.[3] However, the dominant effect in this molecule is the deshielding from the nitro group and the heterocyclic ring system.
-
H-4 is expected to be the most downfield proton due to its ortho relationship to the strongly deshielding nitro group. It will likely appear as a doublet due to coupling with H-6.
-
H-6 will be a doublet of doublets, being coupled to both H-7 (an ortho coupling with a larger J value) and H-4 (a meta coupling with a smaller J value).
-
H-7 will appear as a doublet from its ortho coupling to H-6.
-
The -NH₂ protons are expected to be a broad singlet, as is common for amine protons, and its chemical shift can be variable depending on solvent and concentration.
-
-
¹³C NMR Spectrum:
-
The carbons directly attached to the heteroatoms (C-3, C-3a, and C-7a) will have their chemical shifts significantly influenced by these atoms.
-
C-5 , being directly bonded to the nitro group, is expected to be significantly deshielded and appear far downfield.
-
Conversely, carbons at positions ortho and para to the electron-donating amino group (C-4, C-6, and C-7a) would be expected to be shielded relative to a non-substituted system.[2] However, the overall electronic landscape is a composite of all substituent effects.
-
Comparative Analysis: this compound vs. 6-Nitro-1,3-benzothiazol-2-amine
A comparative analysis with a structural isomer provides invaluable insight into how substituent placement governs the NMR spectrum. Let's consider 6-nitro-1,3-benzothiazol-2-amine.
While both molecules share the same molecular formula (C₇H₅N₃O₂S), the arrangement of their atoms leads to distinct electronic environments and, therefore, different NMR spectra.
-
Aromatic Proton Signals: In 6-nitro-1,3-benzothiazol-2-amine, the nitro group is at position 6. This would lead to a different pattern of deshielding for the aromatic protons compared to our target molecule. One would expect the proton at C-7 (ortho to the nitro group) to be significantly downfield. The symmetry and coupling patterns of the aromatic protons would be distinctly different from those predicted for this compound.
-
Carbon Chemical Shifts: The positions of the carbons bearing the nitro and amino groups are different, which will result in a different set of chemical shifts in the ¹³C NMR spectrum. For instance, the carbon attached to the nitro group (C-6 in the isomer) would have a characteristic downfield shift, but the chemical shifts of the other carbons in the benzene ring would be altered due to the different relative positions of the substituents.
This comparison underscores the power of NMR spectroscopy in distinguishing between isomers, a critical capability in synthetic and medicinal chemistry.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.[4][5][6]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound for ¹³C NMR (a smaller amount, 1-5 mg, is sufficient for ¹H NMR).
-
Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry vial.
-
Once fully dissolved, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
2. Instrument Setup:
-
The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR.
-
The sample should be equilibrated at a constant temperature (e.g., 298 K) inside the spectrometer.
-
The instrument should be locked onto the deuterium signal of the DMSO-d₆ solvent.
-
Shimming should be performed to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
3. Data Acquisition Parameters:
-
¹H NMR:
-
A standard single-pulse experiment should be used.
-
A spectral width of approximately 12-16 ppm is appropriate for aromatic compounds.
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A significantly larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A relaxation delay of 2 seconds is a good starting point.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase correction should be applied to obtain a flat baseline.
-
The spectrum should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
For ¹H NMR, the spectrum should be integrated to determine the relative number of protons for each signal.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for understanding the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of substituent effects and making logical comparisons with isomeric structures, we have built a detailed picture of the expected spectroscopic features. The provided experimental protocol offers a robust methodology for the eventual empirical verification of these predictions. For researchers working with this or structurally related compounds, this guide serves as a valuable tool for spectral interpretation and structural confirmation, reinforcing the indispensable role of NMR spectroscopy in modern chemical research.
References
-
Di Tullio, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9. Available at: [Link]
-
PubChem. (n.d.). 5-Nitrobenzothiazole. National Center for Biotechnology Information. Retrieved from: [Link]
-
Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from: [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from: [Link]
-
MDPI. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 6(8), 682-691. Available at: [Link]
-
R-NMR. (n.d.). SOP data acquisition. Retrieved from: [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from: [Link]
-
ResearchGate. (2008). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from: [Link]
-
Semantic Scholar. (1993). Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines. Retrieved from: [Link]
-
Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from: [Link]
-
VIPEr. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from: [Link]
-
PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. National Center for Biotechnology Information. Retrieved from: [Link]
-
SpectraBase. (n.d.). 2-Amino-6-nitrobenzothiazole. Retrieved from: [Link]
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"FT-IR spectrum of 5-Nitrobenzo[c]isothiazol-3-amine"
A Comparative Guide to the FT-IR Spectrum of 5-Nitrobenzo[c]isothiazol-3-amine for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a significant heterocyclic compound utilized as an intermediate in the synthesis of disperse dyes.[1] A comparative approach is employed, contrasting its spectral features with structurally related analogs to provide a comprehensive understanding for researchers, scientists, and professionals in drug development. This document is designed to aid in the unequivocal identification, characterization, and quality control of this important molecule.
The structural elucidation of complex organic molecules is paramount in chemical and pharmaceutical research. Among the suite of analytical techniques available, FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the functional groups present within a molecule.[2][3] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound. This guide will delve into the characteristic vibrational modes of this compound and how subtle structural modifications in related compounds are reflected in their IR spectra.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for its minimal sample preparation and high reproducibility.
Objective: To obtain a clean, high-resolution FT-IR spectrum of the analyte for functional group analysis.
Materials:
-
This compound (solid powder)
-
Spatula
-
Isopropanol or acetone for cleaning
-
Lint-free wipes
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond crystal)
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium for stable operation.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
-
Lower the ATR press to ensure good contact with the crystal.
-
Acquire a background spectrum. This critical step measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Retract the ATR press.
-
Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press firmly onto the sample to ensure optimal contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Acquire the sample spectrum. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.
-
If necessary, apply a baseline correction to account for any drift or scattering effects.
-
Clean the ATR crystal and press thoroughly with solvent and a lint-free wipe to prevent cross-contamination.
-
Caption: Workflow for FT-IR Analysis using ATR.
Spectral Analysis of this compound
The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to its key functional groups: the primary amine (-NH₂), the nitro group (-NO₂), the aromatic rings, and the isothiazole core.
| Wavenumber (cm⁻¹) Range | Vibrational Mode | Functional Group | Comments |
| 3500 - 3300 | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) | Primary amines typically show two distinct peaks in this region.[4] |
| 3100 - 3000 | C-H Stretching | Aromatic Ring | Characteristic of C-H bonds on the benzene ring. |
| 1650 - 1550 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | A strong absorption characteristic of primary amines.[4] |
| 1620 - 1580 | C=C and C=N Stretching | Aromatic & Isothiazole Rings | Overlapping vibrations from the fused ring system.[2] |
| 1580 - 1500 | Asymmetric NO₂ Stretching | Nitro Group (-NO₂) | A strong, characteristic absorption for nitro compounds.[2][5] |
| 1380 - 1320 | Symmetric NO₂ Stretching | Nitro Group (-NO₂) | Another strong, key indicator of the nitro functionality.[5] |
| 1350 - 1200 | C-N Stretching | Aromatic Amine | Indicates the bond between the amine nitrogen and the aromatic ring.[4] |
| 900 - 650 | C-H Out-of-Plane Bending | Aromatic Ring | The pattern of these bands can sometimes give clues about the substitution pattern. |
| 700 - 600 | C-S Stretching | Isothiazole Ring | Generally a weaker absorption but indicative of the sulfur-containing heterocycle.[6] |
Comparative FT-IR Analysis: Understanding Structural Influences
To better appreciate the spectral features of this compound, it is instructive to compare its spectrum with those of structurally similar molecules. Here, we consider 2-Aminobenzothiazole (removes the nitro group) and 5-Nitrobenzothiazole (removes the amine group).
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A Comparative Guide to the Fastness Properties of Novel 5-Nitrobenzo[c]isothiazol-3-amine Based Disperse Dyes
Introduction: The Quest for Color Durability in Synthetic Textiles
In the realm of synthetic fiber dyeing, particularly for polyester, the pursuit of vibrant, enduring color is a paramount objective for researchers and textile manufacturers. The performance of a dye is not merely defined by its initial hue, but by its resilience to the rigors of daily use—exposure to light, repeated laundering, and physical abrasion. These performance metrics are scientifically quantified as "fastness properties." Poor fastness leads to premature fading, color bleeding onto other garments, and a significant reduction in the perceived quality and lifespan of a textile product.
This guide provides an in-depth technical comparison of a promising new class of disperse dyes derived from the heterocyclic precursor 5-Nitrobenzo[c]isothiazol-3-amine (also known as 3-amino-5-nitro[1][2]benzisothiazole) against established commercial benchmarks. A recent study highlights that monoazo disperse dyes synthesized from this precursor exhibit excellent fastness properties when applied to polyester fabrics.[3] We will dissect the experimental data for these novel dyes, comparing them to industry workhorses like C.I. Disperse Blue 79, and provide the standardized protocols necessary to validate these claims in a research setting.
The Chemical Foundation: Why this compound?
The exceptional performance of these novel dyes is rooted in their molecular structure. The synthesis involves the diazotization of 3-amino-5-nitro[1][2]benzisothiazole and its subsequent coupling with various N-substituted aniline compounds.[3]
The benzisothiazole ring is a key structural feature. As a heterocyclic aromatic amine, it serves as a robust chromophore (the part of the molecule responsible for color). The presence of the electron-withdrawing nitro group (-NO₂) enhances the dye's affinity for polyester and contributes to the depth and intensity of the resulting color. This stable molecular architecture forms a strong, covalent bond with the polyester fiber during high-temperature dyeing, which is fundamental to achieving high wash and sublimation fastness.[2][3]
Comparative Analysis of Fastness Properties
The ultimate measure of a dye's utility is its performance in standardized fastness tests. Here, we compare the reported data for novel benzisothiazole-based dyes with a widely used commercial dye, C.I. Disperse Blue 79, which is known for its good overall fastness.[2][4]
Light Fastness: Resistance to Photodegradation
Light fastness measures a dye's ability to resist fading upon exposure to light.[5] The primary cause of fading is photodegradation, a process where high-energy ultraviolet radiation breaks down the chemical bonds within the dye's chromophore.[5] The test is typically rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent).[6]
| Dye Class | Light Fastness Rating (Blue Wool Scale) | Performance Summary |
| Novel Benzisothiazole Dyes [3] | 6-7 | Very Good to Excellent |
| C.I. Disperse Blue 79 [1][7] | 6-7 | Very Good to Excellent |
Analysis: The novel dyes derived from this compound demonstrate excellent light fastness , with ratings of 6-7, placing them on par with high-performance commercial dyes like C.I. Disperse Blue 79.[1][3][7] This indicates a highly stable molecular structure that is resilient to the damaging effects of UV radiation, making them suitable for applications where color retention after prolonged light exposure is critical.
Wash Fastness: Stability in Laundering
Wash fastness evaluates the resistance of a color to repeated washing cycles. The test assesses two key parameters: color change (fading) of the dyed fabric and color staining (bleeding) onto adjacent undyed fabrics.[8] Results are graded using a Grey Scale from 1 (poor) to 5 (excellent).[9]
| Dye Class | Wash Fastness: Color Change (Grey Scale) | Wash Fastness: Staining (Grey Scale) | Performance Summary |
| Novel Benzisothiazole Dyes [3] | 4-5 | 4-5 | Excellent |
| C.I. Disperse Blue 79 [1] | 5 | 4-5 | Excellent |
Analysis: The benzisothiazole-based dyes exhibit excellent wash fastness , achieving the highest possible ratings for both color change and staining.[3] This superior performance is a direct result of the dye's ability to penetrate deeply and fix securely within the polyester fiber matrix, minimizing the amount of unfixed dye on the surface that could be washed away.[10] Their performance is comparable to, and in some cases exceeds, that of high-quality commercial standards.[1][11]
Rubbing (Crocking) Fastness: Resistance to Abrasion
Rubbing fastness, or crocking, measures the transfer of color from the fabric surface to another surface by friction.[12] This is a critical parameter for apparel and upholstery to prevent color from rubbing off on skin or other textiles. The test is performed under both dry and wet conditions and is graded on a Grey Scale from 1 (high transfer) to 5 (no transfer).[13][14]
| Dye Class | Dry Rubbing Fastness (Grey Scale) | Wet Rubbing Fastness (Grey Scale) | Performance Summary |
| Novel Benzisothiazole Dyes [3] | 4-5 | 4-5 | Excellent |
| C.I. Disperse Blue 79 [15] | (Not specified, but generally good) | (Not specified, but generally good) | Good |
Analysis: The novel dyes demonstrate excellent resistance to color transfer in both dry and wet rubbing tests.[3] Achieving a high wet rubbing fastness (4-5) is particularly challenging, as moisture can act as a solvent, lifting loosely bound dye particles from the fiber surface.[12] This result further underscores the efficient fixation and high affinity of these dyes for polyester, leaving minimal surface dye to be physically abraded.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of these findings, the following are detailed, standardized methodologies for evaluating dye fastness properties.
Workflow for Fastness Property Evaluation
The following diagram illustrates the logical flow for a comprehensive evaluation of a novel dye's performance.
Caption: Relationship between molecular structure and fastness.
Conclusion and Outlook
The experimental evidence strongly supports the classification of disperse dyes derived from this compound as high-performance colorants for polyester. They exhibit excellent fastness to light, washing, and rubbing, with performance levels that are comparable or superior to established commercial dyes like C.I. Disperse Blue 79. The inherent stability of the benzisothiazole heterocyclic system provides a robust chemical foundation for this high durability.
For researchers and drug development professionals exploring new chromophores, this class of compounds represents a valuable scaffold. For textile industry professionals, these dyes offer a promising avenue for producing high-quality, durable textiles that meet the increasing consumer demand for color longevity and performance. Further research focusing on the optimization of synthesis routes and the expansion of the available color palette based on this precursor is highly warranted.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Optimizing Polyester Dyeing with Disperse Blue 79: A Supplier's Guide. Retrieved from [Link]
-
Enoch Dye. (n.d.). Disperse blue 79 TDS. Retrieved from [Link]
-
Nippon Kayaku (Thailand) Co., Ltd. (n.d.). Rubbing fastness is not dependent on Sublimation fastness properties of dyes. Retrieved from [Link]
-
AATCC. (n.d.). Disperse Dyes: A Dye Chemist's Perspective. Retrieved from [Link]
-
Hangzhou Epsilon Chemical Co., Ltd. (n.d.). Disperse blue 79. Retrieved from [Link]
-
MDPI. (2021). Performance Evaluation and Fastness Properties of Poly(Lactic Acid) Fibres Dyed with Commercial Disperse Dyes in Comparison to Polyester Fabric. Retrieved from [Link]
-
AATCC. (n.d.). A Review of Disperse Dyes. Retrieved from [Link]
- AATCC. (2020). AATCC Test Method 61-2013e(2020), Colorfastness to Laundering: Accelerated.
-
AATCC. (n.d.). AATCC 61 Method 2A - Colorfastness. Arcwear. Retrieved from [Link]
-
iTeh Standards. (2014). EN ISO 105-B02:2014 - Textiles - Tests for colour fastness. Retrieved from [Link]
-
Haohua Chemical. (n.d.). High Washing Fastness Disperse Dyes for Textiles. Retrieved from [Link]
-
Testex. (2022). Color Fastness: The Ultimate Guide. Retrieved from [Link]
-
Textile Learner. (2021). Gray Scale for Color Change and Color Staining. Retrieved from [Link]
-
Gester Instruments. (2025). ISO 105-B02 Colour Fastness of Textiles. Retrieved from [Link]
-
UV Weathering. (n.d.). Blue Wool & Grey Scale. Retrieved from [Link]
-
Hangzhou Tiankun Chem Co., Ltd. (2021). What is rubbing fastness?. Retrieved from [Link]
-
Textile Learner. (2013). Factors Affecting the Rubbing Fastness of Textile Materials. Retrieved from [Link]
-
Fineotex. (n.d.). Rubbing Fastness Explained: Tests, Ratings & Solutions. Retrieved from [Link]
-
ISO. (2014). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. Retrieved from [Link]
-
ANSI Webstore. (2010). DIN EN ISO 105-C06:2010 - Textiles - Tests for colour fastness. Retrieved from [Link]
-
ACT. (2014). Wet & Dry Crocking ACT Voluntary Performance Guidelines Test Method Descriptions. Retrieved from [Link]
-
Testex. (n.d.). Interpretation of the Standard for Colour Fastness to Washing:ISO105-C06:2010. Retrieved from [Link]
-
AATCC. (n.d.). AATCC Test Method 16-2004. Scribd. Retrieved from [Link]
-
ACT. (n.d.). Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions. Retrieved from [Link]
-
Textile Tester. (2024). ISO 105 C06 Color Fastness to Washing Test Method. Retrieved from [Link]
-
Intertek Inform. (2016). Part X12: Colour fastness to rubbing (ISO 105). Retrieved from [Link]
-
iTeh Standards. (2010). ISO 105-C06:2010. Retrieved from [Link]
-
JETIR. (n.d.). Hetero Bi-functional Reactive Dyes and Dyeing on Natural fibres and Their Dyeing condition to increase Dyeing Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Lightfastness. Retrieved from [Link]
-
International Journal of Engineering Research & Technology. (n.d.). Effect of Reactive Dyes Structure on Light Fastness. Retrieved from [Link]
-
Song, X., et al. (2024). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance. Semantic Scholar. Retrieved from [Link]
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A Comparative Guide to the In Vitro Biological Activity of 5-Nitrobenzo[c]isothiazol-3-amine Derivatives
This guide provides a comprehensive overview of the current landscape and future potential of 5-Nitrobenzo[c]isothiazol-3-amine derivatives in preclinical drug discovery. While extensive comparative data for a broad series of these specific derivatives remains an emerging field of study, this document synthesizes findings from structurally related compounds to establish a predictive framework for their biological evaluation. We will delve into anticipated anticancer and antimicrobial activities, supported by detailed experimental protocols and an exploration of potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to exploring the therapeutic promise of this unique chemical scaffold.
The this compound Scaffold: A Profile of Potential
The this compound core, a member of the benzothiazole class of heterocyclic compounds, presents a compelling starting point for medicinal chemistry exploration.[1] Benzothiazoles are recognized as "privileged structures" due to their recurrence in a multitude of pharmacologically active agents.[2] The fusion of a benzene ring with a thiazole ring creates a bicyclic system with a unique electronic and structural profile, conducive to diverse biological interactions.[3] The incorporation of a nitro group at the 5-position and an amine at the 3-position introduces specific electronic and hydrogen-bonding characteristics that can be strategically exploited in drug design.
While direct and extensive research on a wide array of derivatives from this specific parent molecule is not yet prevalent in the literature, the broader families of nitrothiazoles and benzothiazoles have demonstrated significant promise in oncology and infectious disease research.[4][5] This guide will, therefore, draw upon data from closely related analogs to forecast the potential biological activities and guide the systematic investigation of novel this compound derivatives.
Comparative Analysis of Anticipated Biological Activities
Based on the bioactivities of structurally similar compounds, two primary therapeutic areas warrant investigation for derivatives of this compound: anticancer and antimicrobial.
Anticancer Potential
Nitro-substituted thiazole and benzothiazole derivatives have consistently demonstrated potent cytotoxic activity against a variety of cancer cell lines.[6][7] The mechanism often involves the induction of apoptosis and the inhibition of critical cell signaling pathways.[8]
A study on 2-amino, 5-nitrothiazole derivatives, which share a key structural motif with our target scaffold, revealed significant effects on cancer cell migration and, in some cases, cytotoxicity. For instance, the derivative (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione showed a statistically significant cytotoxic effect on the MDA-MB-231 breast cancer cell line at a concentration of 100 μM after 72 hours of incubation.
Table 1: Illustrative Anticancer Activity of Structurally Related Thiazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Pyrazolothiazole Derivative (9c) | HepG-2 (Liver Cancer) | IC50 | 10.89 µM | |
| Pyrazolothiazole Derivative (9c) | MCF-7 (Breast Cancer) | IC50 | 15.60 µM | |
| Thiazolyl Hydrazone Derivative (11) | MCF-7 (Breast Cancer) | IC50 | 125 µg/mL | |
| Naphthylthiazolylamine Derivative (5b) | Hep-G2 (Liver Cancer) | % Viability (50 µM) | ~60% | [7] |
| Benzylideneiminophenylthiazole (7b) | MCF-7 (Breast Cancer) | IC50 | 1.12 µM |
This table presents data from related thiazole derivatives to exemplify the potential range of anticancer activity and is not representative of this compound derivatives themselves due to a lack of available data.
Antimicrobial Potential
The nitrothiazole moiety is a well-established pharmacophore in antimicrobial agents.[4] Its presence is often associated with activity against a broad spectrum of bacteria, including anaerobic strains.[4] The mechanism of action for nitro-aromatic compounds frequently involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species.
Studies on various benzothiazole derivatives have revealed their potential to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial replication.[5] This dual potential for generating reactive nitrogen species and inhibiting key enzymes makes the this compound scaffold a promising area for the development of novel antibacterial and antifungal agents.
Table 2: Illustrative Antimicrobial Activity of Structurally Related Thiazole and Benzothiazole Derivatives
| Compound Class | Microbial Strain | Activity Metric | Value | Reference |
| Pyrazolothiazole Derivative (9c) | S. pneumoniae | MIC | 3.4 µM | |
| Pyrazolothiazole Derivative (9c) | K. pneumoniae | MIC | 3.4 µM | |
| Thiazolyl Hydrazone Derivative (10) | C. utilis | MIC | 250 µg/mL | |
| Naphthylthiazolylamine Derivative (5b) | P. aeruginosa | MIC | 62.5 µg/mL | [7] |
| Benzothiazole-based Thiazolidinone (8a) | P. aeruginosa | MIC | 0.09-0.18 mg/mL | [5] |
This table presents data from related thiazole and benzothiazole derivatives to exemplify the potential range of antimicrobial activity and is not representative of this compound derivatives themselves due to a lack of available data.
Experimental Protocols for In Vitro Biological Activity Testing
To systematically evaluate the potential of novel this compound derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity, cell migration, and antimicrobial activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.
Cell Migration Assessment: Scratch (Wound Healing) Assay
The scratch assay is a straightforward method to study cell migration in vitro, which is a critical process in cancer metastasis.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch: Using a sterile pipette tip, create a straight "scratch" or cell-free gap in the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Compound Treatment: Add fresh culture medium containing the test compound at a non-cytotoxic concentration (predetermined from the MTT assay).
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is a measure of cell migration. Compare the migration rate of treated cells to that of untreated control cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
The biological effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. Based on studies of related benzothiazole compounds, several potential mechanisms can be postulated.
Anticancer Mechanisms
The anticancer activity of benzothiazole derivatives has been linked to the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways that promote cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.
Diagram of a Potential Anticancer Signaling Pathway
Caption: Potential anticancer mechanism of this compound derivatives.
Antimicrobial Mechanisms
The antimicrobial action of nitro-substituted heterocycles can be multifaceted. In addition to the generation of reactive nitrogen species, these compounds may also inhibit essential bacterial enzymes. For instance, benzothiazole derivatives have been shown to target DNA gyrase, an enzyme critical for bacterial DNA replication.[5]
Diagram of a Potential Antimicrobial Workflow
Caption: Potential antimicrobial mechanisms of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Drawing parallels from the well-documented anticancer and antimicrobial activities of related nitrothiazole and benzothiazole derivatives, there is a strong rationale for the systematic synthesis and in vitro evaluation of a diverse library of these compounds.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: Modifications at the 3-amino position and substitutions on the benzene ring will be crucial for establishing clear structure-activity relationships (SAR).
-
Comprehensive in vitro screening: Systematic testing against a broad panel of cancer cell lines and microbial strains is necessary to identify lead compounds with high potency and selectivity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds will be essential for their further development.
This guide provides a foundational framework to stimulate and direct future research efforts. The systematic exploration of this compound derivatives holds the potential to uncover novel therapeutic agents for the treatment of cancer and infectious diseases.
References
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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Benzothiazole Compounds
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have shown significant promise as potent anticancer agents, making the accurate assessment of their cytotoxic effects a critical initial step in the drug discovery pipeline.[2][3] Many of these compounds function by triggering programmed cell death, or apoptosis, often through the intrinsic mitochondrial pathway.[1][4]
This guide provides an in-depth comparison of the most common cytotoxicity assays used to evaluate novel benzothiazole derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering researchers to select the most appropriate assay, troubleshoot potential artifacts, and generate robust, reliable data for their lead compounds.
Pillar 1: Choosing the Right Tool - A Comparative Analysis of Workhorse Assays
The selection of a cytotoxicity assay is not a one-size-fits-all decision. The mechanism of action of your compound, as well as practical considerations like throughput and cost, should guide your choice. We will compare two main classes of assays: those that measure metabolic activity as an indicator of cell viability, and those that directly measure cell death via loss of membrane integrity.
Metabolic Activity Assays: A Window into Cellular Health
These assays quantify the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[5][6] They are the most common choice for initial high-throughput screening due to their sensitivity and ease of use.
1. The MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: The water-soluble, yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells into an insoluble purple formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates to the number of viable cells.[5][7]
-
Advantages:
-
Cost-Effective: The reagents are relatively inexpensive.
-
High-Throughput: Easily adaptable for 96-well plate format.
-
Extensive Literature: A well-established and widely referenced method.[1]
-
-
Disadvantages & Considerations for Benzothiazoles:
-
Compound Interference: As colored compounds, some benzothiazole derivatives can interfere with absorbance readings. Furthermore, compounds with reducing properties may reduce MTT non-enzymatically, leading to a false positive signal (overestimation of viability).[8] A cell-free control is essential to test for this.
-
Indirect Measurement: MTT measures metabolic activity, not cell death directly. A compound could inhibit mitochondrial function without immediately killing the cell, leading to a result that could be misinterpreted as cytotoxicity.[9][10]
-
Toxicity of Reagents: High concentrations of the MTT reagent itself can be toxic to some cell lines.[8]
-
Solubilization Step: The final step of dissolving the formazan crystals adds labor and a potential source of error.
-
2. The MTS Assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Principle: Similar to MTT, the MTS assay relies on the reduction of a tetrazolium salt. However, the resulting formazan product is soluble in aqueous culture medium, eliminating the need for a separate solubilization step.[11] This requires an intermediate electron coupling reagent.
-
Advantages:
-
Simplified Protocol: A more convenient "add-and-measure" format compared to MTT.[11]
-
Good Sensitivity: Comparable in sensitivity to the MTT assay.
-
-
Disadvantages & Considerations for Benzothiazoles:
-
Shared Limitations with MTT: Still susceptible to interference from colored or reducing compounds. It remains an indirect measure of viability based on metabolic state.
-
Higher Cost: Reagents are generally more expensive than for the MTT assay.
-
Membrane Integrity Assays: A Direct Measure of Cell Death
These assays quantify markers that are released from cells when the plasma membrane has been irreversibly damaged, a hallmark of necrosis and late-stage apoptosis.
1. The Lactate Dehydrogenase (LDH) Assay
-
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of plasma membrane integrity.[12][13] The assay measures the enzymatic activity of LDH in the supernatant, which is directly proportional to the number of lysed cells.[14][15]
-
Advantages:
-
Direct Cytotoxicity Measurement: Measures an event (membrane rupture) that unequivocally signifies cell death.
-
Kinetic Analysis: The supernatant can be sampled at multiple time points to monitor cytotoxicity over time without lysing the remaining viable cells.
-
-
Disadvantages & Considerations for Benzothiazoles:
-
Timing is Critical: Measures a relatively late event in the cell death process. Early apoptotic events or cytostatic effects (inhibition of proliferation) will not be detected.
-
Serum Interference: LDH present in the serum of the culture medium can contribute to high background levels. Using serum-free medium for the assay period is recommended.
-
Lower Sensitivity: Can be less sensitive than metabolic assays, particularly at low levels of cytotoxicity.[16][17] It has also been shown to have higher inter-assay variability compared to MTT.[16][18]
-
Comparative Summary
| Feature | MTT Assay | MTS Assay | LDH Assay |
| Principle | Mitochondrial reductase activity | Mitochondrial reductase activity | Release of cytosolic enzyme |
| Endpoint Measured | Metabolic activity (Viability) | Metabolic activity (Viability) | Membrane integrity (Cytotoxicity) |
| Formazan Product | Insoluble (requires solubilization) | Soluble (no solubilization needed) | N/A |
| Pros | Inexpensive, well-established | Convenient, one-step addition | Direct measure of cell death, kinetic |
| Cons | Indirect, compound interference, extra step | Indirect, compound interference, cost | Late-stage marker, less sensitive |
Pillar 2: Self-Validating Protocols for Trustworthy Data
A protocol's trustworthiness comes from its inclusion of controls that validate the results. Every plate should be a self-contained experiment. Below are detailed protocols designed to be self-validating systems.
Experimental Workflow Overview
Caption: General experimental workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment:
-
Prepare serial dilutions of the novel benzothiazole compounds in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the test compounds.
-
Essential Controls:
-
Untreated Control: Wells with cells and fresh medium only.
-
Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Positive Control: A known cytotoxic agent (e.g., cisplatin, doxorubicin).
-
Medium Blank: Wells with medium only (no cells) to subtract background absorbance.
-
Compound Interference Control: Wells with medium and the highest concentration of your compound (no cells) to check for direct MTT reduction.[8]
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the cells or crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[1][4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the % Viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.[1][19]
-
Detailed Protocol: LDH Assay
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up a "Maximum LDH Release" control.
-
Control Setup:
-
In addition to the controls in the MTT protocol, prepare wells for Maximum LDH Release . One hour before the end of the incubation period, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer, often provided in kits) to these wells. This provides the 100% cytotoxicity value.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at 400-600 x g for 5-10 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[14][15]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The reaction time may vary depending on the kit and cell type.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cytotoxicity: (% Cytotoxicity) = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Max. Release - Absorbance of Untreated)] * 100.
-
Pillar 3: Visualizing the Mechanisms
Understanding the underlying principles of the assays and the biological pathways targeted by your compounds is key to robust data interpretation.
Assay Principle Comparison
Caption: Comparison of MTT (intracellular) and LDH (extracellular) principles.
Target Pathway: Intrinsic Apoptosis
Many benzothiazole derivatives exert their cytotoxic effects by inducing the mitochondrial pathway of apoptosis.[1][4]
Caption: Simplified intrinsic apoptosis pathway targeted by benzothiazoles.
Conclusion and Expert Recommendations
For the initial screening of novel benzothiazole compounds, a metabolic assay like MTT or MTS is an excellent starting point due to its high sensitivity and throughput. It provides a rapid assessment of a compound's effect on cell viability, allowing for the quick generation of IC₅₀ values to rank a library of derivatives.
However, to validate these findings and gain a more complete picture of a compound's cytotoxic profile, it is crucial to employ an orthogonal assay that measures a different cellular endpoint.[20] The LDH assay is a logical follow-up to confirm that the loss of metabolic activity observed in the MTT/MTS assay translates to actual cell death via membrane disruption.
Final Recommendations:
-
Screen First: Use the MTT or MTS assay for primary, high-throughput screening to identify hit compounds and determine potency (IC₅₀).
-
Always Use Controls: Run a full panel of controls, especially a cell-free compound control, to rule out artifacts and direct chemical interference with assay reagents.[8]
-
Confirm with Orthogonality: Validate your top hits with the LDH assay. If a compound shows high potency in the MTT assay but not the LDH assay, it may be cytostatic (inhibiting proliferation) rather than cytotoxic, or it may be interfering with mitochondrial respiration without causing cell death.
-
Consider the Mechanism: If your benzothiazole is hypothesized to induce apoptosis, consider further mechanistic assays (e.g., caspase activity assays, Annexin V staining) to confirm the specific cell death pathway.
By employing this multi-assay, validation-focused approach, researchers can confidently and accurately characterize the cytotoxic potential of their novel benzothiazole compounds, paving the way for the development of the next generation of anticancer therapeutics.
References
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LeBel, C. P., & Bondy, S. C. (1992). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Research, 32(1), 12-8. Retrieved from [Link]
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protocols.io. (2023). Lactate Concentration assay (LDH method). protocols.io. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Request PDF. Retrieved from [Link]
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Mohamed, M. S., et al. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 88(6), 874-882. Retrieved from [Link]
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Frontiers. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology. Retrieved from [Link]
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Jagannath University. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Retrieved from [Link]
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Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Technical Manual. Assay Genie. Retrieved from [Link]
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Kroll, A., et al. (2016). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology and Toxicology, 17(1), 56. Retrieved from [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. Retrieved from [Link]
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Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. AATEX, 4(3), 107-120. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Prezi. (2025). MTT Assay Test for Anticancer Materials. Prezi. Retrieved from [Link]
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Taylor & Francis Online. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. NIH. Retrieved from [Link]
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ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. Retrieved from [Link]
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JRC Publications Repository. (2016). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. Retrieved from [Link]
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National Institutes of Health. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]
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PubMed Central. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]
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MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]
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ResearchGate. (2014). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of Novel Benzisothiazole Derivatives and Standard Antibiotics
A Technical Guide for Researchers and Drug Development Professionals
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds for the development of effective therapeutic agents is a paramount scientific endeavor. Among the promising candidates, derivatives of the benzisothiazole nucleus have garnered significant attention due to their diverse and potent biological activities. This guide provides a comprehensive comparison of the antimicrobial efficacy of select benzisothiazole derivatives against established standard antibiotics, supported by experimental data and methodological insights.
While direct and extensive comparative data for 5-Nitrobenzo[c]isothiazol-3-amine derivatives remains limited in publicly accessible literature, this guide will draw upon findings from closely related benzothiazole and benzisothiazole analogs to provide a substantive and illustrative comparison. The principles and methodologies discussed herein are directly applicable to the evaluation of this specific chemical class.
The Imperative for Novel Antimicrobials
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global public health. The relentless evolution of resistance mechanisms in bacteria has rendered many frontline antibiotics less effective, leading to prolonged illnesses, increased treatment costs, and higher mortality rates. This crisis underscores the urgent need for innovative antimicrobial agents with novel mechanisms of action that can circumvent existing resistance pathways. Heterocyclic compounds, particularly those containing the benzothiazole scaffold, have emerged as a fertile ground for the discovery of new and effective antimicrobial drugs.
Probing the Mechanism of Action: The Role of the Nitro Group
The antimicrobial activity of many nitroaromatic compounds, including nitro-substituted benzisothiazoles, is intrinsically linked to the reductive bioactivation of the nitro (-NO2) group. This process is a key differentiator from the mechanisms of many standard antibiotics and represents a promising avenue for combating resistant bacteria.
The prevailing hypothesis for the mechanism of action is a multi-step process that occurs within the microbial cell:
-
Enzymatic Reduction: The nitro group of the benzisothiazole derivative is reduced by bacterial nitroreductases. These enzymes, which are prevalent in many bacterial species, transfer electrons to the nitro group.
-
Formation of Reactive Intermediates: This reduction process generates a cascade of highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.
-
Cellular Damage: These reactive intermediates can wreak havoc within the bacterial cell through multiple pathways:
-
DNA Damage: Covalent binding of the reduced nitro species to bacterial DNA can lead to strand breaks and helical destabilization, ultimately inhibiting DNA replication and transcription.
-
Protein Dysfunction: The reactive intermediates can interact with and modify crucial bacterial proteins and enzymes, disrupting essential metabolic pathways.
-
Oxidative Stress: The generation of superoxide radicals contributes to a state of severe oxidative stress, overwhelming the bacterial cell's antioxidant defenses and leading to widespread cellular damage.
-
This reliance on reductive activation within the pathogen itself offers a degree of selectivity and a mechanism that is distinct from many standard antibiotics that target specific cellular machinery like cell wall synthesis (e.g., Penicillin) or DNA replication enzymes (e.g., Ciprofloxacin).
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocol: Determining Antimicrobial Efficacy
To ensure the generation of reliable and comparable data on antimicrobial efficacy, adherence to standardized testing protocols is critical. The following step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.
Materials
-
Test compounds (this compound derivatives)
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin, Gentamicin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve the test compounds and standard antibiotics in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Sterilize the stock solutions by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the antimicrobial stock solutions in CAMHB directly in the 96-well plates to achieve a range of desired test concentrations.
-
Ensure each plate includes a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: Standardized workflow for MIC determination via broth microdilution.
Comparative Efficacy: Benzisothiazole Derivatives vs. Standard Antibiotics
| Compound/Antibiotic | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference(s) |
| Benzothiazole Derivatives | ||||
| Thiazolidinone Derivative 8a | 0.09-0.18 | 0.09-0.18 | 0.09-0.18 | |
| Thiazolidinone Derivative 8b | 0.09-0.18 | 0.09-0.18 | 0.09-0.18 | |
| Sulfonamide Derivative 66c | 3.1-6.2 | 3.1-6.2 | 3.1-6.2 | |
| Isatin Derivative 41c | 12.5 | 3.1 | 6.2 | |
| Dichloropyrazole Derivative 104 | 0.0156-0.25 | 1-4 | 1-4 | |
| Standard Antibiotics | ||||
| Ciprofloxacin | 25-50 | 12.5 | 15.62 | |
| Ampicillin | >64 | 0.2 | - | |
| Streptomycin | - | 0.05-0.1 | 0.05-0.1 | |
| Chloramphenicol | - | - | 3.1-6.2 | |
| Sulfamethoxazole | - | - | 3.1-6.2 |
Disclaimer: The data presented is a compilation from various research articles for illustrative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
The compiled data indicates that certain benzothiazole derivatives exhibit potent antimicrobial activity, with some demonstrating MIC values comparable to or even lower than standard antibiotics against the tested strains. For instance, some thiazolidinone and dichloropyrazole derivatives show remarkable efficacy against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives have shown significant activity against resistant strains, highlighting their potential to address the challenges of antimicrobial resistance.
Conclusion and Future Perspectives
The exploration of this compound derivatives and related benzisothiazole compounds represents a promising frontier in the quest for novel antimicrobial agents. Their unique mechanism of action, centered on the reductive activation of the nitro group, offers a potential advantage against bacterial strains that have developed resistance to conventional antibiotics.
The comparative data, while based on close analogs, strongly suggests that the benzisothiazole scaffold is a viable platform for the development of potent antibacterial drugs. Future research should focus on:
-
Synthesis and Screening: A systematic synthesis and screening of a library of this compound derivatives are necessary to identify lead compounds with optimal efficacy and safety profiles.
-
Mechanism of Action Studies: Detailed mechanistic studies are required to fully elucidate the specific molecular targets and pathways affected by these compounds in various bacterial species.
-
In Vivo Efficacy and Toxicology: Promising lead compounds must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and toxicological profiles.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds and contribute to the development of the next generation of antimicrobial drugs.
References
- Nitro-containing molecules are some of the first lines of treatment for common infections caused by several microorganisms. Metronidazole, chloramphenicol and other nitro derivatives display antimicrobial activity by different mechanisms.
A Comparative Guide to the Performance of 5-Nitrobenzo[c]isothiazol-3-amine-Based Dyes on Diverse Textile Substrates
This guide provides a comprehensive analysis of the performance of disperse dyes derived from 5-Nitrobenzo[c]isothiazol-3-amine, a significant heterocyclic amine in modern dye chemistry. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, application, and comparative performance of these dyes on a variety of textile fabrics. We will explore the underlying chemical principles that govern their efficacy and fastness properties, supported by experimental data and comparative assessments against alternative dye systems.
Introduction: The Rise of Benzisothiazole Azo Dyes
The quest for high-performance disperse dyes with excellent color vibrancy, superior fastness, and improved application profiles has led to the exploration of various heterocyclic systems. Among these, azo dyes based on the this compound scaffold have emerged as a prominent class, particularly for synthetic fibers. These dyes are synthesized through the diazotization of this compound, followed by coupling with a range of aromatic compounds.[1] This modular synthesis allows for the fine-tuning of color, substantivity, and fastness properties.
A key advantage of these dyes lies in their robust chemical structure, which imparts high resistance to alkaline conditions and peroxide bleaching.[1] This stability is particularly beneficial in modern, streamlined dyeing processes, such as one-bath scouring and dyeing, which offer significant savings in water, energy, and time.[1] Furthermore, their molecular design often results in high molar extinction coefficients, leading to intense and brilliant shades on synthetic fabrics.[2][3]
This guide will critically evaluate the performance of these advanced dyes on commercially significant fabrics, including polyester, polyester/cotton blends, and nylon, while also addressing their applicability to natural protein fibers like wool and silk.
Synthesis and Chemical Profile
The synthesis of this compound-based azo dyes is a well-established process rooted in classical diazo-coupling chemistry. The general synthetic pathway is outlined below.
Figure 2: Comparison of conventional and one-bath dyeing processes for polyester/cotton blends.
Polyamide (Nylon)
Polyamide fibers, such as nylon, can also be dyed with disperse dyes, although the mechanism and performance can differ from polyester. The more open and amorphous structure of nylon allows for dyeing at lower temperatures, typically at the boil (100°C).
Experimental Protocol: Exhaust Dyeing of Nylon
-
Dye Bath Preparation: A dye bath is prepared with the disperse dye (e.g., 1% owf), a dispersing agent, and a leveling agent. The pH is typically neutral to slightly acidic.
-
Dyeing Cycle: The nylon fabric is introduced, and the temperature is raised to 100°C and maintained for 45-60 minutes.
-
Post-Treatment: The dyed fabric is rinsed and washed.
The fastness properties on nylon are generally good, but can be slightly lower than on polyester, particularly for wet fastness. This is attributed to the lower hydrophobicity and glass transition temperature of nylon compared to polyester.
| Dye Structure (Exemplary) | Fabric | Washing Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) - Dry/Wet | Light Fastness (ISO 105-B02) |
| 5-Nitrobenzo[c]isothiazol-3-yl-azo-N,N-diethylaniline | Nylon | 4 | 4 / 3-4 | 6 |
Table 2: Exemplary fastness properties of this compound-based dyes on nylon fabric.
Performance on Natural Protein Fibers: Challenges and Limitations
The application of disperse dyes, including those based on this compound, to natural protein fibers like wool and silk is generally not recommended due to fundamental chemical incompatibilities.
Wool and Silk: These fibers are hydrophilic and possess anionic and cationic groups. The dyeing of wool and silk is typically achieved with ionic dyes, such as acid or reactive dyes, which form strong ionic or covalent bonds with the fiber. [4] Disperse dyes, being non-ionic and hydrophobic, have very low substantivity for these hydrophilic fibers. The weak van der Waals forces that would be the primary mode of interaction are insufficient for achieving deep shades and good fastness properties. Any coloration achieved is likely to be superficial with poor wash fastness. [5] Challenges in Dyeing Protein Fibers with Disperse Dyes:
-
Low Affinity: The hydrophilic nature of wool and silk repels the hydrophobic disperse dye molecules.
-
Poor Fastness: The lack of strong dye-fiber interactions leads to poor washing and rubbing fastness.
-
Fiber Damage: The high temperatures often required for disperse dyeing can damage sensitive protein fibers like wool and silk. [5] Due to these significant challenges, there is a notable absence of experimental data on the performance of this compound-based disperse dyes on wool and silk in the scientific literature. Research and industrial practice focus on more suitable dye classes for these fibers.
Comparative Analysis with Alternative Dyes
To provide a clearer perspective on the advantages of this compound-based dyes, a comparison with a traditional class of disperse dyes, the anthraquinone dyes, is presented below for polyester dyeing.
| Feature | This compound Azo Dyes | Anthraquinone Dyes |
| Color Range | Primarily brilliant blues, navies, and some reds | Bright blues and violets |
| Molar Extinction Coefficient | Generally very high, leading to high color strength | Moderate |
| Light Fastness | Good to excellent (6-7) | Generally very good to excellent (7-8) |
| Alkali Resistance | Can be designed to have excellent stability | Generally sensitive to alkaline conditions |
| Cost-Effectiveness | Often more cost-effective to synthesize | Can be more expensive |
Table 3: Comparison of this compound-based azo dyes with anthraquinone disperse dyes for polyester.
While anthraquinone dyes are renowned for their excellent light fastness and bright shades, the benzisothiazole azo dyes offer a compelling alternative with higher color strength, better alkali resistance, and often a more favorable economic profile. [6]
Conclusion and Future Outlook
Disperse dyes derived from this compound represent a significant advancement in the coloration of synthetic fibers. Their exceptional performance on polyester and nylon, characterized by high color strength and excellent fastness properties, makes them a valuable tool for the textile industry. The inherent alkali stability of certain derivatives opens up possibilities for more sustainable and efficient dyeing processes, particularly for polyester/cotton blends.
Conversely, their application on natural protein fibers like wool and silk is not viable due to fundamental chemical incompatibilities. Future research in this area will likely focus on further optimizing the performance characteristics of these dyes on synthetic substrates, exploring new coupling components to expand the color gamut, and developing even more environmentally friendly application methods.
References
-
Autumn Chemical. (2025, September 11). Common Textile Dyeing Challenges and How to Solve Them. Retrieved from [Link]
- Advance Textile 86 For Next Generation. (2024, June 5). Dyeing difficulties of different dyes.
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Liu, G., Jiang, Y., Du, J., Miao, D., & Xu, C. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. ACS Omega, 7(34), 29858–29867. [Link]
- Selai Sourcing. (2023, September 10). Textile Dyeing in the Fashion Industry: A Comprehensive Guide to Dye Types, Pros, and Cons.
- Fibre2Fashion. (n.d.). Dispersion dyes: Imparting colours to manmade fibres.
- Tiankun Chemical. (2021, February 12). What are Common problems for Disperse dyeing?.
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Song, X., Dai, C., Li, M., Li, M., Hu, L., Wang, Y., Hou, A., & Qian, H. (2024). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. RSC Advances, 14(1), 67-74. [Link]
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Liu, G., Jiang, Y., Du, J., Miao, D., & Xu, C. (2022). Synthesis of Benzisothiazole-Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. PubMed. [Link]
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"comparative study of benzisothiazole and benzothiazole dye precursors"
A Comparative Guide to Benzisothiazole and Benzothiazole Dye Precursors for Researchers
Prepared by a Senior Application Scientist
This guide provides an in-depth comparative analysis of benzisothiazole and benzothiazole as foundational precursors for high-performance dyes. Designed for researchers, scientists, and professionals in drug and material development, this document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure, synthesis protocols, and final dye performance. We will explore the nuanced differences that dictate the selection of one precursor over the other for specific, demanding applications.
Introduction: Isomeric Heterocycles at the Core of Dye Chemistry
Benzisothiazole and benzothiazole are structural isomers, both featuring a benzene ring fused to a five-membered sulfur- and nitrogen-containing heterocyclic ring. This core structure is a cornerstone in the design of a vast array of functional dyes.[1][2][3] The inherent aromaticity and the presence of heteroatoms create a robust, π-conjugated system that is highly amenable to chemical modification, allowing for precise tuning of photophysical properties.[4]
While structurally similar, the specific arrangement of the sulfur and nitrogen atoms—1,2-benzisothiazole versus 1,3-benzothiazole—introduces critical differences in electron distribution, chemical stability, and synthetic accessibility. These differences cascade down to the final dyes, profoundly impacting their color, brightness, stability, and suitability for applications ranging from advanced textiles to biomedical imaging.[5] This guide will dissect these differences to provide a clear, evidence-based framework for precursor selection.
Caption: Core structures of Benzisothiazole and Benzothiazole.
Synthesis Pathways: A Comparative Overview
The synthesis of azo dyes from both precursors generally follows a well-established pathway: diazotization of an amino-substituted precursor followed by coupling with an electron-rich partner. However, the specifics of precursor synthesis and the stability of intermediates vary significantly.
2.1 Benzisothiazole Dye Synthesis
The dominant strategy involves using an amino-functionalized benzisothiazole, such as 3-amino-5-nitro[6][7]benzisothiazole, as the diazo component.[8] This precursor is diazotized, typically in a strong acid like sulfuric acid, and then coupled with various N-substituted anilines or other coupling components.[8][9]
-
Causality: The selection of highly substituted benzisothiazole precursors is often a deliberate choice to build in desired properties from the ground up. For example, the nitro group in 3-amino-5-nitro[6][7]benzisothiazole acts as a potent electron-withdrawing group, which is crucial for tuning the final dye's color and stability. The resulting dyes have shown exceptional resistance to harsh chemical environments, such as alkaline treatments and peroxide bleaching.[6][9][10][11] This makes them ideal for modern, efficient "one-bath" dyeing processes in the textile industry, where dyeing and finishing steps are combined.[9][10]
2.2 Benzothiazole Dye Synthesis
Benzothiazole offers more varied and established synthetic routes. The most common method for creating the precursor itself is the condensation of 2-aminothiophenol with reagents like aldehydes, acid chlorides, or nitriles.[12][13] Once an amino group is in place (e.g., 2-amino-6-nitrobenzothiazole), the subsequent diazotization and coupling reactions proceed similarly to those for benzisothiazole.[7][14]
-
Causality: The versatility of the initial condensation reaction makes the benzothiazole scaffold highly accessible and adaptable.[13] This has led to its widespread use and the development of a vast library of derivatives for diverse applications, from textiles to pharmaceuticals and bio-imaging.[12][15][16] Dyes like Thioflavin T and the core structure of DNA stains such as SYBR Green are based on the benzothiazole moiety, highlighting its importance in creating fluorescent probes.[14][17][18]
Caption: Generalized synthetic workflows for azo dyes.
Photophysical Properties: A Head-to-Head Comparison
The isomeric difference between the precursors directly translates into distinct photophysical behaviors in the resulting dyes.
3.1 Absorption, Emission, and Solvatochromism
Both dye families are characterized by strong absorption in the visible region, but comparative studies reveal key distinctions.
-
Benzisothiazole Dyes: Often exhibit maximum absorption wavelengths (λmax) that are red-shifted compared to their benzothiazole isomers.[5] They also tend to display larger solvatochromic effects, meaning their color is more sensitive to the polarity of the solvent. This property can be exploited in designing environmental sensors.
-
Benzothiazole Dyes: This class is renowned for its tunability and potential for high fluorescence quantum yields.[19][20] Derivatives form the basis of many commercial fluorescent probes and materials.[17] By modifying substituents, their emission can be tuned across the visible spectrum.[21]
Table 1: Comparative Photophysical Data of Representative Dyes
| Precursor Family | Representative Dye Structure | Solvent | λmax (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| Benzisothiazole | Azo dye from 3-amino-5-nitro[6][7]benzisothiazole | Acetone | 586-616 | N/A | N/A | [8] |
| Benzothiazole | Azo dye from 2-amino-6-nitrobenzothiazole | DMF | 530-545 | N/A | N/A | [7] |
| Benzothiazole | BPO (ESIPT-inactive derivative) | PMMA film | ~350 | ~440 | 0.25 | [21] |
| Benzothiazole | BHPO1 (ESIPT-active derivative) | PMMA film | ~360 | ~530 | 0.30 | [21] |
Note: Direct comparison of quantum yields for disperse azo dyes is often complex as they are designed for absorption, not emission. The table includes fluorescent benzothiazole derivatives to highlight their emission potential.
3.2 Stability and Quantum Yield
-
Chemical and Photostability: Dyes derived from benzisothiazole have been specifically engineered for high stability. Studies confirm their remarkable resistance to degradation under alkaline and oxidative conditions, a clear advantage in industrial textile processing.[6][9] While benzothiazole dyes are also used to create durable colors, the focus on extreme chemical resistance is a hallmark of recent benzisothiazole research.[15]
-
Fluorescence Quantum Yield (Φ): This metric is critical for applications in bioimaging and OLEDs. Benzothiazole derivatives are well-studied in this regard, with certain structures exhibiting high quantum yields that increase upon binding to targets like DNA or proteins.[18][22] This "light-up" effect is due to the restriction of intramolecular rotations upon binding, which suppresses non-radiative decay pathways.[18] Research into controlling and predicting the quantum yields of both scaffolds is an active field, with subtle substituent changes leading to dramatic differences, from near-dark to ultra-bright compounds.[23][24]
Performance in Key Applications
| Application Area | Benzisothiazole Dyes | Benzothiazole Dyes |
| Textile Dyes | Advantage: Exceptional stability to alkali and peroxide, enabling one-bath dyeing processes.[6][9][10] Produces deep, bright hues on polyester.[8] | Advantage: Highly versatile for a wide range of fibers (polyester, silk, wool).[14] Known for producing very bright hues.[14][15] |
| Bioimaging & Probes | An emerging area of application, leveraging their stability for robust sensor design. | Established Leader: Forms the core of numerous commercial DNA stains (e.g., SYBR Green, PicoGreen) and fluorescent probes for ions and cellular components.[17][18][19] |
| Materials Science | Utilized in π-conjugated systems for organic electronics, with potential for stable, high-performance materials. | Widely used as building blocks for OLEDs, organic solar cells, and other optoelectronic materials due to their tunable photophysical properties.[19][25][26] |
Validated Experimental Protocols
The following protocols are representative of standard synthesis procedures for azo dyes from each precursor class. The rationale behind critical steps is provided to ensure experimental integrity.
5.1 Protocol: Synthesis of a Benzisothiazole Azo Disperse Dye
This protocol is adapted from the synthesis of high-resistance dyes for polyester.[8][9][10]
-
Diazotization:
-
Slowly add 3-amino-5-nitro[6][7]benzisothiazole (1 eq.) to a stirred solution of nitrosylsulfuric acid in concentrated sulfuric acid at 0-5°C.
-
Rationale: The low temperature is critical to prevent the thermal decomposition of the highly reactive diazonium salt intermediate. Nitrosylsulfuric acid is a potent diazotizing agent in a non-aqueous medium.
-
Stir the mixture for 2-3 hours in an ice bath until the starting amine is fully consumed (monitored by TLC).
-
Add a small amount of sulfamic acid to quench any excess nitrous acid.
-
Rationale: Excess nitrous acid can lead to unwanted side reactions during the coupling step.
-
-
Coupling:
-
In a separate vessel, dissolve the coupling component (e.g., N,N-bis(2-acetoxyethyl)aniline) (1 eq.) in an appropriate acidic medium.
-
Cool the coupling solution to 0-5°C.
-
Add the cold diazonium salt solution dropwise to the coupling solution with vigorous stirring, maintaining the temperature below 10°C.
-
Rationale: The coupling reaction is an electrophilic aromatic substitution. It must be performed under acidic to neutral conditions and at low temperatures to favor the desired para-coupling and prevent decomposition.
-
Allow the reaction to stir for several hours until completion.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice or into cold water to precipitate the crude dye.
-
Neutralize the solution slowly with an aqueous base (e.g., NaOH solution) to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the purified dye.
-
Rationale: Recrystallization is essential to remove unreacted starting materials and side products, ensuring high purity and optimal color properties.
-
5.2 Protocol: Synthesis of a Benzothiazole Acid Dye
This protocol is adapted from the synthesis of various acid dyes.[14]
-
Preparation of the Amino-Benzothiazole Precursor:
-
(If not commercially available) Synthesize the precursor, for example, by heating 2-aminothiophenol with p-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid.
-
Rationale: This condensation reaction forms the benzothiazole ring. Polyphosphoric acid acts as both a solvent and a catalyst for the cyclodehydration.
-
-
Diazotization:
-
Suspend the amino-benzothiazole precursor (1 eq.) in a solution of hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (1 eq.) in water dropwise, keeping the temperature below 5°C.
-
Rationale: This is the standard aqueous method for forming a diazonium salt. The presence of excess acid prevents the coupling of the diazonium salt with the unreacted amine.
-
Stir for 1 hour at low temperature.
-
-
Coupling:
-
Prepare a solution of the coupling component (e.g., H-acid) in an alkaline solution (e.g., sodium carbonate solution) and cool to 0-5°C.
-
Rationale: Naphthol-based coupling components like H-acid are activated under alkaline conditions.
-
Slowly add the diazonium salt solution to the coupling solution, maintaining the low temperature and alkaline pH.
-
A brightly colored precipitate will form immediately. Stir for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Filter the precipitated dye.
-
Wash with a saturated sodium chloride solution to aid in precipitation ("salting out").
-
Wash with cold water and dry the final product.
-
Conclusion: Strategic Precursor Selection
The choice between benzisothiazole and benzothiazole is not arbitrary but a strategic decision based on the desired end-use of the dye.
-
Benzisothiazole is the precursor of choice for applications demanding ultimate chemical robustness and stability, particularly in modern industrial dyeing where harsh, one-pot processes are valued for their efficiency and reduced environmental impact.[9]
-
Benzothiazole remains the versatile workhorse, offering a broader range of established synthetic methodologies and a proven track record in applications that require high fluorescence and specific biological interactions, such as in fluorescent probes and bio-imaging.[3][17]
Future research will likely focus on combining the best of both worlds: developing more versatile and accessible synthetic routes for novel benzisothiazole dyes and engineering new benzothiazole derivatives with enhanced stability for more demanding environments.
Caption: Summary of comparative advantages and disadvantages.
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Synthesis of benzothiazole-azo disperse dyes for high resistance to alkaline treatments and peroxide bleaching. (2021). Pigment & Resin Technology. [Link]
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Wang, X., et al. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. ACS Omega. [Link]
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Vashi, D. M., et al. (2014). Synthesis of various acid dyes from benzthiazole derivative. Scholars Research Library. [Link]
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Wang, X., et al. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. ACS Omega. [Link]
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Benzothiazole. (n.d.). Wikipedia. [Link]
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Wang, X., et al. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. PMC - NIH. [Link]
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). PMC - NIH. [Link]
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Henary, M., et al. (2013). Synthesis and applications of benzothiazole containing cyanine dyes. Semantic Scholar. [Link]
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Kumar, P. (2020). Studies of synthesis and applications of benzothiazole containing cyanine dyes. International Journal of Chemistry Studies. [Link]
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Wang, X., et al. (2022). Synthesis of Benzisothiazole-Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. PubMed. [Link]
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Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes. (n.d.). MDPI. [Link]
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Song, X., et al. (2019). Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. PMC - NIH. [Link]
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The Role of Benzothiazole in Industrial Synthesis: Dyes and Rubber. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
-
Henary, M., et al. (2013). Synthesis and applications of benzothiazole containing cyanine dyes. ResearchGate. [Link]
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Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. (n.d.). ResearchGate. [Link]
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Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. [Link]
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Luminescent properties of benzothiazole derivatives and their application in white light emission. (2017). RSC Publishing. [Link]
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Comparison of benzothiazole-based dyes for sensitive DNA detection. (n.d.). ResearchGate. [Link]
-
Zi, Y., et al. (2017). Comparison of benzothiazole-based dyes for sensitive DNA detection. Talanta. [Link]
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Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). PMC - PubMed Central. [Link]
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LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. (n.d.). [Link]
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PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (n.d.). [Link]
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Structural and spectral comparisons between isomeric benzisothiazole and benzothiazole based aromatic heterocyclic dyes. (n.d.). ResearchGate. [Link]
-
Comprehensive Study of Thiazole‐Orange‐Based DNA Dyes. (n.d.). Repository of the Academy's Library. [Link]
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A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. (2023). MDPI. [Link]
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Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. (n.d.). PMC - NIH. [Link]
-
Supporting Information: Controlling the quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). [Link]
-
Luminescence Spectral Properties of New Benzothiazole Polymethine Dye. (n.d.). ResearchGate. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PMC - NIH. [Link]
-
Benzothiazole-based D-A-D type dichroic dyes for dimming devices. (n.d.). ResearchGate. [Link]
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (n.d.). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Nitrobenzo[c]isothiazol-3-amine
This document provides essential procedural guidance for the safe handling and disposal of 5-Nitrobenzo[c]isothiazol-3-amine (CAS No. 14346-19-1 / 84387-89-3). As a compound utilized in specialized research and development, its unique chemical structure—incorporating both a nitro group and an aromatic amine—necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide is designed for laboratory professionals engaged in pharmaceutical and chemical research.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the materials in use. The toxicological properties of this compound have not been fully investigated, demanding a cautious approach where potential hazards are assumed until proven otherwise[1]. The primary risks are associated with its irritant properties and the general hazards of the nitroaromatic amine class.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 3-Amino-5-nitrobenzisothiazole |
| CAS Number | 14346-19-1; 84387-89-3[2][3][4][5][6] |
| Molecular Formula | C₇H₅N₃O₂S[2][3][4] |
| Molecular Weight | 195.20 g/mol [2][3][4][5][6] |
| Appearance | Orange to red powder[7] |
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][7][8][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[5][7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][5][8] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[9] |
The causality for this hazard profile stems from its functional groups. The electron-withdrawing nature of the nitro group, combined with the aromatic ring system, contributes to the compound's reactivity and toxicity[10]. Aromatic amines as a class are known for their potential toxicity. Therefore, all waste streams containing this compound, including residual amounts in empty containers, must be treated as hazardous.
Section 2: Personnel Safety and Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE protocols is mandatory to prevent accidental exposure via contact, inhalation, or ingestion.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Discard and replace gloves immediately if they become contaminated.
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles with side shields. If there is a splash hazard, a face shield should be worn in addition to goggles[11].
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For handling larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of the powder. For spill cleanup or situations with potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with N95 (or better) particulate filters is necessary[1][6][11].
The selection of this PPE is a direct control measure against the compound's known irritant effects on the skin, eyes, and respiratory system[5][7][8].
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations for hazardous waste. The only acceptable method for final disposal is through a licensed professional waste management service, typically via high-temperature incineration[1].
Step 1: Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be hazardous if it is specifically "listed" (F, K, P, or U lists) or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity)[8][12][13]. This compound is not specifically found on the P or U lists[14]. However, due to its known hazards, it must be managed as a characteristic hazardous waste, likely for toxicity. Your institution's Environmental Health & Safety (EHS) department will provide the specific waste codes required by state and local law.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container. This compound should be collected in a dedicated waste container and NOT mixed with other waste streams, especially those listed below.
Table 3: Chemical Incompatibilities
| Class of Incompatible Chemical | Rationale and Potential Hazard |
|---|---|
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) | The amine group can be oxidized, potentially leading to a highly exothermic or explosive reaction. |
| Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | The amine group is basic and will react exothermically with strong acids. |
| Strong Bases | While less reactive than with acids, mixing with strong bases should be avoided to prevent unintended side reactions. |
| Reactive Metals (e.g., Alkali Metals) | Avoid contact with highly reactive metals. |
Source: Adapted from general chemical incompatibility guidelines[3][15].
Step 3: Containerization and Labeling
-
Select a Container: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid that can be securely sealed. The container must be compatible with the chemical.
-
Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Hazard Characteristics: "Toxic," "Irritant"
-
Accumulation Start Date (the date the first drop of waste enters the container)
-
Researcher's Name and Lab Information
-
Step 4: On-Site Accumulation
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation, under the control of the laboratory personnel, and clearly marked. Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks and is segregated from incompatible materials as outlined in Table 3.
Step 5: Arranging for Final Disposal
Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a waste pickup. Do not pour this chemical down the drain or dispose of it in the regular trash. The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The required disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage the emission of nitrogen oxides (NOx) generated from the nitro group[1].
Section 4: Emergency Procedures
Spill Response
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For a large spill of the powder, a respirator is required.
-
Containment: Prevent the powder from spreading. Cover the spill with an absorbent material suitable for chemical spills.
-
Collection: Carefully sweep the solid material and absorbent into a designated hazardous waste container[1]. Avoid creating dust. If necessary, dampen the material slightly with a non-reactive liquid (like water, if compatible with the surrounding area) to minimize dust generation[16].
-
Decontamination: Clean the spill area thoroughly. See the decontamination protocol below.
-
Disposal: All cleanup materials (gloves, wipes, absorbent) must be placed in the hazardous waste container and disposed of accordingly.
Decontamination of Surfaces and Glassware
-
Initial Rinse (Rinsate must be collected as hazardous waste): Thoroughly rinse contaminated glassware or surfaces with a suitable solvent (e.g., ethanol or acetone) to dissolve the compound. Collect this first rinse in your hazardous waste container. For highly toxic materials, the first three rinses must be collected[10].
-
Secondary Wash: Wash the item or surface again with soap and water. This rinsate can typically be disposed of down the sanitary sewer, but confirm with your local EHS guidelines.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow to air dry completely.
Section 5: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Nitrobenzo[d]isothiazol-3-amine.
- ChemBK. (2024, April 9). 3-Amino-5-nitrobenzoisothiazole - Physico-chemical Properties.
- Protheragen. (n.d.). 5-Nitro-2,1-benzisothiazol-3-amine.
- Benchchem. (n.d.). This compound | 14346-19-1.
- PubChem. (n.d.). 5-Nitrobenzothiazole. National Center for Biotechnology Information.
- TCI Chemicals. (2024, November 20). SAFETY DATA SHEET - 2-Amino-5-nitrothiazole.
- PubChem. (n.d.). 3-Amino-5-nitrobenzisothiazole. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 3-Amino-5-nitrobenzisothiazole 97%.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
- PubMed. (n.d.). Incompatibilities of chemicals.
- AEG Environmental. (2018, July 6). RCRA Hazardous Waste Listing.
- Guidechem. (n.d.). 3-AMINO-5-NITROBENZOISOTHIAZOLE 84387-89-3 wiki.
- Cornell University Environmental Health and Safety. (n.d.). Appendix K - Incompatible Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Nitrocellulose Drum Removal Work Plan.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-AMINOTHIAZOLE - CAMEO Chemicals.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- Juárez, J. F., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Nitrobenzo[c]isothiazol-3-amine
This guide provides an in-depth, procedural framework for the safe handling of 5-Nitrobenzo[c]isothiazol-3-amine (CAS No. 84387-89-3). As a compound with an incompletely characterized toxicological profile, adherence to stringent safety protocols is paramount. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower researchers and drug development professionals with the knowledge to maintain a safe laboratory environment.
Hazard Assessment: Understanding the "Why"
This compound is a benzothiazole derivative supplied as a light yellow to brown powder.[1] While comprehensive toxicological data is not available, the existing Safety Data Sheet (SDS) and information on structurally related compounds indicate several potential hazards that dictate our protective strategy.[2]
The primary concerns are:
-
Respiratory Irritation : Inhalation may cause respiratory irritation.[2] The compound's powdered form increases the risk of aerosolization and subsequent inhalation during handling, such as weighing or transferring.
-
Skin and Eye Irritation : Direct contact is likely to cause skin and serious eye irritation.[1] The SDS mandates washing skin with soap and plenty of water after contact and rinsing eyes for at least 15 minutes, underscoring the irritant nature of the compound.[2]
-
Allergic Reactions : Prolonged or repeated exposure may lead to allergic reactions in susceptible individuals.[2] This sensitization risk necessitates minimizing skin contact from the very first use.
-
Unknown Long-Term Effects : A critical takeaway from the available data is that the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] This data gap mandates a conservative approach, treating the compound as potentially hazardous until proven otherwise and employing a comprehensive PPE strategy.
Core Protective Measures: Engineering Controls and PPE
A multi-layered approach to safety, starting with engineering controls and supplemented by robust Personal Protective Equipment (PPE), is essential.
Primary Engineering Controls: Your First Line of Defense
Before any personal gear is worn, the work environment must be optimized to minimize exposure.
-
Chemical Fume Hood : All handling of this compound powder must be conducted inside a certified chemical fume hood. This provides critical exhaust ventilation to capture dust and aerosols at the source, preventing inhalation.[2]
-
Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection :
-
Rationale : To prevent contact with the powder or splashes of solutions containing the compound, which can cause serious eye irritation.[1]
-
Protocol : Wear chemical safety goggles that provide a complete seal around the eyes, compliant with EN 166 (EU) or OSHA's 29 CFR 1910.133 (US) standards.[3][4] If there is a significant splash risk, supplement the goggles with a full-face shield.[5]
-
-
Hand Protection :
-
Rationale : To prevent skin contact, irritation, and potential allergic sensitization.[2]
-
Protocol : Wear chemical-resistant gloves. While the SDS does not specify a material, Nitrile rubber gloves are a common and effective choice for handling many chemical powders.[6] Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
-
-
Body Protection :
-
Rationale : To protect the skin on the arms and body from accidental spills or dust contamination.
-
Protocol : A standard, long-sleeved laboratory coat is the minimum requirement. For operations involving larger quantities (see Table 1), a chemical-resistant apron or a disposable chemical splash suit should be worn over the lab coat.[5][7]
-
-
Respiratory Protection :
-
Rationale : To prevent the inhalation of aerosolized powder, which may cause respiratory irritation.[2]
-
Protocol : Respiratory protection should be used whenever there is a risk of dust formation, such as during weighing or large-scale transfers. Use respirators and components tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[2]
-
Table 1: Recommended PPE for Handling this compound by Task Scale
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Weighing & Solution Prep (<1g) | Chemical Safety Goggles | Single Pair of Nitrile Gloves | Standard Lab Coat | P95/P1 Particle Respirator |
| Routine Benchtop Reactions (1-10g) | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | P95/P1 Particle Respirator |
| Large-Scale Operations (>10g) / Spills | Chemical Safety Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical Splash Suit | OV/AG/P99 or ABEK-P2 Respirator |
Operational and Disposal Plans
A systematic workflow ensures safety from the moment the container is opened until all waste is properly discarded.
Step-by-Step Safe Handling Workflow
-
Preparation : Before handling, ensure the fume hood is operational. Designate a specific area within the hood for the work. Assemble all necessary equipment and weigh out any required materials.
-
Donning PPE : Put on all required PPE as outlined in Table 1 before opening the chemical container.
-
Handling : Carefully perform all manipulations of the powder within the designated area of the fume hood to minimize dust generation.
-
Decontamination : After handling, decontaminate all surfaces with an appropriate solvent and cleaning agent. Wipe down the exterior of any containers before removing them from the fume hood.
-
Doffing PPE : Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), and wash hands thoroughly with soap and water.
-
Disposal : All contaminated materials, including used gloves, weigh boats, and wipes, must be placed in a suitable, closed container for disposal.[2]
Sources
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- 2. capotchem.cn [capotchem.cn]
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- 4. media.adeo.com [media.adeo.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
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- 7. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
